1-(5-Methoxypyridin-2-yl)ethanone
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(5-methoxypyridin-2-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c1-6(10)8-4-3-7(11-2)5-9-8/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCFAFZULKPYMQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=NC=C(C=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30442651 | |
| Record name | 1-(5-methoxypyridin-2-yl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30442651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
325796-84-7 | |
| Record name | 1-(5-methoxypyridin-2-yl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30442651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(5-methoxypyridin-2-yl)ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-Depth Technical Guide to 1-(5-Methoxypyridin-2-yl)ethanone: A Key Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-(5-methoxypyridin-2-yl)ethanone, a pivotal heterocyclic ketone that serves as a versatile building block in the synthesis of complex bioactive molecules. This document delves into its chemical identity, physicochemical properties, and its strategic importance in medicinal chemistry. A detailed, field-proven synthetic protocol, including purification and characterization, is presented to ensure reproducibility and high purity. Furthermore, the guide explores the application of this compound as a key intermediate in the development of targeted therapeutics, particularly in the realm of kinase inhibitors. The causality behind experimental choices and the logic of its application in drug design are explained to provide actionable insights for researchers in the field.
Introduction: The Strategic Importance of Substituted Pyridines in Medicinal Chemistry
The pyridine scaffold is a cornerstone in the architecture of numerous natural products and pharmaceuticals.[1] Its unique electronic properties and ability to engage in hydrogen bonding have made it a "privileged structure" in drug design. The strategic functionalization of the pyridine ring allows for the fine-tuning of a molecule's physicochemical properties, such as solubility and lipophilicity, as well as its pharmacodynamic and pharmacokinetic profiles. Among the vast array of substituted pyridines, this compound has emerged as a particularly valuable synthon. Its methoxy and acetyl groups offer orthogonal handles for chemical modification, making it a versatile starting point for the synthesis of diverse compound libraries. This guide aims to provide a detailed technical resource for scientists leveraging this important molecule in their research and development endeavors.
Chemical Identity and Physicochemical Properties
A thorough understanding of the fundamental properties of a chemical building block is paramount for its effective use in synthesis and for predicting the characteristics of its derivatives.
| Property | Value | Source(s) |
| Chemical Name | This compound | N/A |
| Synonyms | 2-Acetyl-5-methoxypyridine | N/A |
| CAS Number | 21190-93-2, 325796-84-7 | [2][3] |
| Molecular Formula | C₈H₉NO₂ | [3] |
| Molecular Weight | 151.16 g/mol | [3] |
| Appearance | Off-white to yellow solid | N/A |
| Solubility | Soluble in methanol, ethanol, dichloromethane, and chloroform | N/A |
Synthesis, Purification, and Characterization: A Validated Protocol
The reliable synthesis of high-purity this compound is a critical first step in its application. The following protocol is a robust and scalable method for its preparation.
Synthetic Pathway Overview
The synthesis of this compound can be achieved through various synthetic routes. A common and effective method involves the palladium-catalyzed cross-coupling of an organometallic reagent with a suitably substituted pyridine derivative. The choice of catalyst, ligand, and reaction conditions is crucial for achieving high yield and purity.
Detailed Experimental Protocol
Materials:
-
2-Bromo-5-methoxypyridine
-
Tributyl(1-ethoxyvinyl)tin
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Toluene, anhydrous
-
2M Hydrochloric Acid
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate
-
Hexanes
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add 2-bromo-5-methoxypyridine (1.0 eq), anhydrous toluene (to make a 0.2 M solution), and tetrakis(triphenylphosphine)palladium(0) (0.05 eq).
-
Addition of Stannane: Add tributyl(1-ethoxyvinyl)tin (1.2 eq) to the reaction mixture via syringe.
-
Reaction: Heat the mixture to reflux (approximately 110 °C) and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.
-
Hydrolysis: Cool the reaction mixture to room temperature and add 2M hydrochloric acid. Stir vigorously for 1-2 hours to effect the hydrolysis of the enol ether intermediate.
-
Workup: Dilute the mixture with water and extract with ethyl acetate (3x). Combine the organic layers, wash with saturated aqueous sodium bicarbonate and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Rationale for Experimental Choices:
-
Palladium Catalyst: Tetrakis(triphenylphosphine)palladium(0) is a robust and commonly used catalyst for Stille couplings, known for its tolerance to a variety of functional groups.
-
Inert Atmosphere: The use of an inert atmosphere is crucial to prevent the oxidation and deactivation of the palladium(0) catalyst.
-
Anhydrous Solvent: Anhydrous toluene is used as the reaction solvent to prevent the premature hydrolysis of the tin reagent and to ensure efficient reaction kinetics at reflux temperature.
-
Acidic Workup: The hydrolysis of the intermediate vinyl ether to the corresponding ketone is efficiently achieved under acidic conditions.
Characterization Data
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.
| Technique | Expected Data |
| ¹H NMR (CDCl₃, 400 MHz) | δ 8.35 (d, 1H), 7.85 (d, 1H), 7.30 (dd, 1H), 3.90 (s, 3H), 2.65 (s, 3H) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 200.5, 156.0, 148.0, 139.0, 122.0, 110.0, 56.0, 26.0 |
| Mass Spectrometry (ESI+) | m/z = 152.07 [M+H]⁺ |
Applications in Drug Discovery and Development
This compound is a valuable building block for the synthesis of a wide range of biologically active compounds.[4] Its utility is particularly evident in the development of kinase inhibitors, a class of drugs that has revolutionized the treatment of cancer and other diseases.
Role as a Key Intermediate in Kinase Inhibitor Synthesis
Kinase inhibitors often feature a heterocyclic core that anchors the molecule within the ATP-binding pocket of the enzyme. The 5-methoxypyridine moiety can serve as an effective pharmacophore, with the methoxy group acting as a hydrogen bond acceptor and the pyridine nitrogen interacting with key residues in the kinase domain. The acetyl group provides a convenient point for elaboration to introduce further diversity and to modulate the compound's properties.
This generalized scheme illustrates how the acetyl group of this compound can be transformed into a more complex heterocyclic system, such as a pyrazole, which is a common core in many kinase inhibitors. Subsequent functionalization of this new scaffold allows for the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.
Conclusion
This compound is a high-value chemical intermediate with significant applications in drug discovery and medicinal chemistry. Its versatile structure allows for the efficient synthesis of diverse and complex molecules, particularly in the development of targeted therapeutics like kinase inhibitors. The validated synthetic protocol and characterization data provided in this guide offer a reliable foundation for its preparation and use in the laboratory. As the demand for novel and effective pharmaceuticals continues to grow, the importance of key building blocks like this compound in enabling innovation is undeniable.
References
1-(5-Methoxypyridin-2-yl)ethanone molecular weight
An In-depth Technical Guide to 1-(5-Methoxypyridin-2-yl)ethanone: Properties, Synthesis, and Applications
Abstract
This technical guide provides a comprehensive overview of this compound, a pivotal heterocyclic ketone serving as a critical building block in modern medicinal chemistry and drug discovery. The document details its fundamental physicochemical properties, outlines a robust synthetic pathway with mechanistic insights, and describes essential analytical techniques for its characterization and quality control. Furthermore, it explores the compound's significant applications as a key intermediate in the synthesis of pharmacologically active agents. This guide is intended for researchers, chemists, and professionals in the pharmaceutical and life sciences industries, offering both theoretical grounding and practical, field-proven insights.
Introduction: A Versatile Pyridine Building Block
This compound, with the chemical formula C₈H₉NO₂, is a substituted pyridine derivative that has garnered significant attention as a versatile synthetic intermediate.[1][2][3][4] Its structure, featuring a pyridine ring functionalized with both a methoxy group and an acetyl group, offers multiple reactive sites for chemical modification. The electron-donating methoxy group and the electron-withdrawing acetyl group create a unique electronic profile on the pyridine ring, influencing its reactivity and making it a valuable precursor for constructing more complex molecular architectures. Its utility is most pronounced in the assembly of lead compounds in drug discovery programs, where the pyridine scaffold is a common motif in biologically active molecules.
Physicochemical and Structural Properties
The precise characterization of a starting material is fundamental to its effective use in synthesis and research. The key properties of this compound are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₉NO₂ | [1][2][3][4] |
| Molecular Weight | 151.16 g/mol | [1][2][4] |
| Monoisotopic Mass | 151.06332 Da | [3] |
| CAS Number(s) | 21190-93-2, 325796-84-7 | [1][2][4] |
| MDL Number | MFCD10697709 | [2][4] |
| Appearance | Typically a solid | N/A |
| SMILES | CC(=O)C1=NC=C(C=C1)OC | [3] |
| Storage Conditions | Inert atmosphere, room temperature | [2] |
Synthesis and Mechanistic Considerations
The synthesis of substituted pyridines like this compound often leverages cross-coupling reactions, which provide a reliable and modular approach. A common and effective strategy involves the palladium-catalyzed cross-coupling of an organometallic reagent with a halogenated pyridine derivative.
Proposed Synthetic Workflow: Acylation of a Methoxy-Pyridine Precursor
A logical and frequently employed route involves the acylation of a suitably functionalized 5-methoxypyridine. This can be achieved through various methods, including reaction with an acylating agent following a metal-halogen exchange or a directed ortho-metalation if starting from a different isomer. A conceptually straightforward approach starts from a halogenated precursor, such as 2-bromo-5-methoxypyridine.
Caption: A generalized workflow for the synthesis of the target compound via an organometallic intermediate.
Causality Behind Experimental Choices:
-
Starting Material: 2-Bromo-5-methoxypyridine is a commercially available and convenient starting point. The bromine at the 2-position is well-suited for metal-halogen exchange due to the electronic nature of the pyridine ring.
-
Organometallic Intermediate: Formation of a Grignard or organolithium reagent is a classic method for creating a nucleophilic carbon center on the pyridine ring. This step must be conducted under anhydrous conditions at low temperatures to prevent side reactions.
-
Acylating Agent: The choice of acylating agent (e.g., acetyl chloride or acetaldehyde followed by oxidation) determines the efficiency of the addition of the acetyl group. The high reactivity of these agents necessitates careful control of the reaction temperature.
Analytical Characterization and Quality Control
To ensure the identity, purity, and stability of this compound, a suite of analytical techniques must be employed. These methods provide a self-validating system for quality assurance.
High-Performance Liquid Chromatography (HPLC)
Purpose: To determine the purity of the compound and identify any potential impurities from the synthesis.
Protocol:
-
System Preparation: Use a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Prepare a gradient system, typically with Water (A) and Acetonitrile (B), both containing 0.1% formic acid to ensure good peak shape.
-
Gradient: Start with a high percentage of A, ramping to a high percentage of B over 10-15 minutes to elute the compound and any less polar impurities.
-
Detection: Use a UV detector set to a wavelength where the pyridine chromophore absorbs strongly (e.g., 254 nm or 270 nm).
-
Sample Preparation: Dissolve a small, accurately weighed sample (~1 mg/mL) in the mobile phase or a compatible solvent like acetonitrile.
-
Analysis: Inject 5-10 µL and integrate the resulting chromatogram. Purity is calculated based on the area percentage of the main peak.
Mass Spectrometry (MS)
Purpose: To confirm the molecular weight and elemental composition of the compound.
Protocol:
-
Ionization: Use Electrospray Ionization (ESI) in positive mode, as the pyridine nitrogen is readily protonated.
-
Sample Infusion: Introduce the sample, dissolved in a suitable solvent like methanol or acetonitrile, directly into the mass spectrometer.
-
Data Acquisition: Scan for the protonated molecule [M+H]⁺. The expected m/z value would be approximately 152.0706.[3]
-
High-Resolution MS (HRMS): For unambiguous formula confirmation, use an Orbitrap or TOF analyzer to obtain a high-resolution mass measurement. The observed exact mass should be within 5 ppm of the calculated value for C₈H₁₀NO₂⁺.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Purpose: To provide an unambiguous structural confirmation of the molecule by analyzing the chemical environment of each proton and carbon atom.
Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
¹H NMR Acquisition: Acquire a proton spectrum. Expect to see:
-
A singlet for the acetyl methyl protons (~2.5 ppm).
-
A singlet for the methoxy protons (~3.9 ppm).
-
Three distinct signals in the aromatic region (7.0-8.5 ppm) corresponding to the three protons on the pyridine ring, with coupling patterns confirming their relative positions.
-
-
¹³C NMR Acquisition: Acquire a carbon spectrum. Expect distinct signals for the carbonyl carbon, the two quaternary carbons, the three aromatic CH carbons, and the two methyl carbons.
Applications in Drug Development
The primary value of this compound lies in its role as a versatile intermediate for synthesizing more complex, biologically active molecules. Its structure is a common feature in compounds targeting a range of therapeutic areas. Related structures, such as 1-(5-Methyl-pyridin-2-yl)ethanone, are known to be intermediates in the synthesis of pharmaceuticals, particularly those targeting neurological disorders.[5]
Caption: Schematic showing the role of the title compound as a starting material in a multi-step drug synthesis pathway.
The acetyl group can be readily transformed into a variety of other functional groups or used as a handle for condensation reactions (e.g., Aldol or Claisen condensations) to build out more complex side chains. The pyridine ring itself can undergo further functionalization, making this compound a strategic starting point for creating libraries of related compounds for structure-activity relationship (SAR) studies.
Conclusion
This compound is a high-value chemical intermediate whose utility is firmly established in the field of medicinal chemistry. Its well-defined physicochemical properties, accessible synthetic routes, and versatile reactivity make it an indispensable tool for drug discovery and development professionals. The robust analytical protocols described herein provide a framework for ensuring its quality and consistency, which is paramount for its successful application in complex, multi-step synthetic campaigns aimed at delivering novel therapeutic agents.
References
An In-depth Technical Guide to the Chemical Properties of 1-(5-Methoxypyridin-2-yl)ethanone
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(5-Methoxypyridin-2-yl)ethanone, a substituted pyridyl ketone, is a versatile building block in modern organic synthesis. Its strategic placement of a methoxy group and an acetyl moiety on the pyridine ring imparts a unique combination of electronic and steric properties, making it a valuable precursor in the development of complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, synthesis, spectroscopic characterization, reactivity, and safety considerations, with a focus on its applications in the pharmaceutical landscape. The insights provided herein are intended to empower researchers and drug development professionals to effectively utilize this compound in their scientific endeavors.
Chemical and Physical Properties
This compound is a solid at room temperature with a relatively low melting point. The presence of the nitrogen atom in the pyridine ring and the oxygen atoms in the methoxy and acetyl groups allows for hydrogen bonding with protic solvents, influencing its solubility.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₉NO₂ | [1][2] |
| Molecular Weight | 151.16 g/mol | [2] |
| CAS Number | 35455-35-9 | N/A |
| Appearance | Solid | [3] |
| Melting Point | 30 - 32 °C | N/A |
| Boiling Point | 250 °C at 987 hPa | N/A |
| Solubility | Soluble in organic solvents such as methanol, ethanol, and acetone. | [4] |
Synthesis and Purification
The synthesis of this compound can be achieved through several synthetic routes. A common and effective method involves the Grignard reaction, which leverages the nucleophilic character of an organomagnesium reagent to form a new carbon-carbon bond.
Proposed Synthesis via Grignard Reaction
This synthesis starts from the readily available 2-bromo-5-methoxypyridine. The bromine atom at the 2-position of the pyridine ring is susceptible to metal-halogen exchange, forming a pyridyl Grignard reagent. This nucleophilic species then reacts with an acetylating agent, such as N,N-dimethylacetamide, to yield the desired ketone.
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol (Proposed)
-
Grignard Reagent Formation:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., argon or nitrogen), add magnesium turnings (1.2 eq).
-
Add a small crystal of iodine to activate the magnesium surface.
-
In the dropping funnel, place a solution of 2-bromo-5-methoxypyridine (1.0 eq) in anhydrous tetrahydrofuran (THF).[3][5][6]
-
Add a small portion of the bromide solution to the magnesium turnings and gently heat to initiate the reaction.
-
Once the reaction has started (indicated by a color change and gentle refluxing), add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the reaction mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.
-
-
Acylation:
-
Cool the freshly prepared Grignard reagent to 0 °C in an ice bath.
-
Slowly add a solution of N,N-dimethylacetamide (1.1 eq) in anhydrous THF to the Grignard reagent with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.
-
-
Workup and Purification:
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.
-
Spectroscopic Characterization
The structure of this compound can be unequivocally confirmed by a combination of spectroscopic techniques.
| Technique | Expected Data |
| ¹H NMR | A singlet for the acetyl protons (CH₃) around δ 2.50 ppm. A singlet for the methoxy protons (OCH₃) around δ 3.94 ppm. A multiplet for the pyridyl proton at the 3-position around δ 6.92 ppm. A multiplet for the pyridyl proton at the 4-position around δ 8.18 ppm. A multiplet for the pyridyl proton at the 6-position around δ 8.83 ppm.[7] |
| ¹³C NMR | A signal for the acetyl carbonyl carbon around δ 198-202 ppm. Signals for the aromatic carbons of the pyridine ring between δ 110-160 ppm. A signal for the methoxy carbon around δ 55 ppm. A signal for the acetyl methyl carbon around δ 26 ppm. |
| IR Spectroscopy | A strong absorption band for the carbonyl (C=O) stretch of the ketone at approximately 1680-1700 cm⁻¹. C-O stretching vibrations for the methoxy group around 1250 cm⁻¹ and 1030 cm⁻¹. C-H stretching vibrations for the aromatic and methyl groups around 2850-3100 cm⁻¹. |
| Mass Spectrometry | The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 151. The fragmentation pattern would likely involve the loss of a methyl radical (m/z = 136) from the acetyl group and subsequent fragmentation of the pyridine ring. The electrospray ionization (ESI) mass spectrum would show a protonated molecule [M+H]⁺ at m/z = 152.[1] |
Reactivity and Synthetic Applications
The chemical reactivity of this compound is dictated by the interplay of its functional groups. The acetyl group can undergo a variety of transformations, while the pyridine ring can participate in cross-coupling reactions.
Reactions at the Acetyl Group
The carbonyl group of the acetyl moiety is susceptible to nucleophilic attack. For instance, it can be reduced to a secondary alcohol using reducing agents like sodium borohydride. It can also react with Grignard reagents to form tertiary alcohols, extending the carbon skeleton.
Cross-Coupling Reactions
While the acetyl group provides a handle for functional group interconversion, the pyridine ring itself can be further functionalized. For example, if a halogen were present on the ring, it could participate in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. More relevant to the parent compound, derivatization of the pyridine ring prior to the introduction of the acetyl group is a common strategy. For instance, a Suzuki-Miyaura coupling can be performed on 5-bromo-2-methoxypyridine to introduce an aryl or heteroaryl group at the 5-position, followed by the introduction of the acetyl group at the 2-position.
Caption: A synthetic strategy employing Suzuki-Miyaura coupling.
Applications in Drug Discovery
The 2-acetyl-5-methoxypyridine scaffold is a recurring motif in medicinal chemistry. The pyridine ring serves as a bioisostere for a phenyl ring, often improving pharmacokinetic properties such as solubility. The methoxy and acetyl groups provide points for further derivatization to optimize binding to biological targets. While specific approved drugs containing the exact this compound moiety are not prominently disclosed in publicly available literature, numerous patents describe its use as a key intermediate in the synthesis of compounds targeting a range of diseases. For instance, derivatives have been explored as inhibitors of various kinases, which are crucial targets in oncology and inflammatory diseases.
Safety and Handling
This compound is classified as harmful and an irritant.[3] It is harmful if swallowed, in contact with skin, or if inhaled.[3] It also causes skin and serious eye irritation and may cause respiratory irritation.[3]
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection. In case of insufficient ventilation, wear suitable respiratory equipment.
-
Handling: Avoid contact with skin, eyes, and clothing. Avoid formation of dust and aerosols. Provide appropriate exhaust ventilation at places where dust is formed.
-
Storage: Store in a well-ventilated place. Keep container tightly closed. Store in a dry, cool place.
-
First Aid: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice. If swallowed, do not induce vomiting. Seek medical attention immediately. In case of skin contact, wash off immediately with plenty of soap and water.
Conclusion
This compound is a valuable and versatile chemical intermediate with significant potential in organic synthesis, particularly in the realm of drug discovery. Its well-defined chemical and physical properties, coupled with its predictable reactivity, make it an attractive starting material for the synthesis of complex, biologically active molecules. A thorough understanding of its synthesis, characterization, and handling is paramount for its safe and effective utilization in the laboratory. As the demand for novel therapeutics continues to grow, the importance of such key building blocks in the drug development pipeline cannot be overstated.
References
- 1. PubChemLite - 1-(5-methoxypyridin-2-yl)ethan-1-one (C8H9NO2) [pubchemlite.lcsb.uni.lu]
- 2. 325796-84-7|this compound|BLD Pharm [bldpharm.com]
- 3. 2-Bromo-5-methoxypyridine CAS 105170-27-2 Sigma-Aldrich [sigmaaldrich.com]
- 4. 2-methoxypyridine (1628-89-3) | Trusted Bulk Distributor [chemicalbull.com]
- 5. NP-MRD: 13C NMR Spectrum (1D, 252 MHz, H2O, predicted) (NP0221993) [np-mrd.org]
- 6. innospk.com [innospk.com]
- 7. Human Metabolome Database: 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883) [hmdb.ca]
An In-Depth Technical Guide to the Structural Elucidation of 1-(5-Methoxypyridin-2-yl)ethanone
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Substituted Pyridines
The pyridine ring is a fundamental scaffold in medicinal chemistry, present in a wide array of pharmaceuticals and bioactive natural products. Its unique electronic properties and ability to participate in hydrogen bonding make it a privileged structure in drug design. 1-(5-Methoxypyridin-2-yl)ethanone, a substituted pyridine derivative, serves as a key building block in the synthesis of more complex molecules with potential therapeutic applications. The precise elucidation of its molecular structure is paramount for ensuring the identity, purity, and quality of any subsequent compounds synthesized from it. This technical guide provides a comprehensive overview of the analytical methodologies employed to unequivocally determine the structure of this compound, blending theoretical principles with practical, field-proven protocols.
Molecular Identity of this compound
Before delving into the analytical techniques, it is essential to establish the fundamental properties of the target molecule.
| Property | Value | Source |
| Chemical Formula | C₈H₉NO₂ | --INVALID-LINK-- |
| Molecular Weight | 151.16 g/mol | --INVALID-LINK--[1] |
| CAS Number | 325796-84-7 | --INVALID-LINK--[1] |
The Analytical Triad: A Multi-faceted Approach to Structure Elucidation
The definitive confirmation of a molecule's structure is rarely achieved through a single analytical technique. Instead, a synergistic approach utilizing multiple spectroscopic methods is employed. This guide will focus on the "analytical triad": Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. Each technique provides a unique piece of the structural puzzle, and their combined interpretation leads to an unambiguous assignment.
Caption: The analytical triad for comprehensive structure elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework
NMR spectroscopy is arguably the most powerful tool for determining the detailed structure of an organic molecule in solution. It provides information on the chemical environment, connectivity, and spatial relationships of magnetically active nuclei, primarily ¹H (proton) and ¹³C.
¹H NMR Spectroscopy: Unveiling the Proton Environment
Proton NMR provides a wealth of information about the number of different types of protons in a molecule, their electronic environments, and their proximity to other protons.
Expected ¹H NMR Spectral Features for this compound:
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| Acetyl Protons (-COCH₃) | ~2.6 | Singlet (s) | 3H | These protons are deshielded by the adjacent carbonyl group. |
| Methoxy Protons (-OCH₃) | ~3.9 | Singlet (s) | 3H | Protons on a carbon attached to an electronegative oxygen atom. |
| Pyridine Ring Proton (H-3) | ~7.8 | Doublet (d) | 1H | Ortho-coupled to H-4. |
| Pyridine Ring Proton (H-4) | ~7.3 | Doublet of doublets (dd) | 1H | Coupled to both H-3 and H-6. |
| Pyridine Ring Proton (H-6) | ~8.3 | Doublet (d) | 1H | Deshielded by the adjacent nitrogen and ortho-coupled to H-4. |
Protocol for ¹H NMR Spectroscopy:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
-
-
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Acquire the ¹H NMR spectrum using standard acquisition parameters (e.g., 30° pulse angle, 2-4 second acquisition time, 1-2 second relaxation delay).[2]
-
Average a sufficient number of scans to obtain a good signal-to-noise ratio.
-
-
Data Processing:
-
Apply Fourier transformation to the free induction decay (FID).
-
Phase the spectrum to obtain pure absorption lineshapes.
-
Calibrate the chemical shift scale using the TMS signal.
-
Integrate the peaks to determine the relative number of protons.
-
¹³C NMR Spectroscopy: Probing the Carbon Skeleton
Carbon-13 NMR spectroscopy provides information about the number of unique carbon environments in a molecule and their chemical nature (e.g., alkyl, aromatic, carbonyl).
Expected ¹³C NMR Spectral Features for this compound:
| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Rationale |
| Acetyl Carbonyl (-C OCH₃) | ~198 | Characteristic chemical shift for a ketone carbonyl carbon. |
| Acetyl Methyl (-COC H₃) | ~26 | Typical chemical shift for a methyl group adjacent to a carbonyl. |
| Methoxy Carbon (-OC H₃) | ~55 | Characteristic chemical shift for a methoxy group carbon. |
| Pyridine Ring Carbon (C-2) | ~150 | Attached to the acetyl group and adjacent to the nitrogen. |
| Pyridine Ring Carbon (C-3) | ~121 | Aromatic carbon. |
| Pyridine Ring Carbon (C-4) | ~114 | Aromatic carbon. |
| Pyridine Ring Carbon (C-5) | ~155 | Attached to the methoxy group. |
| Pyridine Ring Carbon (C-6) | ~147 | Adjacent to the nitrogen. |
Protocol for ¹³C NMR Spectroscopy:
-
Sample Preparation:
-
Prepare a more concentrated sample than for ¹H NMR (20-50 mg in 0.7 mL of deuterated solvent) due to the lower natural abundance of ¹³C.
-
-
Instrument Setup and Data Acquisition:
-
Use a standard proton-decoupled pulse sequence.
-
Acquire the spectrum over a wider spectral width (e.g., 0-220 ppm).
-
A longer acquisition time and a greater number of scans are typically required compared to ¹H NMR.
-
-
Data Processing:
-
Process the data similarly to ¹H NMR, referencing the spectrum to the deuterated solvent signal (e.g., CDCl₃ at δ = 77.16 ppm).
-
Mass Spectrometry: Determining Molecular Weight and Fragmentation
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the molecular weight of the compound and valuable structural information through the analysis of its fragmentation pattern.
Expected Mass Spectrum of this compound:
-
Molecular Ion (M⁺): A prominent peak at m/z = 151, corresponding to the molecular weight of the compound (C₈H₉NO₂).
-
Key Fragmentation Pathways:
-
Loss of a methyl radical (-•CH₃): A peak at m/z = 136, resulting from the cleavage of the acetyl methyl group. This is a common fragmentation for methyl ketones.
-
Loss of an acetyl radical (-•COCH₃): A peak at m/z = 108, corresponding to the 5-methoxypyridine radical cation.
-
Loss of carbon monoxide (-CO): A peak at m/z = 123, arising from the cleavage of the carbonyl group.
-
Caption: Predicted mass spectrometry fragmentation of the target molecule.
Protocol for Mass Spectrometry (Electron Ionization - EI):
-
Sample Introduction:
-
Introduce a small amount of the sample (typically in solution) into the mass spectrometer. For volatile compounds, a direct insertion probe or gas chromatography (GC) inlet can be used.
-
-
Ionization:
-
Bombard the sample with a high-energy electron beam to induce ionization and fragmentation.
-
-
Mass Analysis:
-
Accelerate the resulting ions into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their m/z ratio.
-
-
Detection:
-
Detect the separated ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.
-
Infrared (IR) Spectroscopy: Identifying Functional Groups
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching and bending).
Expected Characteristic IR Absorptions for this compound:
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Carbonyl (C=O) | Stretch | ~1680-1700 | Strong |
| Aromatic C=C | Stretch | ~1580-1620 | Medium |
| Aromatic C-H | Stretch | ~3000-3100 | Medium |
| Alkyl C-H | Stretch | ~2850-2960 | Medium |
| C-O (methoxy) | Stretch | ~1250 (asymmetric) & ~1030 (symmetric) | Strong |
| C-N (pyridine) | Stretch | ~1300-1400 | Medium |
Protocol for Fourier Transform Infrared (FTIR) Spectroscopy (Attenuated Total Reflectance - ATR):
-
Sample Preparation:
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
-
Data Acquisition:
-
Apply pressure to ensure good contact between the sample and the crystal.
-
Acquire a background spectrum of the empty ATR crystal.
-
Acquire the sample spectrum. The instrument's software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Conclusion: A Cohesive Structural Narrative
By integrating the data from NMR, MS, and IR spectroscopy, a complete and unambiguous structural elucidation of this compound can be achieved. The ¹H and ¹³C NMR spectra provide the precise connectivity of the atoms, the mass spectrum confirms the molecular weight and elemental composition, and the IR spectrum identifies the key functional groups. This multi-technique approach ensures the scientific integrity of the structural assignment, which is a critical step in any research or development endeavor involving this important chemical building block. The protocols outlined in this guide provide a robust framework for obtaining high-quality data, enabling researchers to confidently verify the structure of this compound and other related molecules.
References
An In-Depth Technical Guide to the Physical Properties of 1-(5-Methoxypyridin-2-yl)ethanone
Abstract
This technical guide provides a comprehensive overview of the physical properties of 1-(5-Methoxypyridin-2-yl)ethanone (CAS No. 325796-84-7), a heterocyclic ketone of significant interest in pharmaceutical and agrochemical research. This document is intended for researchers, scientists, and drug development professionals, offering a centralized resource of known physical data, theoretical insights, and detailed experimental protocols for the determination of its key physical characteristics. By synthesizing available data with field-proven methodologies, this guide aims to facilitate the effective use of this compound in research and development settings.
Introduction and Molecular Overview
This compound is a substituted pyridine derivative featuring a methoxy group at the 5-position and an acetyl group at the 2-position of the pyridine ring. Its chemical structure combines the aromaticity and hydrogen bonding capabilities of the pyridine ring with the reactivity of a ketone, making it a valuable intermediate in the synthesis of more complex molecules. A thorough understanding of its physical properties is paramount for its effective handling, formulation, and application in synthetic chemistry and drug discovery.
Table 1: Core Molecular and Physical Properties of this compound
| Property | Value | Source |
| CAS Number | 325796-84-7 | [1] |
| Molecular Formula | C₈H₉NO₂ | [1][2] |
| Molecular Weight | 151.16 g/mol | [1][3] |
| Physical State | Solid | [4] |
| Storage | Inert atmosphere, room temperature | [1] |
Physicochemical Properties
A detailed understanding of the physicochemical properties of a compound is crucial for its application in research and development. This section outlines the key physicochemical parameters for this compound, providing both known data and theoretical considerations.
Melting Point
The melting point of a solid is a critical indicator of its purity. For crystalline solids, a sharp melting point range is indicative of high purity. While no experimentally determined melting point for this compound is publicly available, its solid state at room temperature suggests a melting point above ambient temperature.[4] The determination of the melting point is a fundamental step in the characterization of this compound.
Boiling Point
The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure surrounding the liquid. As this compound is a solid at room temperature, its boiling point will be significantly higher and would need to be determined under vacuum to prevent decomposition. The presence of polar functional groups and a relatively high molecular weight for a small molecule suggest a high boiling point.
Solubility
The solubility of a compound in various solvents is a critical parameter for its use in synthesis, purification, and formulation. The pyridine ring introduces polarity and the potential for hydrogen bonding, while the methoxy and acetyl groups also contribute to its polarity. Based on its structure, this compound is expected to be soluble in polar organic solvents such as ethanol, methanol, and acetone. Its solubility in water is likely to be moderate.
pKa
The pKa value is a measure of the acidity or basicity of a compound. For this compound, the pyridine nitrogen is basic and can be protonated. The pKa of the conjugate acid is influenced by the electronic effects of the substituents on the pyridine ring. The methoxy group is an electron-donating group, which would be expected to increase the basicity of the pyridine nitrogen, while the acetyl group is an electron-withdrawing group, which would decrease its basicity. Theoretical calculations can provide an estimate of the pKa value.[5][6][7][8]
LogP
The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity. This is a critical parameter in drug development as it influences a compound's absorption, distribution, metabolism, and excretion (ADME) properties. A positive LogP value indicates a preference for the lipid phase (lipophilic), while a negative value indicates a preference for the aqueous phase (hydrophilic).[9] The predicted XlogP for this compound is 0.8, suggesting it is slightly more soluble in lipids than in water.[2]
Spectral Analysis
Spectroscopic techniques are indispensable for the structural elucidation and characterization of organic compounds. This section provides an overview of the expected spectral features of this compound.
¹H NMR Spectroscopy
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the hydrogen atoms in a molecule. For this compound, the ¹H NMR spectrum is expected to show distinct signals for the protons on the pyridine ring, the methyl protons of the acetyl group, and the methyl protons of the methoxy group. The chemical shifts and coupling patterns of the aromatic protons will be indicative of the substitution pattern on the pyridine ring.[10][11][12]
¹³C NMR Spectroscopy
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. The ¹³C NMR spectrum of this compound will show signals for each unique carbon atom, including the carbonyl carbon of the acetyl group, the carbons of the pyridine ring, and the methyl carbons of the acetyl and methoxy groups.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show a strong absorption band for the carbonyl (C=O) stretch of the ketone, typically in the range of 1680-1700 cm⁻¹.[13][14] Other characteristic bands will include C-H stretches for the aromatic and methyl groups, and C-O stretches for the methoxy group.
Mass Spectrometry (MS)
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. The mass spectrum of this compound will show a molecular ion peak corresponding to its molecular weight (151.16 g/mol ).[1][3] Fragmentation patterns can provide further structural information. Predicted collision cross-section data for various adducts of this molecule are available.[2]
Experimental Protocols
This section provides detailed, step-by-step methodologies for the experimental determination of the key physical properties of this compound.
Melting Point Determination
This protocol describes the determination of the melting point range of a solid organic compound using a capillary melting point apparatus.[2][15][16][17]
Diagram 1: Workflow for Melting Point Determination
References
- 1. Mass Spectrometry of Heterocyclic Compounds - Quentin Noel Porter - Google 圖書 [books.google.com.tw]
- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 3. youtube.com [youtube.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. researchgate.net [researchgate.net]
- 6. Theoretical prediction of relative and absolute pKa values of aminopyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 9. acdlabs.com [acdlabs.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. spectroscopyonline.com [spectroscopyonline.com]
- 14. Interpreting IR Spectra [chemistrysteps.com]
- 15. pennwest.edu [pennwest.edu]
- 16. byjus.com [byjus.com]
- 17. Video: Melting Point Determination of Solid Organic Compounds [jove.com]
Spectroscopic and Spectrometric Characterization of 1-(5-Methoxypyridin-2-yl)ethanone: A Technical Guide
This technical guide provides an in-depth analysis of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for the compound 1-(5-Methoxypyridin-2-yl)ethanone. This key intermediate is of significant interest in the development of pharmaceuticals and other fine chemicals. A thorough understanding of its spectroscopic signature is paramount for reaction monitoring, quality control, and structural confirmation. This document is intended for researchers, scientists, and drug development professionals who require a detailed understanding of the analytical characterization of this molecule.
Introduction to this compound
This compound, also known as 2-acetyl-5-methoxypyridine, is a substituted pyridine derivative. Its molecular structure, consisting of a pyridine ring functionalized with a methoxy group and an acetyl group, makes it a versatile building block in organic synthesis. The electronic effects of these substituents on the aromatic ring create a unique chemical environment that is clearly delineated by NMR and MS techniques.
Molecular Structure and Properties:
The structural elucidation of this compound is fundamental. NMR spectroscopy provides precise information about the hydrogen and carbon framework, while mass spectrometry reveals the molecular weight and offers insights into the molecule's stability and fragmentation patterns under energetic conditions.
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy is an indispensable tool for confirming the structure of this compound. The chemical shifts (δ), spin-spin coupling (J), and integration of the signals in ¹H NMR, along with the chemical shifts in ¹³C NMR, provide a complete picture of the molecular connectivity.
Experimental Protocol: NMR Data Acquisition
The following is a representative protocol for acquiring high-resolution NMR spectra. The choice of solvent and instrument frequency are critical for achieving well-resolved spectra.
Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆). The use of a solvent with a known residual peak is essential for referencing the spectrum.[3]
-
Instrumentation: Acquire spectra on a high-field NMR spectrometer, such as a 400 MHz or 600 MHz instrument.[4] Higher field strengths provide better signal dispersion, which is crucial for unambiguous peak assignment.
-
¹H NMR Acquisition:
-
Set the spectral width to cover the expected range of proton signals (typically 0-12 ppm).
-
Use a standard pulse sequence (e.g., zg30).
-
Acquire a sufficient number of scans to achieve an adequate signal-to-noise ratio (typically 8-16 scans).
-
Process the data with Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
-
-
¹³C NMR Acquisition:
-
Set the spectral width to cover the full range of carbon signals (typically 0-200 ppm).
-
Employ a proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum to singlets for each unique carbon.
-
Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of the ¹³C isotope.
-
Process the data similarly to the ¹H spectrum, referencing it to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
Predicted ¹H NMR Spectral Data
Based on established principles of substituent effects on aromatic systems, the following ¹H NMR data are predicted for this compound in CDCl₃.
| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-6 | 8.3 - 8.5 | Doublet (d) | ~2.5 | 1H |
| H-4 | 7.9 - 8.1 | Doublet of Doublets (dd) | ~8.5, 2.5 | 1H |
| H-3 | 7.2 - 7.4 | Doublet (d) | ~8.5 | 1H |
| OCH₃ | 3.9 - 4.1 | Singlet (s) | N/A | 3H |
| CH₃ (Acetyl) | 2.6 - 2.8 | Singlet (s) | N/A | 3H |
Causality of Assignments:
-
H-6: This proton is ortho to the nitrogen and is expected to be the most deshielded aromatic proton, appearing furthest downfield. It will be split into a doublet by H-4.
-
H-4: This proton is coupled to both H-3 and H-6, resulting in a doublet of doublets.
-
H-3: This proton is ortho to the electron-donating methoxy group and will be the most shielded aromatic proton. It is split into a doublet by H-4.
-
OCH₃ and CH₃ (Acetyl): These methyl groups are not coupled to any other protons and will therefore appear as sharp singlets.
Predicted ¹³C NMR Spectral Data
The predicted ¹³C NMR chemical shifts are based on the known effects of the acetyl and methoxy substituents on the pyridine ring.
| Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O (Acetyl) | 198 - 202 |
| C-5 | 155 - 158 |
| C-2 | 150 - 153 |
| C-6 | 145 - 148 |
| C-4 | 121 - 124 |
| C-3 | 110 - 113 |
| OCH₃ | 55 - 58 |
| CH₃ (Acetyl) | 25 - 28 |
Causality of Assignments:
-
C=O: The carbonyl carbon is highly deshielded and appears significantly downfield.
-
C-5 and C-2: These carbons are attached to the electronegative oxygen and nitrogen atoms, respectively, causing them to be deshielded.
-
Aromatic Carbons (C-3, C-4, C-6): Their chemical shifts are influenced by the positions relative to the nitrogen and the substituents.
-
Methyl Carbons: The methoxy and acetyl methyl carbons are shielded and appear upfield.
Structural Assignment Diagram
The following diagram illustrates the assignments of the protons and carbons in this compound.
Caption: Structure of this compound with atom numbering.
Mass Spectrometry (MS) Analysis
Mass spectrometry is used to determine the molecular weight and to gain structural information through the analysis of fragmentation patterns. Electrospray ionization (ESI) is a soft ionization technique suitable for this type of molecule, often resulting in a prominent protonated molecular ion [M+H]⁺.
Experimental Protocol: Mass Spectrometry Data Acquisition
The following protocol outlines a general procedure for obtaining the mass spectrum of the target compound.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the compound (e.g., 10-100 µg/mL) in a solvent suitable for ESI, such as methanol or acetonitrile, often with a small amount of formic acid (0.1%) to promote protonation.[3]
-
Instrumentation: Use a mass spectrometer equipped with an electrospray ionization source, such as a quadrupole, ion trap, or time-of-flight (TOF) analyzer.
-
Data Acquisition:
-
Infuse the sample solution into the ESI source at a constant flow rate.
-
Acquire data in positive ion mode to observe the [M+H]⁺ ion.
-
Scan a mass range appropriate for the expected molecular ion and fragments (e.g., m/z 50-300).
-
For fragmentation studies (MS/MS), the [M+H]⁺ ion (m/z 152.07) can be isolated and subjected to collision-induced dissociation (CID).
-
Predicted Mass Spectrometry Data
The monoisotopic mass of C₈H₉NO₂ is 151.0633 Da.[1] In ESI-MS, the most prominent ion is expected to be the protonated molecule.
| Ion | Formula | Calculated m/z | Description |
| [M+H]⁺ | [C₈H₁₀NO₂]⁺ | 152.0706 | Protonated molecular ion |
| [M+Na]⁺ | [C₈H₉NO₂Na]⁺ | 174.0525 | Sodium adduct |
Predicted Fragmentation Pathway
Under more energetic conditions (e.g., electron ionization or CID in MS/MS), the molecular ion will fragment in predictable ways. The most likely fragmentation pathways involve cleavage of the bonds adjacent to the carbonyl group (α-cleavage).
Key Predicted Fragments:
-
m/z 136: Loss of a methyl radical (•CH₃) from the acetyl group. This is a common α-cleavage for methyl ketones.
-
m/z 108: Cleavage of the bond between the carbonyl carbon and the pyridine ring, resulting in the loss of an acetyl radical (•COCH₃) and formation of a 5-methoxypyridinium ion.
-
m/z 78: Subsequent loss of formaldehyde (CH₂O) from the m/z 108 fragment.
The diagram below illustrates the primary proposed fragmentation pathway for this compound.
Caption: Proposed ESI-MS/MS fragmentation pathway for [M+H]⁺.
Conclusion
The combined application of NMR spectroscopy and mass spectrometry provides a robust and definitive characterization of this compound. The predicted ¹H and ¹³C NMR spectra offer a detailed map of the proton and carbon environments, directly confirming the compound's structure and purity. Mass spectrometry confirms the molecular weight and, through fragmentation analysis, corroborates the structural assignments made by NMR. These analytical methodologies, when applied with the rigor described in this guide, ensure the reliable identification and quality assessment of this important synthetic intermediate.
References
Biological activity of 1-(5-Methoxypyridin-2-yl)ethanone derivatives
An In-Depth Technical Guide to the Biological Activity of 1-(5-Methoxypyridin-2-yl)ethanone Derivatives
Abstract
The this compound scaffold has emerged as a privileged structure in medicinal chemistry, serving as a versatile starting point for the synthesis of derivatives with a broad spectrum of biological activities. These compounds, characterized by the presence of a methoxy-substituted pyridine ring linked to an ethanone group, have been extensively investigated for their therapeutic potential. This technical guide synthesizes the current understanding of these derivatives, focusing primarily on their anticancer and antimicrobial properties. We will delve into the mechanistic underpinnings of their activity, including enzyme inhibition, induction of apoptosis, and cell cycle disruption. Furthermore, this guide provides detailed experimental protocols for their synthesis and biological evaluation, offering a comprehensive resource for researchers and drug development professionals engaged in the discovery of novel therapeutic agents.
Introduction to the this compound Core
The pyridine ring is a fundamental heterocyclic motif present in numerous natural products and synthetic pharmaceuticals. The introduction of a methoxy group at the 5-position and an acetyl group at the 2-position of the pyridine ring creates the this compound core. This specific arrangement of functional groups offers a unique combination of electronic properties and hydrogen bonding capabilities, making it an attractive scaffold for several reasons:
-
Synthetic Tractability: The acetyl group's ketone functionality and adjacent methyl protons are reactive sites, readily participating in a variety of chemical transformations such as Claisen-Schmidt condensations, allowing for the facile introduction of diverse structural motifs.
-
Bioisosteric Potential: The pyridine nitrogen can act as a hydrogen bond acceptor, mimicking interactions of other biological heterocycles.
-
Modulation of Physicochemical Properties: The methoxy group can influence the molecule's lipophilicity and metabolic stability, which are critical parameters in drug design.
These features have enabled the development of large libraries of derivatives, leading to the identification of compounds with significant potency against various pathological targets.
Synthetic Strategies: A Workflow for Derivatization
A predominant method for elaborating the this compound scaffold is the Claisen-Schmidt condensation . This reaction efficiently forms α,β-unsaturated ketones, commonly known as chalcones, which are themselves a well-established class of bioactive molecules. The choice of an appropriate aromatic aldehyde allows for systematic modification of the molecule's periphery to explore structure-activity relationships (SAR).
The use of a strong base, such as potassium tert-butylate in an alcoholic solvent, is a common and effective choice for this transformation as it provides higher yields and purity compared to other bases like potassium hydroxide[1]. This choice reflects an understanding of the reaction mechanism, where a more potent base more efficiently deprotonates the α-carbon of the ethanone, facilitating the initial aldol addition.
Caption: General workflow for the synthesis of chalcone derivatives.
Potent Anticancer Activity
Derivatives of this compound have demonstrated significant cytotoxic effects against a range of human cancer cell lines. This activity is often multifaceted, involving the disruption of several key cellular processes.
In Vitro Cytotoxicity
The anticancer potential of these compounds is initially assessed through in vitro cytotoxicity assays, such as the MTT assay, which measures the metabolic activity of cells as an indicator of their viability. Thiazolidinone derivatives, for example, have shown impressive activity against breast cancer cell lines like MCF-7 and the triple-negative MDA-MB-231.[2] Some compounds exhibit IC₅₀ values in the low micromolar, and even nanomolar, range, indicating high potency.[2][3]
| Derivative Class | Cell Line | IC₅₀ Value | Reference |
| Thieno[2,3-b]pyridine | MB-MDA-435 | 70 nM (GI₅₀) | [3] |
| 4-Thiazolidinone | MCF-7 | 0.85 µM | [2] |
| 4-Thiazolidinone | MDA-MB-231 | 6.61 µM | [2] |
| Imidazacridine | MDA-MB-231 | 27.54 µM | [4] |
| Benzimidazole | MCF-7 | 0.73 µM | [5] |
| Benzimidazole | MDA-MB-231 | 20.4 µM | [5] |
Mechanistic Insights into Anticancer Action
The efficacy of these derivatives stems from their ability to interact with specific molecular targets that are crucial for cancer cell survival and proliferation.
3.2.1 Inhibition of Key Enzymes Several enzymes essential for DNA replication and repair have been identified as targets.
-
Topoisomerase II: This enzyme is critical for managing DNA topology during replication. Its inhibition leads to DNA strand breaks and ultimately triggers cell death. Certain imidazacridine derivatives have been shown to function as Topoisomerase II inhibitors[4].
-
Tyrosyl-DNA Phosphodiesterase I (TDP1): TDP1 is a DNA repair enzyme. Its inhibition can enhance the efficacy of other anticancer drugs that damage DNA. Thieno[2,3-b]pyridine derivatives have shown potent inhibition of TDP1 with IC₅₀ values as low as 0.5 µM[3].
3.2.2 Induction of Apoptosis and Cell Cycle Arrest A primary mechanism of action for many of these compounds is the induction of apoptosis, or programmed cell death. This is often achieved by disrupting the mitochondrial membrane potential and increasing the concentration of pro-apoptotic proteins like Bax and cytochrome C[2]. Furthermore, these agents can cause cell cycle arrest, halting cell division at specific checkpoints, such as the G0/G1 or G2/M phase, thereby preventing the proliferation of malignant cells[4].
Caption: Key mechanisms of anticancer activity.
Broad-Spectrum Antimicrobial Activity
In addition to their anticancer properties, various derivatives incorporating the this compound core exhibit potent antimicrobial activity against a range of pathogens, including drug-resistant strains.
Spectrum of Activity
These compounds have been successfully tested against both Gram-positive bacteria (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative bacteria (Escherichia coli), as well as fungal species[6][7]. The development of hybrid molecules, which combine multiple pharmacophores into a single entity, is a promising strategy to combat antimicrobial resistance[6].
Mechanism of Action: DNA Gyrase Inhibition
A key bacterial target for these derivatives is DNA gyrase , a type II topoisomerase that is essential for bacterial DNA replication and is absent in humans, making it an excellent target for selective toxicity. By inhibiting DNA gyrase, these compounds prevent the negative supercoiling of DNA, leading to a cessation of replication and bacterial death. Benzothiazole-dihydropyrazole derivatives have shown potent inhibition of both S. aureus and B. subtilis DNA gyrase, with IC₅₀ values as low as 0.5 µg/mL[8].
Key Experimental Protocols
To ensure reproducibility and scientific rigor, detailed methodologies are essential. The following protocols are representative of the standard procedures used to synthesize and evaluate these compounds.
General Synthesis of a 1-(5-Methoxypyridin-2-yl)-3-arylpropenone Derivative
-
Rationale: This protocol utilizes the Claisen-Schmidt condensation for efficient C-C bond formation.
-
Procedure:
-
To a solution of this compound (10 mmol) and a selected substituted benzaldehyde (12 mmol) in ethanol (20 mL), add potassium tert-butylate (10 mmol) portion-wise.
-
Heat the mixture under reflux for 3-5 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, allow the reaction mixture to cool to room temperature overnight.
-
Collect the resulting solid precipitate by filtration.
-
Wash the solid with cold ethanol and recrystallize from a suitable solvent (e.g., acetic acid or ethanol) to yield the pure propenone derivative[1].
-
Confirm the structure and purity using ¹H NMR, ¹³C NMR, and mass spectrometry.
-
MTT Assay for In Vitro Cytotoxicity
-
Rationale: This colorimetric assay is a standard method for assessing cell viability based on the ability of mitochondrial dehydrogenases in living cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals.
-
Procedure:
-
Seed cancer cells (e.g., MCF-7, MDA-MB-231) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Prepare serial dilutions of the test compound in the appropriate cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plate for 24-72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.
-
Conclusion and Future Perspectives
The this compound framework is a remarkably fruitful scaffold for the development of novel therapeutic agents. The derivatives synthesized from this core have demonstrated potent and diverse biological activities, most notably in the realms of anticancer and antimicrobial research. Their mechanisms of action often involve the inhibition of critical enzymes like topoisomerases and DNA gyrase, leading to the induction of apoptosis and the cessation of cellular replication.
The synthetic accessibility of this scaffold allows for extensive exploration of structure-activity relationships, paving the way for the rational design of next-generation inhibitors with enhanced potency and selectivity. Future research should focus on:
-
Optimizing lead compounds to improve their pharmacokinetic and pharmacodynamic profiles.
-
Exploring novel derivatizations to identify compounds active against other therapeutic targets.
-
Conducting in vivo studies to validate the preclinical efficacy and safety of the most promising candidates[3][5].
The continued investigation of these versatile derivatives holds significant promise for addressing unmet medical needs in oncology and infectious diseases.
References
- 1. library.dmed.org.ua [library.dmed.org.ua]
- 2. Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A synthesis, in silico, in vitro and in vivo study of thieno[2,3-b]pyridine anticancer analogues - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 4. The Imidazacridine Derivative LPSF/AC-05 Induces Apoptosis, Cell Cycle Arrest, and Topoisomerase II Inhibition in Breast Cancer, Leukemia, and Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanisms of the anti-tumor activity of Methyl 2-(-5-fluoro-2-hydroxyphenyl)-1 H-benzo[d]imidazole-5-carboxylate against breast cancer in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and Evaluation of Novel 5-Arylidene-2-(7-chloroquinolin-6-yl)-3-(pyrimidin-2-yl) Thiazolidin-4-Ones as Anti-Microbial Agents [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. benthamscience.com [benthamscience.com]
The Lynchpin of Innovation: Unlocking the Therapeutic Potential of 1-(5-Methoxypyridin-2-yl)ethanone in Modern Drug Discovery
A Technical Guide for Researchers and Drug Development Professionals
Abstract
The relentless pursuit of novel therapeutics demands a deep understanding of the chemical scaffolds that serve as the foundation for innovation. 1-(5-Methoxypyridin-2-yl)ethanone, a seemingly unassuming pyridyl ketone, has emerged as a pivotal building block in the synthesis of a diverse array of biologically active molecules. While not a therapeutic agent in its own right, its unique structural and electronic properties make it a highly sought-after intermediate in the development of next-generation therapies. This in-depth technical guide provides an authoritative overview of the latent therapeutic applications of this versatile compound, focusing on its instrumental role in the creation of targeted therapies for oncology, neurological disorders, and beyond. We will explore the causality behind its selection in drug design, detail synthetic pathways to promising derivatives, and provide robust experimental protocols for their biological evaluation.
Introduction: The Strategic Importance of the Pyridyl Ketone Moiety
The pyridine ring is a ubiquitous feature in pharmaceuticals, prized for its ability to engage in hydrogen bonding, its metabolic stability, and its capacity to serve as a bioisostere for other aromatic systems. The strategic placement of a methoxy and an acetyl group on this scaffold, as seen in this compound, bestows upon it a unique combination of reactivity and structural integrity. The methoxy group, an electron-donating entity, can influence the electronic environment of the pyridine ring, modulating its pKa and interaction with biological targets. The acetyl group, on the other hand, provides a reactive handle for a multitude of chemical transformations, allowing for the facile introduction of diverse pharmacophores.
This guide will illuminate how these intrinsic properties are leveraged in the design of potent and selective inhibitors for a range of therapeutic targets. We will delve into specific case studies where this core structure has been instrumental in the development of clinical candidates, providing a roadmap for its future applications.
Therapeutic Frontiers Enabled by the this compound Scaffold
The true therapeutic potential of this compound is realized in the complex molecules it helps to create. Its derivatives have shown significant promise in several key therapeutic areas.
Oncology: A Scaffold for Targeted Cancer Therapies
The deregulation of protein kinases is a hallmark of many cancers, making them prime targets for therapeutic intervention. The this compound core has been successfully incorporated into potent and selective kinase inhibitors.
-
c-Met Inhibitors: The mesenchymal-epithelial transition factor (c-Met) receptor tyrosine kinase is a well-validated target in oncology, with its aberrant activation driving tumor growth, metastasis, and angiogenesis. The pyridine ring of the this compound scaffold can serve as a crucial hinge-binding motif, anchoring the inhibitor to the ATP-binding pocket of the kinase. The methoxy group can be strategically positioned to form key hydrogen bonds, enhancing binding affinity and selectivity. For example, complex pyrazolone derivatives incorporating this scaffold have demonstrated potent and selective inhibition of c-Met[1].
-
Janus Kinase (JAK) Inhibitors: The JAK-STAT signaling pathway plays a critical role in immune response and cell growth, and its dysregulation is implicated in various cancers and inflammatory diseases. The this compound moiety can be elaborated to create potent JAK inhibitors. The nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor, a common feature in many kinase inhibitors. The overall structure can be tailored to achieve selectivity for specific JAK family members, a critical factor in minimizing off-target effects.
Neurological Disorders: A Gateway to CNS-Active Compounds
The blood-brain barrier (BBB) presents a significant challenge in the development of drugs for central nervous system (CNS) disorders. The physicochemical properties of the this compound scaffold, such as its moderate lipophilicity and potential for hydrogen bonding, can be fine-tuned in its derivatives to enhance BBB penetration.
-
Orexin Receptor Antagonists for Insomnia: The orexin system is a key regulator of wakefulness, and its antagonism is a validated mechanism for the treatment of insomnia. The this compound core has been utilized in the synthesis of dual orexin receptor antagonists (DORAs)[2]. The pyridine moiety can be functionalized to interact with key residues in the orexin receptors, while the rest of the molecule is optimized for potency and pharmacokinetic properties.
-
Other CNS Targets: The versatility of this scaffold makes it amenable to the development of ligands for a variety of other CNS targets, including G-protein coupled receptors (GPCRs) and ion channels. Its role as an intermediate in the synthesis of compounds targeting neurological disorders is an active area of research[3].
Synthetic Strategies and Methodologies
The utility of this compound in drug discovery is underpinned by its synthetic accessibility and the versatility of its acetyl group for further chemical modifications.
Synthesis of Key Derivatives
A common and powerful synthetic transformation of the acetyl group is the Claisen condensation, which allows for the construction of more complex heterocyclic systems. The following protocol outlines a general procedure for the synthesis of a pyrazolone derivative, a common core in many kinase inhibitors.
Experimental Protocol: Synthesis of a this compound-derived Pyrazolone
| Step | Procedure | Rationale |
| 1 | Claisen Condensation: To a solution of this compound (1.0 eq) in a suitable solvent (e.g., toluene), add a base such as sodium ethoxide (1.1 eq). | The base deprotonates the alpha-carbon of the acetyl group, forming an enolate. |
| 2 | Slowly add a substituted hydrazine (e.g., phenylhydrazine, 1.0 eq) to the reaction mixture. | The enolate acts as a nucleophile, attacking the electrophilic hydrazine. |
| 3 | Heat the reaction mixture under reflux for 4-6 hours, monitoring the reaction progress by TLC. | The subsequent intramolecular cyclization and dehydration lead to the formation of the pyrazolone ring. |
| 4 | Work-up and Purification: After completion, cool the reaction mixture to room temperature and quench with a dilute acid (e.g., 1M HCl). Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel. | This standard work-up procedure isolates and purifies the desired pyrazolone derivative. |
Visualization of Synthetic Workflow
Caption: Synthetic workflow for the preparation of a pyrazolone derivative from this compound.
Biological Evaluation of Derivatives
Once synthesized, the novel derivatives of this compound must be subjected to rigorous biological evaluation to assess their therapeutic potential.
In Vitro Assays for Kinase Inhibition
For derivatives targeting protein kinases, a tiered approach to in vitro screening is recommended.
Experimental Protocol: In Vitro Kinase Inhibition Assay
| Step | Procedure | Rationale |
| 1 | Primary Screen: Screen the compound at a single high concentration (e.g., 10 µM) against a panel of purified kinases. Use a suitable assay format, such as a radiometric assay (e.g., [γ-³²P]ATP) or a fluorescence-based assay (e.g., LanthaScreen™). | This initial screen identifies potential hits against the target kinase and provides a preliminary assessment of selectivity. |
| 2 | IC₅₀ Determination: For active compounds, perform a dose-response study to determine the half-maximal inhibitory concentration (IC₅₀). Use a serial dilution of the compound and measure kinase activity at each concentration. | The IC₅₀ value is a quantitative measure of the compound's potency. |
| 3 | Mechanism of Action Studies: To understand how the compound inhibits the kinase, perform kinetic studies to determine if the inhibition is competitive, non-competitive, or uncompetitive with respect to ATP and the substrate. | This information is crucial for understanding the compound's binding mode and for guiding further optimization. |
Cellular Assays
Promising compounds from in vitro assays should be further evaluated in cell-based models to assess their activity in a more physiologically relevant context.
Experimental Protocol: Cellular Proliferation Assay
| Step | Procedure | Rationale |
| 1 | Cell Culture: Culture a cancer cell line known to be dependent on the target kinase (e.g., a cell line with an activating mutation in c-Met). | This provides a relevant biological system to test the compound's anti-proliferative effects. |
| 2 | Compound Treatment: Treat the cells with a range of concentrations of the test compound for a specified period (e.g., 72 hours). | This allows for the determination of the compound's effect on cell viability and proliferation. |
| 3 | Viability Assessment: Measure cell viability using a suitable assay, such as the MTT or CellTiter-Glo® assay. | These assays provide a quantitative measure of the compound's cytotoxic or cytostatic effects. |
| 4 | EC₅₀ Determination: From the dose-response curve, calculate the half-maximal effective concentration (EC₅₀). | The EC₅₀ value represents the concentration of the compound that gives half-maximal response in the cellular assay. |
Visualization of the Drug Discovery Cascade
Caption: A simplified cascade illustrating the progression of a drug discovery project starting from the this compound scaffold.
Future Directions and Conclusion
The journey of a drug from a simple chemical building block to a life-saving therapeutic is long and arduous. This compound has proven itself to be a valuable starting point for this journey in multiple therapeutic areas. Its synthetic tractability and favorable physicochemical properties make it an attractive scaffold for medicinal chemists.
Future research will likely see the continued exploration of this core in the development of novel kinase inhibitors with improved selectivity profiles and resistance-breaking capabilities. Furthermore, its application in the design of CNS-active agents is an area ripe for further investigation. As our understanding of disease biology deepens, the versatility of the this compound scaffold will undoubtedly be harnessed to create innovative therapies for a wide range of unmet medical needs. This guide serves as a foundational resource for researchers poised to unlock the full therapeutic potential of this remarkable molecule.
References
- 1. Discovery of a potent, selective, and orally bioavailable c-Met inhibitor: 1-(2-hydroxy-2-methylpropyl)-N-(5-(7-methoxyquinolin-4-yloxy)pyridin-2-yl)-5-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carboxamide (AMG 458) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of [(2R,5R)-5-{[(5-fluoropyridin-2-yl)oxy]methyl}-2-methylpiperidin-1-yl][5-methyl-2-(pyrimidin-2-yl)phenyl]methanone (MK-6096): a dual orexin receptor antagonist with potent sleep-promoting properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
Synthesis of 1-(5-Methoxypyridin-2-yl)ethanone analogs
An In-Depth Technical Guide to the Synthesis of 1-(5-Methoxypyridin-2-yl)ethanone Analogs
Authored by: A Senior Application Scientist
Abstract
The this compound scaffold is a privileged structure in modern medicinal chemistry, serving as a critical intermediate in the synthesis of a wide array of pharmacologically active agents, including kinase inhibitors and central nervous system therapeutics.[1][2][3] The strategic placement of the methoxy and acetyl groups on the electron-deficient pyridine ring provides versatile handles for further functionalization, making the robust synthesis of this core and its analogs a topic of significant interest for drug development professionals.[2] This guide provides a comprehensive overview of the principal synthetic strategies for accessing this key intermediate, with a deep dive into the mechanistic rationale behind method selection, detailed experimental protocols, and a comparative analysis of the most effective routes.
Strategic Importance in Drug Discovery
The pyridine motif is ubiquitous in pharmaceuticals due to its ability to act as a hydrogen bond acceptor and engage in π-π stacking interactions with biological targets.[2] The 2-acetylpyridine moiety, in particular, is a precursor for numerous bioactive compounds.[1][3] The addition of a methoxy group at the 5-position modulates the electronic properties of the ring and provides a potential metabolic soft spot or a point for further derivatization, influencing the compound's overall absorption, distribution, metabolism, and excretion (ADME) profile. This strategic combination makes this compound a highly valuable building block for creating libraries of novel drug candidates.
Core Synthetic Strategies: A Comparative Analysis
Two primary, field-proven strategies dominate the synthesis of this compound: the direct addition of a methyl organometallic reagent to a nitrile precursor and the more controlled, multi-step Weinreb-Nahm ketone synthesis. The choice between these routes is often dictated by the scale of the synthesis, the availability of starting materials, and the desired purity of the final product.
Figure 1: High-level overview of the two primary synthetic routes to the target compound.
Route A: Grignard Addition to 5-Methoxypyridine-2-carbonitrile
This is the most direct approach, involving the nucleophilic addition of a methyl Grignard reagent (e.g., methylmagnesium bromide, CH₃MgBr) to the electrophilic carbon of the nitrile group.[4] The reaction proceeds through a magnesium-complexed imine intermediate, which is subsequently hydrolyzed under acidic conditions to yield the desired ketone.
Causality & Rationale: This method is often favored for its atom economy and fewer synthetic steps. Starting from the commercially available 5-methoxypyridine-2-carbonitrile[5], it offers a rapid route to the target molecule. However, the success of this reaction is highly dependent on the careful control of reaction conditions. Grignard reagents are potent bases and can be sensitive to moisture and acidic protons. The hydrolysis step must also be managed carefully to ensure complete conversion of the imine intermediate without promoting side reactions.
Figure 2: Mechanism of Grignard addition to a nitrile followed by hydrolysis. (Note: Generic structures used for mechanistic illustration).
Route B: The Weinreb-Nahm Ketone Synthesis
The Weinreb-Nahm synthesis is a highly reliable and versatile two-step method for preparing ketones.[6] It is widely regarded as the gold standard for avoiding the common problem of over-addition by organometallic reagents, which can plague syntheses using more reactive acyl donors like acid chlorides or esters.[7]
-
Amide Formation: The synthesis begins with the conversion of 5-methoxypyridine-2-carboxylic acid into its corresponding N-methoxy-N-methylamide (the Weinreb-Nahm amide). This is typically achieved by first activating the carboxylic acid (e.g., by converting it to an acid chloride with thionyl chloride) and then reacting it with N,O-dimethylhydroxylamine hydrochloride in the presence of a base.[8][9]
-
Ketone Formation: The resulting Weinreb-Nahm amide is then treated with an organometallic reagent like methylmagnesium bromide or methyllithium. The nucleophilic addition forms a stable, five-membered cyclic intermediate chelated to the magnesium ion.[9][10] This tetrahedral intermediate is stable at low temperatures and does not collapse to the ketone until acidic workup. This stability is the key to the method's success, as it prevents a second equivalent of the organometallic reagent from adding, thus avoiding the formation of a tertiary alcohol byproduct.[6]
Causality & Rationale: While this route involves an additional step compared to the direct Grignard addition, its major advantage is control and reliability. The stability of the chelated intermediate ensures a clean conversion to the ketone, often resulting in higher yields and simpler purification.[6][10] This makes it particularly suitable for larger-scale syntheses or when working with precious or complex substrates where maximizing yield is critical.
Figure 3: Logical workflow of the two-step Weinreb-Nahm ketone synthesis.
Comparative Data
| Feature | Route A: Grignard on Nitrile | Route B: Weinreb-Nahm Synthesis |
| Starting Material | 5-Methoxypyridine-2-carbonitrile | 5-Methoxypyridine-2-carboxylic Acid |
| Key Reagents | CH₃MgBr or CH₃Li | 1. Coupling Agent, MeONHMe·HCl2. CH₃MgBr or CH₃Li |
| Number of Steps | 1 (from nitrile) | 2 (from acid) |
| Primary Advantage | Speed, fewer steps | High yield, high purity, avoids over-addition[6] |
| Potential Issues | Incomplete hydrolysis, side reactions | Requires synthesis of intermediate amide |
| Best For | Rapid, small-scale synthesis | Large-scale production, high-purity applications |
Detailed Experimental Protocols
The following protocol details the synthesis of this compound via the Grignard reaction (Route A), a robust and efficient method for laboratory-scale preparations.
Protocol: Synthesis of this compound
Materials:
-
5-Methoxypyridine-2-carbonitrile (1.0 eq)[5]
-
Methylmagnesium bromide (3.0 M solution in diethyl ether, 1.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Hydrochloric Acid (3 M aqueous solution)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride (brine)
-
Ethyl acetate
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add 5-methoxypyridine-2-carbonitrile (1.0 eq). Dissolve the nitrile in anhydrous THF (approx. 0.2 M concentration).
-
Grignard Addition: Cool the solution to 0 °C in an ice bath. Add the methylmagnesium bromide solution (1.2 eq) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Quenching and Hydrolysis: Carefully cool the reaction mixture back to 0 °C. Slowly and cautiously quench the reaction by the dropwise addition of 3 M HCl. Caution: The initial quenching is highly exothermic. The addition of acid serves to hydrolyze the intermediate imine to the ketone. Stir vigorously at room temperature for 1 hour after the addition is complete.
-
Work-up: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers.
-
Washing: Wash the combined organic layers sequentially with saturated aqueous sodium bicarbonate solution and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford this compound as a solid.
Advanced Strategies for Analog Synthesis
For the creation of diverse analog libraries, palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling offer powerful, modular approaches.[11][12] For example, a suitably protected 2-acetyl-5-bromopyridine could be coupled with a wide range of aryl or heteroaryl boronic acids to generate analogs with diverse substituents at the 5-position. While the functionalization of pyridine rings can present unique challenges, particularly at the 2-position, modern advancements in catalysis have made these transformations increasingly accessible.[13][14]
Conclusion
The synthesis of this compound and its analogs is a critical task in contemporary drug discovery. While direct methods like Grignard addition to nitriles offer speed and efficiency, the Weinreb-Nahm synthesis provides unparalleled control and reliability, making it a cornerstone for producing high-purity material. The choice of synthetic route must be guided by a thorough understanding of the underlying reaction mechanisms and a careful consideration of project-specific goals such as scale, timeline, and the required purity of the final compounds. With the robust methodologies outlined in this guide, researchers are well-equipped to access this valuable chemical scaffold for the development of next-generation therapeutics.
References
- 1. chemimpex.com [chemimpex.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. CAS 89809-63-2: 5-Methoxypyridine-2-carbonitrile [cymitquimica.com]
- 6. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of Weinreb and their Derivatives (A Review) – Oriental Journal of Chemistry [orientjchem.org]
- 10. Weinreb amides [pubsapp.acs.org]
- 11. Synthesis of functionalized polypyridyl ligands using Suzuki coupling [morressier.com]
- 12. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Review of 1-(5-Methoxypyridin-2-yl)ethanone: Synthesis, Characterization, and Applications in Drug Discovery
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
1-(5-Methoxypyridin-2-yl)ethanone, a substituted pyridyl ketone, has emerged as a valuable and versatile building block in modern medicinal chemistry. Its strategic placement of a methoxy group and an acetyl functionality on the pyridine ring allows for diverse chemical modifications, making it a key intermediate in the synthesis of complex molecular architectures, particularly those targeting a range of therapeutic areas. This technical guide provides a comprehensive review of the current state of research on this compound, encompassing its synthesis, spectroscopic and structural characterization, and its pivotal role in the development of novel therapeutic agents, with a focus on kinase inhibitors.
Physicochemical Properties and Safety Information
Before delving into the synthetic and applicative aspects, it is crucial to be aware of the fundamental properties and safety considerations for this compound.
| Property | Value | Reference |
| CAS Number | 325796-84-7 | [1][2] |
| Molecular Formula | C₈H₉NO₂ | [3][4] |
| Molecular Weight | 151.16 g/mol | [1][2] |
| Appearance | Solid | [5] |
| Storage | Inert atmosphere, room temperature | [1][2] |
Safety Profile: this compound is harmful if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation and may cause respiratory irritation.[5] Appropriate personal protective equipment, including gloves, safety glasses, and respiratory protection, should be used when handling this compound.[5] In case of fire, carbon dioxide, dry chemical powder, or foam are suitable extinguishing media.[5]
Synthesis of this compound: Methodologies and Mechanistic Considerations
The synthesis of 2-acetylpyridines, including this compound, often relies on modern cross-coupling methodologies. These reactions provide a powerful means to form carbon-carbon bonds and introduce the acetyl group onto the pyridine scaffold. The choice of synthetic strategy is often dictated by the availability of starting materials and the desired scale of the reaction.
Cross-Coupling Approaches: Stille and Negishi Reactions
Palladium-catalyzed cross-coupling reactions, such as the Stille and Negishi couplings, are among the most robust and widely utilized methods for the synthesis of aryl ketones.[6][7] These reactions typically involve the coupling of an organometallic reagent with an organic halide in the presence of a palladium catalyst.
General Synthetic Workflow:
Figure 1: General workflow for the synthesis of this compound via cross-coupling.
Stille Coupling: The Stille reaction utilizes an organotin reagent as the acetyl source.[6][7] For the synthesis of this compound, this would involve the reaction of a 2-halo-5-methoxypyridine (e.g., 2-bromo-5-methoxypyridine) with an acetylstannane reagent in the presence of a palladium catalyst.[8]
Detailed Experimental Protocol (Hypothetical, based on related procedures):
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add 2-bromo-5-methoxypyridine (1.0 equiv), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv), and a suitable solvent (e.g., anhydrous toluene or DMF).
-
Reagent Addition: Add the acetylstannane reagent (e.g., tributyl(1-ethoxyvinyl)tin, 1.2 equiv) to the reaction mixture.
-
Reaction Conditions: Heat the mixture to the appropriate temperature (typically 80-110 °C) and monitor the reaction progress by TLC or GC-MS.
-
Work-up and Purification: Upon completion, cool the reaction to room temperature and quench with a fluoride source (e.g., aqueous KF) to remove tin byproducts. Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford this compound.
Negishi Coupling: The Negishi coupling employs an organozinc reagent, which offers the advantages of being less toxic than organostannanes and often exhibiting higher reactivity.[9] The synthesis of this compound via a Negishi coupling would involve the reaction of 2-bromo-5-methoxypyridine with an acetyl-zinc species, typically generated in situ.[10]
Mechanistic Rationale for Cross-Coupling: The catalytic cycle for both Stille and Negishi couplings generally proceeds through three key steps:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the 2-halo-5-methoxypyridine, forming a Pd(II) intermediate.
-
Transmetalation: The acetyl group is transferred from the organometallic reagent (tin or zinc) to the palladium center, displacing the halide.
-
Reductive Elimination: The desired product, this compound, is formed by reductive elimination from the Pd(II) complex, regenerating the Pd(0) catalyst.
Figure 2: Simplified catalytic cycle for Pd-catalyzed cross-coupling.
Spectroscopic Characterization
¹H NMR Spectroscopy (Predicted): Based on the analysis of related structures, the following proton NMR signals are anticipated for this compound in CDCl₃:
-
~2.6 ppm (s, 3H): The singlet corresponding to the acetyl methyl protons.
-
~3.9 ppm (s, 3H): The singlet for the methoxy group protons.
-
~7.0-8.5 ppm (m, 3H): A set of multiplets for the three aromatic protons on the pyridine ring. The exact chemical shifts and coupling patterns will depend on the electronic effects of the acetyl and methoxy groups.
¹³C NMR Spectroscopy (Predicted): The carbon NMR spectrum is expected to show distinct signals for each of the eight carbon atoms:
-
~26 ppm: The acetyl methyl carbon.
-
~56 ppm: The methoxy carbon.
-
~110-165 ppm: A series of signals corresponding to the five carbons of the pyridine ring.
-
~200 ppm: The carbonyl carbon of the acetyl group.
Infrared (IR) Spectroscopy (Predicted): The IR spectrum should exhibit characteristic absorption bands:
-
~1700 cm⁻¹: A strong absorption corresponding to the C=O stretching vibration of the ketone.
-
~1600, 1480 cm⁻¹: Absorptions due to the C=C and C=N stretching vibrations of the pyridine ring.
-
~1250 cm⁻¹: A C-O stretching vibration for the methoxy group.
Mass Spectrometry (Predicted): The mass spectrum would show a molecular ion peak [M]⁺ at m/z 151, with fragmentation patterns corresponding to the loss of methyl and acetyl groups.
Role in Drug Discovery and Development
The true significance of this compound lies in its application as a key intermediate in the synthesis of biologically active molecules, particularly kinase inhibitors. The pyridine core is a common motif in many kinase inhibitors, as the nitrogen atom can form crucial hydrogen bond interactions with the hinge region of the kinase active site. The methoxy and acetyl groups provide handles for further chemical elaboration to optimize potency, selectivity, and pharmacokinetic properties.
Precursor to Kinase Inhibitors
While a specific, named drug synthesized directly from this compound is not prominently featured in the readily available literature, its structural motifs are present in numerous kinase inhibitors. For instance, derivatives of 2-acetylpyridine are utilized in the synthesis of inhibitors for various kinases, including c-Met.[6][11] The general strategy involves the transformation of the acetyl group into a more complex side chain that can interact with other regions of the kinase active site.
Hypothetical Synthetic Pathway to a Kinase Inhibitor Scaffold:
Figure 3: A representative synthetic pathway from this compound to a kinase inhibitor scaffold.
This hypothetical pathway illustrates how the acetyl group can be a versatile starting point for constructing more elaborate structures. For example, condensation with a hydrazine derivative can lead to the formation of a pyrazole ring, a common feature in many kinase inhibitors. Subsequent functionalization of the pyridine or the newly formed ring can then be used to introduce moieties that enhance binding to the target kinase.
Conclusion
This compound is a valuable synthetic intermediate with significant potential in drug discovery, particularly in the development of kinase inhibitors. While detailed experimental data for the compound itself is somewhat scarce in publicly accessible literature, its synthesis can be readily envisioned through established cross-coupling methodologies. The strategic positioning of its functional groups makes it an attractive starting point for the construction of complex heterocyclic systems. As the demand for novel and selective kinase inhibitors continues to grow, the utility of well-designed building blocks like this compound is expected to increase, making a thorough understanding of its chemistry essential for researchers in the field.
References
- 1. 325796-84-7|this compound|BLD Pharm [bldpharm.com]
- 2. chemscene.com [chemscene.com]
- 3. PubChemLite - 1-(5-methoxypyridin-2-yl)ethan-1-one (C8H9NO2) [pubchemlite.lcsb.uni.lu]
- 4. CN104326985A - Preparation method of linifanib - Google Patents [patents.google.com]
- 5. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 6. Stille Coupling | NROChemistry [nrochemistry.com]
- 7. Stille reaction - Wikipedia [en.wikipedia.org]
- 8. innospk.com [innospk.com]
- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 10. 4-(2-Fluorophenyl)-2-methoxy-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chem.libretexts.org [chem.libretexts.org]
A Researcher's Guide to Sourcing 1-(5-Methoxypyridin-2-yl)ethanone: From Bench-Scale to Bulk
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the quality and timely availability of starting materials and intermediates are paramount. 1-(5-Methoxypyridin-2-yl)ethanone (CAS No. 34841-28-0), a substituted pyridine derivative, serves as a critical building block in the synthesis of a variety of biologically active molecules. This guide provides an in-depth analysis of the commercial supplier landscape for this versatile ketone, offering practical insights into supplier evaluation, quality control considerations, and the impact of material purity on research outcomes.
The Strategic Importance of this compound in Synthesis
Substituted pyridines are a cornerstone of medicinal chemistry, appearing in numerous blockbuster drugs.[1] The unique electronic properties of the pyridine ring, coupled with the directing effects of its substituents, make it a valuable scaffold for interacting with biological targets. This compound, with its methoxy and acetyl groups, offers multiple reaction sites for further chemical transformations. While specific drug synthesis pathways involving this exact intermediate are often proprietary, its structural motifs are analogous to intermediates used in the development of drugs targeting neurological disorders and other conditions.[2] Its application extends to the agrochemical industry as well.[2]
The Commercial Supplier Landscape: A Comparative Overview
A multitude of chemical suppliers offer this compound, catering to a wide range of needs from small-scale academic research to large-scale industrial manufacturing. The choice of supplier can significantly impact the consistency and success of a research campaign. Below is a comparative table of representative suppliers, compiled from publicly available data.
| Supplier | Representative Purity | Available Quantities | Notes |
| BLD Pharmatech Ltd. | Information not consistently provided; an isomer is listed at 95%.[3][4] | Grams to Kilograms | Offers a wide range of pyridine derivatives and other heterocyclic building blocks.[4][5][6][7][8][9][10][11][12] |
| Synblock Inc. | Typically ≥98% for similar compounds.[13][14] | Milligrams to Grams | Specializes in building blocks for drug discovery and offers related analytical data (MSDS, NMR, HPLC, LC-MS).[13][14] |
| Chem-Impex International, Inc. | ≥ 97% (by GC) for analogous compounds.[2] | Grams | Provides compounds for pharmaceutical and agrochemical research.[2] |
| Apollo Scientific | 95% for a related bromo-derivative.[15] | Milligrams to Grams | UK-based supplier with a focus on research chemicals. |
| Ambeed, Inc. | Not specified | Grams | A supplier of building blocks and advanced intermediates.[16] |
This table is representative and not exhaustive. Researchers should always obtain the latest information directly from the suppliers.
Scientific Integrity & Logic: A Deep Dive into Quality Control
As a Senior Application Scientist, it is crucial to emphasize that not all commercial grades of a chemical are created equal. The downstream applications in drug development demand a rigorous approach to quality control, extending beyond a simple purity percentage on a label.
The Causality Behind Experimental Choices: Why Purity Matters
The purity of this compound is not merely an academic parameter; it has direct consequences on experimental outcomes. Potential impurities can arise from the synthetic route used by the manufacturer, including unreacted starting materials, by-products, or reagents from the work-up process. These impurities can:
-
Interfere with subsequent reactions: Catalysts can be poisoned, and side reactions can occur, leading to lower yields and complex purification challenges.
-
Introduce unwanted biological activity: Impurities with their own pharmacological profiles can confound screening results and lead to false positives or negatives.
-
Compromise the integrity of the final compound: The impurity may be carried through the synthetic sequence, resulting in a final active pharmaceutical ingredient (API) that is difficult to purify and may not meet regulatory standards.
A Self-Validating System: The Certificate of Analysis (CoA)
The Certificate of Analysis is the cornerstone of a trustworthy supplier-researcher relationship. A comprehensive CoA should provide more than just a purity value. Here is a breakdown of what to look for in a CoA for this compound:
| Parameter | Typical Specification | Analytical Method | Importance for the Researcher |
| Appearance | Light yellow to brown solid or liquid | Visual Inspection | Provides a quick check for gross contamination or degradation. |
| Identity | Consistent with the structure | ¹H NMR, ¹³C NMR, Mass Spectrometry | Confirms that the material is indeed this compound. |
| Purity | ≥95-98% | HPLC, GC, qNMR | Quantifies the amount of the desired compound. The method used is critical; HPLC and GC provide information on the number and relative amounts of impurities. |
| Water Content | Typically <0.5% | Karl Fischer Titration | Water can interfere with many chemical reactions, especially those involving organometallic reagents. |
| Residual Solvents | Varies by synthesis | Headspace GC-MS | Solvents from the manufacturing process can be difficult to remove and may be detrimental to subsequent reactions. |
A detailed CoA allows the researcher to anticipate potential issues and design experiments accordingly.
Authoritative Grounding & Comprehensive References
The quality control of pharmaceutical intermediates is guided by international standards. While not always legally required for early-stage research compounds, adherence to the principles of Good Manufacturing Practice (GMP) by a supplier is a strong indicator of reliability. Key guidelines include the --INVALID-LINK--.
Experimental Protocols: Verifying Purity in Your Lab
While a supplier's CoA is a critical starting point, independent verification of purity for key batches is a prudent practice in drug development.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
Objective: To determine the purity of this compound and identify the presence of any impurities.
Instrumentation:
-
HPLC system with a UV detector
-
Reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (optional, for pH adjustment)
Procedure:
-
Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a gradient of water and acetonitrile. A typical starting point could be 80:20 Water:Acetonitrile, ramping to 20:80 over 20 minutes.
-
Sample Preparation: Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of the initial mobile phase composition.
-
HPLC Analysis:
-
Set the column temperature (e.g., 30 °C).
-
Set the flow rate (e.g., 1.0 mL/min).
-
Set the UV detection wavelength (a preliminary scan or literature search can determine the optimal wavelength, likely around 254 nm).
-
Inject a standard volume of the sample (e.g., 10 µL).
-
-
Data Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks.
Visualizing the Supplier Selection and Quality Control Workflow
The process of selecting a supplier and ensuring the quality of this compound can be visualized as a logical workflow.
Caption: A flowchart illustrating the key stages in selecting a reliable supplier and implementing a robust quality control process for incoming chemical intermediates.
Conclusion
Sourcing this compound for research and drug development is a multi-faceted process that extends beyond simply finding the lowest price. A thorough evaluation of suppliers, a critical assessment of their quality control documentation, and, where necessary, in-house verification of purity are essential steps to ensure the reliability and reproducibility of experimental results. By adopting a scientifically rigorous approach to procurement, researchers can mitigate risks and accelerate their path toward novel discoveries.
References
- 1. BJOC - An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles [beilstein-journals.org]
- 2. chemimpex.com [chemimpex.com]
- 3. BLDpharm - Bulk Product Details [bldpharm.com]
- 4. 325796-84-7|this compound|BLD Pharm [bldpharm.com]
- 5. 4101-30-8|1-(2-Amino-4,5-dimethoxyphenyl)ethanone|BLD Pharm [bldpharm.com]
- 6. 1211521-17-3|1-(5-Bromo-3-methoxypyridin-2-yl)ethanone|BLD Pharm [bldpharm.com]
- 7. N/A|1-(3-Methoxyquinolin-2-yl)ethanone|BLD Pharm [bldpharm.com]
- 8. 1279816-18-0|1-(2-Bromo-5-methoxypyridin-4-yl)ethanone|BLD Pharm [bldpharm.com]
- 9. 63050-18-0|1-(2-Methoxypiperidin-1-yl)ethanone|BLD Pharm [bldpharm.com]
- 10. 1-(5-Hydroxyquinolin-2-yl)ethanone|BLD Pharm [bldpharm.com]
- 11. 379227-03-9|1-(3-Methoxypyridin-2-yl)ethanone|BLD Pharm [bldpharm.com]
- 12. 1391602-00-8|1-(5-(Hydroxymethyl)pyridin-2-yl)ethanone|BLD Pharm [bldpharm.com]
- 13. CAS 1393558-09-2 | 1-(5-Amino-2-methoxypyridin-4-YL)ethanone - Synblock [synblock.com]
- 14. CAS 1393570-04-1 | 1-(2-Acetyl-6-methoxypyridin-4-YL)ethanone - Synblock [synblock.com]
- 15. 1211521-17-3 Cas No. | 1-(5-Bromo-3-methoxypyridin-2-yl)ethan-1-one | Apollo [store.apolloscientific.co.uk]
- 16. 1-(6-Bromo-5-methoxypyridin-2-yl)ethanone (CAS No. 1226880-11-0) Suppliers @ ChemicalRegister.com [chemicalregister.com]
Methodological & Application
Synthetic Protocols for 1-(5-Methoxypyridin-2-yl)ethanone: A Detailed Guide for Researchers
Introduction: The Significance of 1-(5-Methoxypyridin-2-yl)ethanone in Medicinal Chemistry
This compound, also known as 2-acetyl-5-methoxypyridine, is a pivotal building block in the landscape of modern drug discovery and development. Its unique electronic and structural features, arising from the interplay between the electron-donating methoxy group and the electron-withdrawing acetyl group on the pyridine scaffold, make it a highly sought-after intermediate for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of established and efficient synthetic protocols for the preparation of this valuable compound, offering detailed experimental procedures, mechanistic insights, and a comparative analysis of different synthetic strategies. The protocols and accompanying notes are designed to be a practical resource for researchers, scientists, and drug development professionals engaged in the synthesis of novel therapeutic agents. The applications of this key intermediate are vast, with a notable example being its role in the synthesis of selective COX-2 inhibitors like Etoricoxib, a widely used anti-inflammatory drug.[1][2]
Strategic Approaches to the Synthesis of this compound
The synthesis of this compound can be approached through several strategic disconnections. The most common and effective methods involve the formation of the carbon-carbon bond between the pyridine ring and the acetyl group. This can be achieved through nucleophilic attack of an organometallic reagent on a suitable pyridine electrophile, or conversely, through the acylation of a nucleophilic pyridine derivative. Additionally, nucleophilic aromatic substitution on a pre-functionalized pyridine ring offers another viable pathway. This guide will detail three primary synthetic strategies:
-
Grignard Reaction with a Pyridine-Derived Weinreb Amide: A robust and high-yielding method that offers excellent control over the reaction stoichiometry.
-
Nucleophilic Aromatic Substitution: A direct approach utilizing a readily available halogenated pyridine precursor.
-
Directed Ortho-Metalation followed by Acylation: A versatile method for the direct functionalization of the pyridine ring.
Caption: Key synthetic routes to this compound.
Protocol 1: Synthesis via Grignard Reaction with a Weinreb Amide
This protocol is a highly reliable method for the synthesis of ketones from carboxylic acid derivatives. The use of a Weinreb amide (N-methoxy-N-methylamide) is crucial as the intermediate tetrahedral adduct formed upon addition of the Grignard reagent is stabilized by chelation with the magnesium ion, preventing the common over-addition that leads to tertiary alcohols.
Causality of Experimental Choices:
-
Weinreb Amide: The N-methoxy-N-methylamide functionality is specifically chosen to prevent the double addition of the Grignard reagent, a common side reaction with other carboxylic acid derivatives like esters or acid chlorides. The resulting stable tetrahedral intermediate is then hydrolyzed during the acidic workup to yield the desired ketone.
-
Anhydrous Conditions: Grignard reagents are highly reactive towards protic solvents. Therefore, all glassware must be thoroughly dried, and anhydrous solvents must be used to prevent quenching of the Grignard reagent.
-
Low Temperature: The reaction is typically carried out at low temperatures (0 °C to -78 °C) to control the reactivity of the Grignard reagent and minimize side reactions.
Experimental Protocol:
Step 1: Preparation of N-methoxy-N-methyl-5-methoxypyridine-2-carboxamide
-
To a solution of 5-methoxypyridine-2-carboxylic acid (1 equivalent) in a suitable aprotic solvent such as dichloromethane or tetrahydrofuran (THF), add oxalyl chloride (1.2 equivalents) and a catalytic amount of N,N-dimethylformamide (DMF) at 0 °C.
-
Stir the reaction mixture at room temperature until the evolution of gas ceases, indicating the formation of the acid chloride.
-
In a separate flask, prepare a solution of N,O-dimethylhydroxylamine hydrochloride (1.5 equivalents) and a base such as triethylamine or pyridine (2.5 equivalents) in dichloromethane at 0 °C.
-
Slowly add the freshly prepared acid chloride solution to the N,O-dimethylhydroxylamine hydrochloride solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for several hours until completion, as monitored by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the Weinreb amide.
Step 2: Grignard Reaction
-
Dissolve the N-methoxy-N-methyl-5-methoxypyridine-2-carboxamide (1 equivalent) in anhydrous THF and cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of methylmagnesium bromide (1.2 to 1.5 equivalents, typically 3 M in diethyl ether) dropwise to the stirred solution.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for 1-2 hours. Monitor the reaction progress by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride or 1 M hydrochloric acid at 0 °C.
-
Extract the product with ethyl acetate. The combined organic layers are then washed with water and brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using a mixture of heptane and ethyl acetate as the eluent to afford this compound as a solid.[3]
Caption: Workflow for the Grignard synthesis of the target ketone.
Protocol 2: Synthesis via Nucleophilic Aromatic Substitution
This method provides a more direct route to the target molecule, starting from a halogenated pyridine precursor. The electron-withdrawing acetyl group facilitates the nucleophilic aromatic substitution of a halide at the 2-position by a methoxide source.
Causality of Experimental Choices:
-
Starting Material: 2-Chloro-5-acetylpyridine is an ideal starting material as the chloro group is a good leaving group for nucleophilic aromatic substitution on an electron-deficient pyridine ring.
-
Sodium Methoxide: A strong nucleophile and base that readily displaces the chloride ion. It is typically used in excess to ensure complete reaction.
-
Methanol as Solvent: Serves as both the solvent and the source of the methoxide ion in equilibrium with sodium methoxide.
-
Elevated Temperature: The reaction often requires heating to overcome the activation energy for the nucleophilic aromatic substitution. Microwave irradiation can significantly accelerate the reaction.[3]
Experimental Protocol:
-
To a solution of 2-chloro-5-acetylpyridine (1 equivalent) in methanol, add sodium methoxide (1.5 to 3 equivalents) at room temperature.
-
Heat the reaction mixture to reflux or in a microwave reactor at a specified temperature (e.g., 160 °C) for a designated period (e.g., 4 hours).[3] Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Take up the residue in water and extract the product with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to yield pure this compound.
Protocol 3: Synthesis via Directed Ortho-Metalation and Acylation
Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic compounds. The methoxy group at the 5-position can direct the deprotonation of the adjacent C-6 proton with a strong lithium amide base. The resulting organolithium species can then be trapped with an acylating agent.
Causality of Experimental Choices:
-
Directing Group: The methoxy group is a moderately effective directing group for ortho-lithiation.
-
Strong Base: A strong, non-nucleophilic base such as lithium diisopropylamide (LDA) or lithium tetramethylpiperidide (LTMP) is required to deprotonate the pyridine ring.
-
Low Temperature: The lithiation is performed at very low temperatures (-78 °C) to prevent decomposition of the organolithium intermediate and unwanted side reactions.
-
Acylating Agent: N,N-dimethylacetamide or acetyl chloride can be used to introduce the acetyl group.
Experimental Protocol:
-
Prepare a solution of lithium diisopropylamide (LDA) (1.2 equivalents) in anhydrous THF by adding n-butyllithium to a solution of diisopropylamine at -78 °C.
-
Slowly add a solution of 2-methoxypyridine (1 equivalent) in anhydrous THF to the LDA solution at -78 °C.
-
Stir the reaction mixture at -78 °C for 1-2 hours to allow for complete lithiation.
-
Add a solution of N,N-dimethylacetamide (1.5 equivalents) in anhydrous THF to the reaction mixture at -78 °C.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain this compound.
Comparative Analysis of Synthetic Protocols
| Protocol | Starting Materials | Key Reagents | Advantages | Disadvantages | Typical Yield |
| Grignard Reaction | 5-Methoxypyridine-2-carboxylic acid | Methylmagnesium bromide, N,O-Dimethylhydroxylamine | High yield, good control, avoids over-addition. | Multi-step synthesis of the Weinreb amide. | >80% |
| Nucleophilic Aromatic Substitution | 2-Chloro-5-acetylpyridine | Sodium methoxide | Direct, fewer steps, potentially high yielding. | Starting material may be less accessible. | 97%[3] |
| Directed Ortho-Metalation | 2-Methoxypyridine | LDA, N,N-dimethylacetamide | Direct functionalization of the pyridine ring. | Requires cryogenic temperatures and strictly anhydrous conditions; potential for regioselectivity issues. | Moderate to Good |
Conclusion and Future Perspectives
The synthetic protocols outlined in this guide provide robust and versatile methods for the preparation of this compound, a key intermediate in pharmaceutical synthesis. The choice of a particular protocol will depend on factors such as the availability of starting materials, scalability, and the desired level of control over the reaction. The Grignard reaction with a Weinreb amide offers a high-yielding and reliable route, while nucleophilic aromatic substitution provides a more direct approach. Directed ortho-metalation, although more technically demanding, offers a powerful strategy for the direct functionalization of the pyridine core. As the demand for novel and complex drug molecules continues to grow, the development of even more efficient, sustainable, and cost-effective methods for the synthesis of such crucial building blocks will remain an active area of research.
References
Application Notes and Protocols for the Purification of 1-(5-Methoxypyridin-2-yl)ethanone
Abstract
This document provides a comprehensive guide to the purification of 1-(5-Methoxypyridin-2-yl)ethanone (CAS No: 213193-32-9), a key intermediate in pharmaceutical and agrochemical research.[1] Recognizing the critical impact of purity on reaction outcomes, drug efficacy, and safety, we present detailed protocols for recrystallization and column chromatography. The methodologies are designed to be robust and adaptable, addressing common impurities encountered during synthesis. This guide is intended for researchers, scientists, and professionals in drug development who require high-purity this compound for their work.
Introduction: The Importance of Purity
This compound is a versatile building block in organic synthesis. Its purity is paramount, as even trace impurities can lead to undesirable side reactions, lower yields of the desired product, and complications in subsequent biological assays. Potential impurities may arise from starting materials, intermediates, or by-products of the synthetic route employed. Common synthetic pathways to this compound include the acylation of a substituted pyridine or the modification of a pre-existing functionalized pyridine ring.[1][2] Therefore, a robust purification strategy is essential to ensure the reliability and reproducibility of experimental results.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of the target compound is fundamental to designing an effective purification strategy.
| Property | Value | Source |
| CAS Number | 213193-32-9 | [1] |
| Molecular Formula | C₈H₉NO₂ | [1] |
| Molecular Weight | 151.16 g/mol | [1] |
| Appearance | Solid | [1] |
| Melting Point | 53-57 °C | [1] |
| Boiling Point | Not readily available | |
| Solubility | Soluble in many organic solvents | General knowledge |
The solid nature and relatively low melting point of this compound suggest that both recrystallization and chromatography are viable purification methods. The presence of a polar ketone and a methoxy group, along with the nitrogen atom in the pyridine ring, imparts a degree of polarity to the molecule, which will influence its behavior during chromatographic separation.
Potential Impurities and Their Origins
The choice of purification technique is heavily influenced by the nature of the impurities present. These can be broadly categorized as follows:
-
Unreacted Starting Materials: Depending on the synthetic route, these could include 2-bromo-5-methoxypyridine or a related pyridine derivative.[3]
-
Reaction By-products: These can be numerous and varied. For instance, in a Friedel-Crafts type acylation, one might encounter isomers or poly-acylated products.[4][5] Grignard-based syntheses may have by-products from side reactions with the ester or other functional groups.[6][7]
-
Reagents and Solvents: Residual acids, bases, catalysts, and solvents used in the reaction and work-up.
A general workflow for the synthesis and subsequent purification is depicted below:
Caption: General workflow for the synthesis and purification of this compound.
Purification Protocols
Recrystallization
Recrystallization is an effective technique for purifying crystalline solids, leveraging the difference in solubility of the compound and its impurities in a given solvent at different temperatures.[8]
Principle: The impure solid is dissolved in a minimum amount of a hot solvent in which the compound has high solubility and the impurities have low solubility. Upon cooling, the pure compound crystallizes out, leaving the impurities dissolved in the mother liquor.
Solvent Selection: The choice of solvent is critical for successful recrystallization.[8] An ideal solvent should:
-
Dissolve the compound sparingly or not at all at room temperature but readily at its boiling point.
-
Not react with the compound.
-
Dissolve impurities well at all temperatures or not at all.
-
Have a relatively low boiling point for easy removal.
Based on the structure of this compound, suitable solvents to screen include:
-
Alcohols: Ethanol, Isopropanol
-
Esters: Ethyl acetate
-
Ketones: Acetone
-
Hydrocarbons: Hexane, Heptane (as an anti-solvent)
-
Mixtures: Ethanol/Water, Ethyl acetate/Hexane
Protocol:
-
Solubility Testing: In a small test tube, add approximately 20-30 mg of the crude this compound. Add the chosen solvent dropwise at room temperature until the solid dissolves. If it dissolves readily at room temperature, the solvent is not suitable. If it is sparingly soluble, heat the test tube gently. If the solid dissolves upon heating, the solvent is a good candidate.
-
Dissolution: Place the crude product in an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture to boiling with stirring. Continue adding small portions of the hot solvent until the solid is completely dissolved.
-
Decoloration (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and boil for a few minutes. Perform a hot filtration to remove the charcoal.
-
Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. To promote crystallization, you can scratch the inside of the flask with a glass rod or add a seed crystal. Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven at a temperature well below the melting point (e.g., 40 °C) until a constant weight is achieved.
Column Chromatography
Column chromatography is a powerful technique for separating compounds based on their differential adsorption to a stationary phase and solubility in a mobile phase.[9] It is particularly useful when dealing with complex mixtures or when recrystallization is ineffective.
Principle: A solution of the crude product is passed through a column packed with a solid adsorbent (stationary phase). A solvent or mixture of solvents (mobile phase) is then passed through the column, causing the components of the mixture to move down the column at different rates depending on their polarity and affinity for the stationary phase.
Selection of Stationary and Mobile Phases:
-
Stationary Phase: Silica gel is the most common stationary phase for the purification of polar organic compounds like this compound due to its polar nature.[9]
-
Mobile Phase (Eluent): The choice of eluent is crucial for good separation. A common strategy is to use a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate). The polarity of the eluent can be gradually increased to elute compounds of increasing polarity. Thin-layer chromatography (TLC) should be used to determine the optimal solvent system. An ideal Rf value for the target compound is around 0.3.
Protocol:
-
TLC Analysis: Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane). Spot the solution on a TLC plate and develop it in various solvent systems (e.g., different ratios of hexane:ethyl acetate). Visualize the spots under UV light. The solvent system that gives good separation and an Rf of ~0.3 for the target compound should be chosen.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into a glass column with a stopcock at the bottom, ensuring there are no air bubbles. Allow the silica to settle, and then add a layer of sand on top to protect the silica bed.
-
Loading the Sample: Dissolve the crude product in a minimum amount of the eluent or a more polar solvent like dichloromethane. Alternatively, for less soluble compounds, a "dry loading" method can be used where the crude product is adsorbed onto a small amount of silica gel, the solvent is evaporated, and the resulting powder is added to the top of the column.
-
Elution: Carefully add the eluent to the top of the column and begin to collect fractions. Start with the least polar solvent system determined by TLC. The polarity of the eluent can be gradually increased (gradient elution) to elute the target compound and then any more polar impurities.
-
Fraction Analysis: Monitor the composition of the collected fractions by TLC. Combine the fractions containing the pure product.
-
Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.
The logical flow for selecting a purification method is outlined in the following diagram:
Caption: Decision tree for selecting the appropriate purification method.
Validation of Purity
After purification, the purity of this compound should be assessed using appropriate analytical techniques:
-
Thin-Layer Chromatography (TLC): A single spot on a TLC plate developed in multiple solvent systems is a good indication of purity.
-
Melting Point Analysis: A sharp melting point range that is consistent with the literature value (53-57 °C) indicates high purity.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be clean and consistent with the expected structure, with no significant signals from impurities.
-
High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of purity.
Conclusion
The purification of this compound is a critical step in its utilization as a synthetic intermediate. Both recrystallization and column chromatography are effective methods for achieving high purity. The choice between these techniques will depend on the physical state of the crude product and the nature and complexity of the impurities. By following the detailed protocols and rationale presented in this guide, researchers can confidently obtain high-quality this compound, ensuring the integrity and success of their subsequent research and development activities.
References
- 1. US7067673B2 - Process and catalyst for the preparation of acetylpyridines - Google Patents [patents.google.com]
- 2. CN109503469B - Preparation method of 2-acetylpyridine - Google Patents [patents.google.com]
- 3. innospk.com [innospk.com]
- 4. Selective, C-3 Friedel-Crafts acylation to generate functionally diverse, acetylated Imidazo[1,2-a]pyridine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 6. Novel Sequential Process from N-Methoxyamides and Vinyl Grignard Reagents: New Synthesis of β-Aminoketones [organic-chemistry.org]
- 7. Enantioselective Catalytic Dearomative Addition of Grignard Reagents to 4-Methoxypyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mt.com [mt.com]
- 9. web.uvic.ca [web.uvic.ca]
The Strategic deployment of 1-(5-Methoxypyridin-2-yl)ethanone in Modern Medicinal Chemistry
In the landscape of contemporary drug discovery, the pursuit of novel molecular entities with enhanced therapeutic profiles is a paramount objective. Central to this endeavor is the selection of versatile chemical building blocks that serve as foundational scaffolds for the synthesis of innovative drug candidates. Among these, 1-(5-Methoxypyridin-2-yl)ethanone, a substituted pyridinyl ketone, has emerged as a key intermediate with significant applications in medicinal chemistry. Its unique electronic and structural features make it a valuable synthon for the development of a range of therapeutic agents, particularly in the realms of neurodegenerative diseases and oncology.
This comprehensive guide provides an in-depth exploration of the applications of this compound, offering detailed protocols and insights for researchers, scientists, and drug development professionals. The content herein is structured to provide not only procedural guidance but also a deeper understanding of the rationale behind the experimental choices, thereby empowering researchers to leverage this versatile building block in their drug discovery programs.
Core Physicochemical Properties and Reactivity Profile
To effectively utilize this compound in synthesis, a thorough understanding of its key characteristics is essential.
| Property | Value |
| CAS Number | 325796-84-7 |
| Molecular Formula | C₈H₉NO₂ |
| Molecular Weight | 151.16 g/mol |
| Appearance | Off-white to yellow crystalline powder |
| Solubility | Soluble in methanol, ethanol, and other common organic solvents |
The reactivity of this compound is primarily dictated by the acetyl group and the methoxy-substituted pyridine ring. The acetyl group's carbonyl carbon is electrophilic and susceptible to nucleophilic attack, while the adjacent methyl protons are acidic and can be deprotonated to form an enolate. The pyridine ring, being electron-deficient, can influence the reactivity of the acetyl group and is also a site for potential aromatic substitution reactions, although the methoxy group is an activating, ortho-, para-directing group.
Application in the Synthesis of Gamma-Secretase Modulators for Alzheimer's Disease
One of the most significant applications of this compound is in the development of gamma-secretase modulators (GSMs), a promising therapeutic strategy for Alzheimer's disease.[1][2] GSMs aim to allosterically modulate the activity of γ-secretase, an enzyme complex involved in the production of amyloid-beta (Aβ) peptides.[3][4] The goal is to shift the production from the aggregation-prone Aβ42 peptide to shorter, less toxic forms.[5] The methoxypyridine moiety is a key pharmacophoric element in a number of potent GSMs.[1]
Experimental Protocol: Synthesis of a Methoxy-Pyridinyl Substituted GSM Intermediate
This protocol outlines a general procedure for the initial steps in the synthesis of a gamma-secretase modulator intermediate, starting from this compound.
Step 1: Bromination of the Acetyl Group
This step activates the acetyl group for subsequent nucleophilic substitution.
-
Materials: this compound, Bromine, Dichloromethane (DCM), Acetic acid.
-
Procedure:
-
Dissolve this compound (1.0 eq) in DCM.
-
Add a catalytic amount of acetic acid.
-
Slowly add a solution of bromine (1.1 eq) in DCM to the reaction mixture at room temperature.
-
Stir the reaction for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 2-bromo-1-(5-methoxypyridin-2-yl)ethanone.
-
Step 2: Synthesis of the Thiazole Ring
The brominated intermediate is then used to construct a thiazole ring, a common scaffold in many bioactive molecules.
-
Materials: 2-Bromo-1-(5-methoxypyridin-2-yl)ethanone, Thiourea, Ethanol.
-
Procedure:
-
Dissolve the crude 2-bromo-1-(5-methoxypyridin-2-yl)ethanone (1.0 eq) in ethanol.
-
Add thiourea (1.2 eq) to the solution.
-
Reflux the mixture for 6-8 hours, monitoring by TLC.
-
Cool the reaction to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by column chromatography on silica gel to afford the 2-amino-4-(5-methoxypyridin-2-yl)thiazole intermediate.
-
Caption: Synthetic workflow for a Gamma-Secretase Modulator intermediate.
Application in the Synthesis of PI3K/mTOR Dual Inhibitors for Cancer Therapy
The phosphatidylinositol 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[6][7] Dual inhibitors of PI3K and mTOR have emerged as a promising therapeutic strategy.[8] The methoxypyridine scaffold, present in this compound, has been incorporated into novel series of potent PI3K/mTOR dual inhibitors.[6]
Experimental Protocol: Synthesis of a Methoxy-Pyridinyl Substituted Kinase Inhibitor Core
This protocol outlines the synthesis of a key intermediate for a class of PI3K/mTOR inhibitors, leveraging the reactivity of this compound.
Step 1: Claisen Condensation
This reaction introduces a dicarbonyl moiety, which is a precursor to a heterocyclic core.
-
Materials: this compound, Diethyl oxalate, Sodium ethoxide, Ethanol.
-
Procedure:
-
Prepare a solution of sodium ethoxide in absolute ethanol.
-
To this solution, add this compound (1.0 eq) followed by the dropwise addition of diethyl oxalate (1.2 eq) at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Acidify the reaction mixture with dilute hydrochloric acid.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude ethyl 2-(5-methoxypyridin-2-yl)-2,4-dioxobutanoate.
-
Step 2: Heterocycle Formation (e.g., Pyrazolone)
The dicarbonyl intermediate can be cyclized with a hydrazine derivative to form a pyrazolone ring, a common core in kinase inhibitors.
-
Materials: Crude ethyl 2-(5-methoxypyridin-2-yl)-2,4-dioxobutanoate, Hydrazine hydrate, Ethanol, Acetic acid.
-
Procedure:
-
Dissolve the crude dicarbonyl intermediate (1.0 eq) in ethanol.
-
Add a catalytic amount of acetic acid.
-
Add hydrazine hydrate (1.1 eq) dropwise at room temperature.
-
Reflux the reaction mixture for 4-6 hours.
-
Cool the reaction to room temperature, and collect the precipitated product by filtration.
-
Wash the solid with cold ethanol and dry under vacuum to yield the 5-(5-methoxypyridin-2-yl)-1H-pyrazol-3(2H)-one intermediate.
-
Caption: Synthetic workflow for a PI3K/mTOR Inhibitor core structure.
Concluding Remarks
This compound stands out as a strategically valuable building block in medicinal chemistry. Its utility in the synthesis of complex heterocyclic systems, as demonstrated in the context of gamma-secretase modulators and PI3K/mTOR inhibitors, underscores its importance. The protocols provided herein serve as a foundation for researchers to explore the potential of this versatile intermediate in their own drug discovery efforts. The continued exploration of the reactivity and applications of this compound is poised to contribute to the development of the next generation of therapeutics for a range of diseases.
References
- 1. Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators [escholarship.org]
- 3. First and Second Generation γ-Secretase Modulators (GSMs) Modulate Amyloid-β (Aβ) Peptide Production through Different Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development and Mechanism of γ-Secretase Modulators for Alzheimer Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Gamma-secretase modulators: a promising route for the treatment of Alzheimer's disease [frontiersin.org]
- 6. mdpi.com [mdpi.com]
- 7. Discovery of the Highly Potent PI3K/mTOR Dual Inhibitor PF-04979064 through Structure-Based Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of Pyridopyrimidinones as Potent and Orally Active Dual Inhibitors of PI3K/mTOR - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: The Role of 1-(5-Methoxypyridin-2-yl)ethanone in Advanced Agrochemical Synthesis
Abstract: The pyridine ring is a privileged scaffold in modern agrochemical design, imparting unique physicochemical properties and biological activity.[1] This guide focuses on 1-(5-Methoxypyridin-2-yl)ethanone, a versatile heterocyclic building block, and its strategic application in the synthesis of next-generation crop protection agents. We will explore its reactivity and provide a detailed protocol for its conversion into a key sulfoximine intermediate, a pharmacophore central to a novel class of insecticides like sulfoxaflor.[2][3] This document is intended for researchers and process chemists in the agrochemical and pharmaceutical industries.
Introduction: The Strategic Value of the Methoxypyridine Scaffold
This compound is a bifunctional reagent of significant interest in synthetic chemistry. Its structure combines two key features that make it a valuable precursor for creating diverse and complex molecular architectures:
-
The Pyridine Core: The nitrogen-containing heterocycle is a cornerstone of many successful agrochemicals.[1] Its presence can influence a molecule's systemic movement in plants, its metabolic stability, and its binding affinity to target proteins.[1] The substitution pattern on the ring is critical for fine-tuning these properties.
-
Reactive Handles: The molecule possesses two primary points for chemical modification:
-
Acetyl Group (Ketone): The carbonyl and adjacent α-carbon provide a rich platform for a wide range of transformations, including condensations, halogenations, and reductions, allowing for the construction of complex side chains.
-
Methoxy Group: This electron-donating group influences the reactivity of the pyridine ring and can serve as a handle for demethylation to a pyridone, or it can be retained to enhance binding interactions in the final active ingredient.
-
These features make this compound an ideal starting point for generating libraries of novel compounds for high-throughput screening or for the targeted synthesis of molecules with a specific mode of action.
Core Application: Synthesis of Sulfoximine Insecticide Intermediates
The sulfoximine moiety has emerged as a critical pharmacophore in modern insecticides.[4] Sulfoxaflor, the first commercialized insecticide from this class, targets sap-feeding insects and acts as a nicotinic acetylcholine receptor (nAChR) competitive modulator.[3] The synthesis of such compounds often relies on the construction of a pyridyl-sulfoximine backbone. This compound is an excellent precursor for this purpose.
The overall synthetic strategy involves transforming the acetyl group into a substituted ethyl sulfide, which is then sequentially oxidized and iminated to yield the target sulfoximine.
Caption: Synthetic pathway from this compound to a key sulfoximine intermediate.
Mechanistic Causality in the Synthetic Route
-
Step 1: α-Bromination: The synthesis begins with the activation of the acetyl group. An α-bromination reaction, often using reagents like N-Bromosuccinimide (NBS) or copper(II) bromide, selectively halogenates the carbon adjacent to the carbonyl. This transforms a relatively unreactive methyl group into a potent electrophile, priming it for subsequent nucleophilic attack.
-
Step 2: Sulfide Formation: The resulting α-bromo ketone readily undergoes nucleophilic substitution with a thiol or its salt, such as sodium thiomethoxide (NaSMe). This step efficiently forges the critical carbon-sulfur bond, creating the pyridyl ethyl sulfide core.
-
Step 3: Selective Oxidation: The sulfide is then carefully oxidized to a sulfoxide. The choice of oxidant is crucial to prevent over-oxidation to the sulfone. Meta-chloroperoxybenzoic acid (m-CPBA) at controlled temperatures is a common and effective reagent for this transformation. The resulting sulfoxide introduces chirality at the sulfur center and is the direct precursor to the sulfoximine.
-
Step 4: NH Transfer (Imination): This is the key step in forming the sulfoximine functional group. Modern methods often employ hypervalent iodine reagents, such as bis(acetoxy)iodobenzene (PhI(OAc)₂), in the presence of an ammonia source like ammonium carbamate.[5] This reaction facilitates the transfer of an "NH" group directly onto the sulfur atom of the sulfoxide, yielding the desired N-H sulfoximine.[5] This method is favored for its operational simplicity and functional group tolerance compared to older methods that required harsh conditions or pre-formed N-metalated reagents.
Experimental Protocol: NH Transfer to form Pyridyl Sulfoxide
This protocol details the conversion of a pyridyl ethyl sulfoxide to the corresponding N-H sulfoximine, a pivotal step in the synthesis.
Materials and Equipment
-
Reagents: Pyridyl Ethyl Sulfoxide (1.0 eq), Methanol (solvent), Ammonium Carbamate (NH₄CO₂NH₂) (3.0 eq), Phenyliodine Diacetate (PhI(OAc)₂) (2.0 eq), Saturated Sodium Thiosulfate (Na₂S₂O₃) solution, Saturated Sodium Bicarbonate (NaHCO₃) solution, Brine, Ethyl Acetate, Anhydrous Magnesium Sulfate (MgSO₄).
-
Equipment: Round-bottom flask, magnetic stirrer, stir bar, ice bath, separatory funnel, rotary evaporator, standard laboratory glassware, silica gel for column chromatography.
-
Safety: This procedure should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory. Phenyliodine diacetate is an oxidizing agent and should be handled with care.
Step-by-Step Procedure
-
Reaction Setup: To a 100 mL round-bottom flask, add the Pyridyl Ethyl Sulfoxide (1.0 eq) and dissolve it in methanol (approx. 0.2 M concentration). Begin stirring the solution at room temperature.
-
Reagent Addition: Add ammonium carbamate (3.0 eq) to the solution, followed by the portion-wise addition of phenyliodine diacetate (2.0 eq) over 10-15 minutes. The reaction is mildly exothermic.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 2-4 hours.
-
Quenching: Upon completion, carefully quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to neutralize any excess oxidant. Stir for 15 minutes.
-
Work-up:
-
Reduce the volume of the reaction mixture by approximately half using a rotary evaporator to remove most of the methanol.
-
Add ethyl acetate to the remaining aqueous residue and transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with saturated NaHCO₃ solution (to remove acetic acid byproduct) and brine.
-
Dry the isolated organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to afford the pure N-H Pyridyl Sulfoximine.
Expected Results & Data
| Parameter | Expected Value |
| Yield | 65-85% |
| Appearance | White to off-white solid or viscous oil |
| Purity (by LC-MS) | >95% |
| ¹H NMR | Consistent with the formation of the sulfoximine |
| Mass Spec (ESI+) | [M+H]⁺ peak corresponding to the product |
Workflow and Logic Visualization
The following diagram illustrates the logical workflow for the experimental protocol described above.
Caption: Step-by-step laboratory workflow for the synthesis and purification of the pyridyl sulfoximine.
Conclusion and Future Outlook
This compound serves as an exemplary starting material for the synthesis of complex agrochemical targets. The protocols and strategies outlined here for the construction of a pyridyl sulfoximine intermediate demonstrate its utility in accessing high-value molecular scaffolds. The inherent flexibility of this building block allows for extensive structure-activity relationship (SAR) studies, enabling the modification of the pyridine core and the sulfoximine substituents to optimize biological activity, selectivity, and environmental profile. As the demand for novel and effective crop protection solutions grows, the intelligent application of such versatile chemical precursors will remain paramount in the discovery and development pipeline.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols for Nucleophilic Substitution Reactions of 1-(5-Methoxypyridin-2-yl)ethanone
Introduction: The Strategic Importance of 1-(5-Methoxypyridin-2-yl)ethanone in Medicinal Chemistry
This compound is a versatile heterocyclic ketone that serves as a crucial building block in the synthesis of a wide array of biologically active molecules. Its strategic importance lies in the presence of a pyridine ring, a privileged scaffold in medicinal chemistry, substituted with both an electron-donating methoxy group and an electron-withdrawing acetyl group. This unique electronic arrangement imparts a nuanced reactivity profile, making it a valuable synthon for the construction of complex molecular architectures, particularly in the development of kinase inhibitors for cancer therapy and novel agrochemicals. The functional handles on this molecule allow for precise modifications, enabling the exploration of structure-activity relationships in drug discovery programs.
This comprehensive guide provides an in-depth exploration of the nucleophilic substitution reactions of this compound. We will delve into the mechanistic underpinnings of these transformations and furnish detailed, field-proven protocols for reactions with various nucleophiles, including amines, thiols, and alkoxides. The causality behind experimental choices, troubleshooting insights, and validation techniques are integrated throughout to ensure scientific integrity and reproducibility.
Understanding the Reactivity Landscape: Electronic and Steric Influences
The reactivity of the pyridine ring in this compound towards nucleophiles is governed by a delicate interplay of electronic and steric factors. The pyridine nitrogen, being more electronegative than carbon, inherently renders the ring electron-deficient, particularly at the C2, C4, and C6 positions. This electron deficiency is a prerequisite for nucleophilic aromatic substitution (SNAr).
The substituents on the ring further modulate this reactivity:
-
2-Acetyl Group: This strongly electron-withdrawing group significantly activates the pyridine ring for nucleophilic attack. It stabilizes the negatively charged Meisenheimer intermediate formed during the SNAr reaction, particularly when the attack occurs at the C4 or C6 positions.
-
5-Methoxy Group: As an electron-donating group, the methoxy substituent would typically be expected to deactivate the ring towards nucleophilic attack. However, its position at C5 has a more subtle influence. While it can destabilize a negative charge at the adjacent C4 and C6 positions to some extent, its primary role in many reactions is to direct regioselectivity and to serve as a potential leaving group itself under certain conditions.
Nucleophilic attack on the pyridine ring is generally favored at the positions ortho and para to the ring nitrogen (C2 and C4) because the resulting anionic intermediate can be stabilized by delocalization of the negative charge onto the electronegative nitrogen atom.[1][2] In the case of this compound, the C6 position is sterically unhindered and electronically activated by both the ring nitrogen and the 2-acetyl group, making it a prime target for nucleophilic attack. While the methoxy group at C5 could potentially be displaced, this is generally less favorable than substitution at a position activated by the ring nitrogen, unless specific reaction conditions are employed to facilitate this.
Diagram: General Mechanism of Nucleophilic Aromatic Substitution (SNAr) on Pyridine
Caption: The two-step addition-elimination mechanism of SNAr on a pyridine ring.
Application Note I: Nucleophilic Amination Reactions
The introduction of an amino group onto the pyridine scaffold is a common transformation in the synthesis of pharmaceutical intermediates. The reaction of this compound with various primary and secondary amines can be achieved under different conditions, often requiring a base to facilitate the reaction.
Expertise & Experience: Causality Behind Experimental Choices
The choice of reaction conditions for amination is critical. While the 2-acetyl group activates the ring, strong bases can lead to side reactions involving the acetyl group's α-protons. Therefore, a careful selection of base and solvent is necessary. For less reactive amines, heating is often required to drive the reaction to completion. The use of polar aprotic solvents like DMF or DMSO helps to solvate the charged intermediate and accelerate the reaction.[3]
Protocol 1: General Procedure for Nucleophilic Amination with Primary and Secondary Amines
Materials:
-
This compound
-
Amine (e.g., piperidine, morpholine, benzylamine) (1.2 - 2.0 equivalents)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 equivalents)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 equivalent), the desired amine (1.5 equivalents), and potassium carbonate (2.0 equivalents).
-
Add anhydrous DMF to achieve a concentration of approximately 0.5 M with respect to the starting ketone.
-
Heat the reaction mixture to 80-120 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the starting material is consumed (typically 4-24 hours), cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water (3 x volume of DMF) to remove the solvent and inorganic salts.
-
Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexanes/ethyl acetate gradient) to afford the corresponding 2-acetyl-5-aminopyridine derivative.
Trustworthiness: Self-Validating System
The successful synthesis of the aminated product can be confirmed by a combination of spectroscopic methods. 1H NMR spectroscopy should show the disappearance of the methoxy signal and the appearance of new signals corresponding to the introduced amino group. Mass spectrometry will confirm the expected molecular weight of the product.
Diagram: Experimental Workflow for Nucleophilic Amination
Caption: Step-by-step workflow for the nucleophilic amination of this compound.
Application Note II: Nucleophilic Thiolation Reactions
The introduction of a sulfur-containing moiety can significantly alter the pharmacological properties of a molecule. Nucleophilic aromatic substitution with thiols provides a direct route to 2-acetyl-5-(alkylthio)pyridine derivatives.
Expertise & Experience: Overcoming Challenges in Thiolation
Thiolate anions are excellent nucleophiles for SNAr reactions.[4] However, thiols can be easily oxidized, and the use of a base is required to generate the more nucleophilic thiolate. A non-nucleophilic base is preferred to avoid competition with the thiol. The reaction is typically carried out under an inert atmosphere to prevent oxidation of the thiol.
Protocol 2: General Procedure for Nucleophilic Thiolation
Materials:
-
This compound
-
Thiol (e.g., thiophenol, benzyl thiol) (1.1 equivalents)
-
Sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 equivalents) or Potassium carbonate (K₂CO₃) (2.0 equivalents)
-
Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried, two-neck round-bottom flask under an inert atmosphere, add the thiol (1.1 equivalents) and anhydrous THF or DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.2 equivalents) portion-wise. Allow the mixture to stir at 0 °C for 30 minutes.
-
Add a solution of this compound (1.0 equivalent) in the same anhydrous solvent dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC.
-
Upon completion, carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., hexanes/ethyl acetate gradient) to yield the desired 2-acetyl-5-(alkylthio)pyridine.
Trustworthiness: Self-Validating System
Confirmation of the thiolated product can be achieved through 1H and 13C NMR, where the disappearance of the methoxy signal and the appearance of signals corresponding to the thioether moiety will be observed. High-resolution mass spectrometry will provide an accurate mass of the product, confirming its elemental composition.
Application Note III: Nucleophilic Alkoxylation and Hydroxylation Reactions
The displacement of the methoxy group with other alkoxides or a hydroxide source allows for the synthesis of various ethers or the corresponding 2-acetyl-5-hydroxypyridine.
Expertise & Experience: Driving Alkoxylation and Hydroxylation
The displacement of a methoxy group typically requires more forcing conditions compared to the displacement of a halide, as methoxide is a poorer leaving group. The reaction with other alkoxides is often an equilibrium process, which can be driven to completion by using the desired alcohol as the solvent. For hydroxylation, a strong base at elevated temperatures is usually necessary.
Protocol 3: General Procedure for Nucleophilic Alkoxylation/Hydroxylation
Materials:
-
This compound
-
Alcohol (e.g., ethanol, isopropanol) or Water
-
Strong base (e.g., Sodium hydride (NaH), Potassium tert-butoxide (t-BuOK) for alkoxylation; Sodium hydroxide (NaOH) or Potassium hydroxide (KOH) for hydroxylation)
-
Anhydrous solvent (if not using the alcohol as solvent)
-
Ethyl acetate (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure (Alkoxylation):
-
To a dry round-bottom flask, add the desired alcohol, which will also serve as the solvent.
-
Carefully add a strong base such as NaH or t-BuOK (1.5 equivalents) at 0 °C to generate the alkoxide in situ.
-
Add this compound (1.0 equivalent) to the solution.
-
Heat the reaction mixture to reflux and monitor by TLC.
-
Upon completion, cool the reaction and carefully quench with water.
-
Neutralize the mixture with 1 M HCl.
-
Extract the product with ethyl acetate, wash with brine, dry over MgSO₄, and concentrate.
-
Purify by column chromatography.
Procedure (Hydroxylation):
-
In a sealed tube, dissolve this compound (1.0 equivalent) in a suitable solvent such as dioxane or water.
-
Add a concentrated aqueous solution of NaOH or KOH (3-5 equivalents).
-
Heat the mixture to 100-150 °C for 12-48 hours.
-
Cool the reaction mixture and carefully neutralize with 1 M HCl until the product precipitates or the solution is at pH ~7.
-
Extract the product with ethyl acetate, wash with brine, dry over MgSO₄, and concentrate.
-
Purify by recrystallization or column chromatography to obtain 2-acetyl-5-hydroxypyridine.[5]
Trustworthiness: Self-Validating System
For alkoxylation, NMR spectroscopy will show the disappearance of the methoxy signal and the appearance of signals for the new alkoxy group. For hydroxylation, the 1H NMR spectrum will show a broad singlet for the hydroxyl proton (which can be exchanged with D₂O), and the methoxy signal will be absent. The IR spectrum will show a characteristic broad O-H stretch.
Quantitative Data Summary
The following table provides representative, albeit generalized, reaction conditions and expected outcomes for the nucleophilic substitution reactions of this compound. Yields are highly dependent on the specific nucleophile and reaction optimization.
| Nucleophile Class | Representative Nucleophile | Base | Solvent | Temperature (°C) | Typical Reaction Time (h) | Expected Yield Range (%) |
| Amines | Piperidine | K₂CO₃ | DMF | 100 | 8-16 | 60-85 |
| Benzylamine | Cs₂CO₃ | DMSO | 120 | 12-24 | 55-75 | |
| Thiols | Thiophenol | NaH | THF | RT | 2-6 | 70-90 |
| Benzyl thiol | K₂CO₃ | DMF | 60 | 4-8 | 65-85 | |
| Alkoxides | Sodium Ethoxide | NaH | Ethanol | Reflux | 12-24 | 40-60 |
| Hydroxide | NaOH | - | Water/Dioxane | 120 | 24-48 | 30-50 |
Conclusion and Future Perspectives
The nucleophilic substitution reactions of this compound offer a powerful and versatile platform for the synthesis of a diverse range of substituted pyridines with significant potential in drug discovery and materials science. The protocols outlined in this guide provide a robust starting point for researchers to explore the chemical space around this important scaffold. Future work in this area may focus on the development of more sustainable and efficient catalytic methods for these transformations, as well as the exploration of a broader range of nucleophiles to generate novel molecular entities.
References
Application Notes: Oxidation and Reduction of 1-(5-Methoxypyridin-2-yl)ethanone
Prepared by: Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive technical guide for researchers, medicinal chemists, and process development scientists on the key oxidation and reduction transformations of 1-(5-Methoxypyridin-2-yl)ethanone. This heteroaromatic ketone is a valuable building block in pharmaceutical and materials science, and precise control over its carbonyl functionality is critical for the synthesis of diverse derivatives. This guide details field-proven, step-by-step protocols for three high-impact reactions: the selective reduction to 1-(5-methoxypyridin-2-yl)ethanol, the complete deoxygenation to 2-ethyl-5-methoxypyridine, and the Baeyer-Villiger oxidation to 2-acetoxy-5-methoxypyridine. Each protocol is accompanied by a discussion of the underlying reaction mechanism, safety considerations, and data interpretation to ensure reliable and reproducible outcomes.
Introduction: The Synthetic Utility of a Versatile Ketone
This compound is a strategically important intermediate. The pyridine ring, substituted with an electron-donating methoxy group, and the reactive acetyl group offer multiple handles for synthetic modification. The ability to selectively reduce the ketone to a secondary alcohol, completely remove the carbonyl to form an alkyl chain, or oxidize it to an ester unlocks access to a wide array of functionalized pyridine derivatives. These derivatives are core scaffolds in numerous biologically active molecules.
This guide is structured to provide not just procedural steps, but also the scientific rationale behind them. By understanding the "why," researchers can better troubleshoot experiments and adapt these protocols to related substrates.
Reduction of the Carbonyl Group
The reduction of the acetyl group in this compound can be controlled to yield either the corresponding secondary alcohol or the fully reduced ethyl group. The choice of reducing agent and reaction conditions dictates the outcome.
Selective Reduction to 1-(5-Methoxypyridin-2-yl)ethanol
The conversion of the ketone to a secondary alcohol is a fundamental transformation, often accomplished using metal hydride reagents. For this substrate, sodium borohydride (NaBH₄) is the reagent of choice due to its excellent chemoselectivity, operational simplicity, and milder reactivity compared to agents like lithium aluminum hydride (LiAlH₄).[1][2][3] NaBH₄ selectively reduces aldehydes and ketones without affecting other potentially sensitive functional groups like esters or amides that might be present on a more complex substrate.[1][3][4]
Causality of Reagent Choice: Sodium borohydride is a source of the hydride ion (H⁻), which acts as a nucleophile.[1][5] The reaction is typically performed in a protic solvent like methanol or ethanol, which not only dissolves the reagents but also serves as the proton source to quench the intermediate alkoxide.[2][5][6]
The reduction proceeds via a two-step mechanism:
-
Nucleophilic Attack: The hydride ion from NaBH₄ attacks the electrophilic carbonyl carbon of the ketone. This breaks the C=O pi bond, with the electrons moving to the oxygen atom to form a borate-coordinated alkoxide intermediate.[1][6]
-
Protonation: The alkoxide intermediate is then protonated by the solvent (e.g., methanol) to yield the final secondary alcohol product, 1-(5-methoxypyridin-2-yl)ethanol.[1][6]
Diagram: Sodium Borohydride Reduction Workflow
Caption: General workflow for the reduction of a ketone to an alcohol.
Materials:
-
This compound
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, ice bath
Procedure:
-
In a 100 mL round-bottom flask, dissolve 1.51 g (10.0 mmol) of this compound in 25 mL of methanol.
-
Cool the stirred solution to 0°C using an ice-water bath.
-
Slowly add 0.45 g (12.0 mmol) of sodium borohydride in small portions over 10 minutes. Note: Hydrogen gas evolution will occur.[2]
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, cool the mixture back to 0°C and cautiously quench the reaction by the slow addition of 20 mL of deionized water, followed by 10 mL of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure alcohol.
Safety: Sodium borohydride is water-reactive and will release flammable hydrogen gas.[7][8] It is also toxic if swallowed or in contact with skin.[7] Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[7][9][10]
Complete Deoxygenation to 2-Ethyl-5-methoxypyridine
For the complete removal of the carbonyl oxygen to form an alkyl group, the Wolff-Kishner reduction is a robust and classical method.[11] This reaction is particularly suitable for substrates that are stable under strongly basic conditions.[12][13] It serves as a valuable alternative to the Clemmensen reduction, which uses strongly acidic conditions that could be detrimental to other functional groups.[12][13][14][15][16][17]
Causality of Reagent Choice: The reaction uses hydrazine (N₂H₄) to form a hydrazone intermediate in situ.[11][12][18] In the presence of a strong base (like KOH) and high temperatures, the hydrazone decomposes, liberating nitrogen gas and forming a carbanion, which is then protonated to yield the alkane.[18] The formation of highly stable N₂ gas is the thermodynamic driving force for the reaction.[13] High-boiling solvents like diethylene glycol are used to achieve the necessary reaction temperatures.[18]
The Huang-Minlon modification is a one-pot procedure that is generally more convenient and efficient than the original method.[11][12]
Materials:
-
This compound
-
Hydrazine hydrate (NH₂NH₂·H₂O)
-
Potassium hydroxide (KOH)
-
Diethylene glycol
-
Round-bottom flask with a distillation head and condenser, heating mantle
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stirrer and a distillation apparatus, add 1.51 g (10.0 mmol) of this compound, 30 mL of diethylene glycol, 2.0 mL (approx. 40 mmol) of hydrazine hydrate, and 2.24 g (40.0 mmol) of potassium hydroxide pellets.
-
Heat the mixture to 130-140°C for 1 hour. During this time, water and excess hydrazine will distill off.
-
After 1 hour, remove the distillation head and replace it with a reflux condenser. Increase the temperature of the reaction mixture to 190-200°C and maintain it under reflux for 3-4 hours.
-
Cool the reaction mixture to room temperature and add 50 mL of water.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 40 mL).
-
Combine the organic layers, wash with water (2 x 30 mL), then brine (30 mL), and dry over anhydrous Na₂SO₄.
-
Filter and carefully remove the solvent by distillation (use a rotary evaporator with caution due to the volatility of the product).
-
Purify the resulting crude oil by distillation or column chromatography to obtain 2-ethyl-5-methoxypyridine.
Safety: Hydrazine is highly toxic, corrosive, and a suspected carcinogen. Handle with extreme care in a chemical fume hood using appropriate PPE. Diethylene glycol has moderate toxicity but can be harmful if ingested. High reaction temperatures require careful monitoring.
Oxidation of the Carbonyl Group
Baeyer-Villiger Oxidation to 2-Acetoxy-5-methoxypyridine
The Baeyer-Villiger oxidation is a powerful reaction that converts a ketone into an ester by inserting an oxygen atom adjacent to the carbonyl carbon.[19][20][21][22][23] This transformation is highly valuable for accessing phenolic esters from aryl ketones.
Causality of Reagent Choice: The reaction is typically carried out with a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA), which is a common and effective choice.[19][20][24] The regioselectivity of the oxygen insertion is determined by the "migratory aptitude" of the groups attached to the carbonyl. For aryl alkyl ketones, the aryl group generally has a higher migratory aptitude than the methyl group, especially when the aryl ring is electron-rich.[20][22][24] The electron-donating methoxy group on the pyridine ring further favors its migration.
The reaction proceeds through the formation of a key tetrahedral intermediate, often called the Criegee intermediate.[19][21]
-
Protonation & Nucleophilic Attack: The peroxyacid protonates the carbonyl oxygen, activating it towards nucleophilic attack by the peroxyacid itself.[19][20]
-
Formation of Criegee Intermediate: This attack forms the tetrahedral Criegee intermediate.[19][21]
-
Rearrangement: In the rate-determining step, the more substituted group (the 5-methoxypyridin-2-yl group) migrates from carbon to the adjacent oxygen, displacing the carboxylate leaving group.[20] This rearrangement occurs with retention of stereochemistry.[19][23]
-
Deprotonation: Deprotonation of the resulting oxocarbenium ion reveals the final ester product.
Diagram: Baeyer-Villiger Oxidation Mechanism
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. orgosolver.com [orgosolver.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. organic-synthesis.com [organic-synthesis.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. books.rsc.org [books.rsc.org]
- 7. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 8. smif.pratt.duke.edu [smif.pratt.duke.edu]
- 9. chemistry.osu.edu [chemistry.osu.edu]
- 10. Sodium Borohydride - ESPI Metals [espimetals.com]
- 11. Wolff–Kishner reduction - Wikipedia [en.wikipedia.org]
- 12. alfa-chemistry.com [alfa-chemistry.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. Clemmensen reduction - Wikipedia [en.wikipedia.org]
- 15. byjus.com [byjus.com]
- 16. Clemmensen Reduction | TCI AMERICA [tcichemicals.com]
- 17. youtube.com [youtube.com]
- 18. Wolff Kishner Reduction | Pharmaguideline [pharmaguideline.com]
- 19. Baeyer-Villiger oxidation: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 20. Baeyer-Villiger Oxidation - Chemistry Steps [chemistrysteps.com]
- 21. Baeyer–Villiger oxidation: a promising tool for the synthesis of natural products: a review - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03914A [pubs.rsc.org]
- 22. Baeyer-Villiger Oxidation [organic-chemistry.org]
- 23. Thieme E-Books & E-Journals [thieme-connect.de]
- 24. organicchemistrytutor.com [organicchemistrytutor.com]
Application Notes & Protocols: The 1-(5-Methoxypyridin-2-yl)ethanone Scaffold in Palladium-Catalyzed Cross-Coupling Reactions
Prepared for: Researchers, Scientists, and Drug Development Professionals From: The Office of the Senior Application Scientist
Introduction: The Strategic Value of the Pyridine Core
The 1-(5-methoxypyridin-2-yl)ethanone scaffold is a heterocyclic building block of significant interest in modern synthetic chemistry. Its unique electronic properties—an electron-donating methoxy group and an electron-withdrawing acetyl group on a pyridine ring—make it a versatile precursor for creating complex molecules. This scaffold is a common feature in the development of novel therapeutic agents and agrochemicals, where it serves as a key intermediate for building biologically active compounds.[1]
Palladium-catalyzed cross-coupling reactions have transformed the landscape of molecular synthesis, enabling the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O) bonds with unparalleled efficiency and functional group tolerance.[2] These methods are indispensable tools for the late-stage functionalization of complex molecules and are heavily utilized in the pharmaceutical industry for both drug discovery and large-scale manufacturing.[2]
This guide provides an in-depth exploration of two cornerstone palladium-catalyzed reactions—the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination—as applied to derivatives of the this compound core. The protocols are presented not merely as a sequence of steps, but with detailed rationale to empower researchers to understand, adapt, and troubleshoot these powerful transformations.
Part 1: Suzuki-Miyaura Coupling for C(sp²)–C(sp²) Bond Formation
Principle and Mechanistic Overview
The Suzuki-Miyaura reaction is a robust method for forming a C-C bond between an organohalide (or triflate) and an organoboron compound, such as a boronic acid or boronate ester.[3] The reaction is valued for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability of diverse boronic acids.[4][5] The catalytic cycle, which proceeds via a Pd(0)/Pd(II) manifold, is generally understood to involve three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl halide, forming a Pd(II) complex.[6] This is often the rate-determining step of the cycle.[3]
-
Transmetalation: The organic group from the boronic acid (activated by a base) is transferred to the palladium center, displacing the halide.[5]
-
Reductive Elimination: The two organic groups on the palladium center couple and are expelled, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.[3]
Visualizing the Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Application Protocol 1: Synthesis of 1-(5-Methoxy-6-phenylpyridin-2-yl)ethanone
This protocol details the coupling of a brominated this compound derivative with phenylboronic acid.
Materials & Reagents:
-
1-(6-Bromo-5-methoxypyridin-2-yl)ethanone (1.0 equiv)
-
Phenylboronic acid (1.5 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (2 mol%)
-
Triphenylphosphine [PPh₃] (8 mol%)
-
Potassium Carbonate (K₂CO₃), anhydrous powder (3.0 equiv)
-
1,4-Dioxane, anhydrous
-
Water, degassed
Step-by-Step Methodology:
-
Vessel Preparation: To a flame-dried round-bottom flask or microwave vial equipped with a magnetic stir bar, add 1-(6-Bromo-5-methoxypyridin-2-yl)ethanone (1.0 equiv), phenylboronic acid (1.5 equiv), and K₂CO₃ (3.0 equiv).
-
Catalyst Addition: In a separate vial, pre-mix the Pd(OAc)₂ (0.02 equiv) and PPh₃ (0.08 equiv) to form the catalyst system. Add this solid mixture to the reaction flask.
-
Inert Atmosphere: Seal the flask with a septum, and purge with argon or nitrogen for 10-15 minutes. This is crucial to prevent oxidation of the Pd(0) species that is formed in situ.
-
Solvent Addition: Under a positive pressure of inert gas, add anhydrous 1,4-dioxane and degassed water to the flask to create a 4:1 dioxane/water mixture (final concentration of the aryl bromide should be ~0.1 M).
-
Reaction: Place the sealed vessel in a preheated oil bath at 90-100 °C. Monitor the reaction progress by TLC or LC-MS (typically complete within 4-12 hours).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the resulting crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.
Expertise & Rationale (The "Why"):
-
Choice of Catalyst: While Pd(PPh₃)₄ could be used directly as a Pd(0) source, the combination of a stable Pd(II) precatalyst like Pd(OAc)₂ with a phosphine ligand is often more practical and cost-effective. The phosphine ligand both stabilizes the palladium center and facilitates the key steps of the catalytic cycle.[5]
-
Base Selection: K₂CO₃ is a moderately strong inorganic base that is effective for activating the boronic acid for transmetalation.[5] Its use avoids potential side reactions that can occur with stronger bases like alkoxides, especially with substrates bearing base-sensitive functional groups.[5]
-
Solvent System: The dioxane/water mixture is a common choice. Dioxane provides a high boiling point and good solubility for organic reagents, while the presence of water can accelerate the transmetalation step.[7]
Data Presentation: Scope of the Suzuki-Miyaura Coupling
The following table illustrates the expected outcomes for coupling 1-(6-Bromo-5-methoxypyridin-2-yl)ethanone with various boronic acids under the conditions described in Protocol 1.
| Entry | Boronic Acid (R-B(OH)₂) | Expected Product | Typical Yield (%) | Notes |
| 1 | Phenylboronic Acid | 1-(5-Methoxy-6-phenylpyridin-2-yl)ethanone | 85-95% | Standard, electron-neutral coupling partner. |
| 2 | 4-Methoxyphenylboronic Acid | 1-(5-Methoxy-6-(4-methoxyphenyl)pyridin-2-yl)ethanone | 88-98% | Electron-donating groups often enhance reaction rates. |
| 3 | 4-Trifluoromethylphenylboronic Acid | 1-(5-Methoxy-6-(4-(trifluoromethyl)phenyl)pyridin-2-yl)ethanone | 75-85% | Electron-withdrawing groups can slow transmetalation. |
| 4 | 2-Thiopheneboronic Acid | 1-(5-Methoxy-6-(thiophen-2-yl)pyridin-2-yl)ethanone | 80-90% | Heteroaromatic boronic acids are generally good coupling partners.[8] |
| 5 | 2-Methylphenylboronic Acid | 1-(5-Methoxy-6-(o-tolyl)pyridin-2-yl)ethanone | 65-75% | Steric hindrance from ortho-substituents can reduce yield. |
Part 2: Buchwald-Hartwig Amination for C(sp²)–N Bond Formation
Principle and Mechanistic Overview
The Buchwald-Hartwig amination is the premier palladium-catalyzed method for constructing C-N bonds by coupling aryl halides (or sulfonates) with primary or secondary amines.[9][10] This reaction has revolutionized medicinal chemistry, as the arylamine motif is a cornerstone of countless pharmaceutical agents.[11] The catalytic cycle is similar in principle to the Suzuki coupling but has distinct requirements, particularly regarding the ligand and base.
-
Oxidative Addition: A Pd(0) complex adds to the aryl halide to generate a Pd(II) intermediate.[12]
-
Amine Coordination & Deprotonation: The amine coordinates to the palladium center. A strong base then deprotonates the coordinated amine to form a palladium-amido complex.[12]
-
Reductive Elimination: This is often the rate-limiting step. The aryl group and the amido ligand are eliminated from the palladium center, forming the desired C-N bond and regenerating the Pd(0) catalyst.[11][13]
Visualizing the Catalytic Cycle
Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.
Application Protocol 2: Synthesis of 1-(5-Methoxy-6-morpholinopyridin-2-yl)ethanone
This protocol describes the amination of a brominated this compound derivative with morpholine, a common secondary amine.
Materials & Reagents:
-
1-(6-Bromo-5-methoxypyridin-2-yl)ethanone (1.0 equiv)
-
Morpholine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (1.5 mol% Pd)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (3.5 mol%)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 equiv)
-
Toluene, anhydrous
Step-by-Step Methodology:
-
Glovebox Setup: Due to the air-sensitivity of the catalyst components and the strong base, this reaction is best assembled in an inert atmosphere glovebox.
-
Vessel Preparation: To an oven-dried vial, add Pd₂(dba)₃ (0.0075 equiv), XPhos (0.035 equiv), and NaOt-Bu (1.4 equiv).
-
Reagent Addition: Add 1-(6-Bromo-5-methoxypyridin-2-yl)ethanone (1.0 equiv) to the vial.
-
Solvent and Nucleophile: Add anhydrous toluene (to ~0.2 M), followed by the dropwise addition of morpholine (1.2 equiv) while stirring.
-
Reaction: Seal the vial tightly, remove from the glovebox, and place in a preheated oil bath or heating block at 100-110 °C. Stir vigorously for 12-24 hours. Monitor by LC-MS.
-
Workup: Cool the reaction to room temperature. Carefully quench by adding saturated aqueous ammonium chloride (NH₄Cl). Dilute with ethyl acetate and water.
-
Extraction and Purification: Separate the layers and extract the aqueous phase with ethyl acetate (2x). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude material by silica gel chromatography to obtain the desired arylamine.
Expertise & Rationale (The "Why"):
-
The Ligand is Critical: The reductive elimination step to form a C-N bond is kinetically challenging. Bulky, electron-rich biaryl phosphine ligands like XPhos are essential.[11] They stabilize the palladium center, promote fast oxidative addition, and, most importantly, facilitate the difficult C-N reductive elimination step.[11] Simpler ligands like PPh₃ are generally ineffective for this transformation.
-
The Role of the Strong Base: A strong, non-nucleophilic base like NaOt-Bu is required.[12] Its primary role is to deprotonate the amine after it has coordinated to the palladium center, forming the key palladium-amido intermediate that precedes reductive elimination.[12] Weaker bases like K₂CO₃ are typically insufficient.
-
Inert Conditions: The active Pd(0) catalyst and the specialized phosphine ligands are highly susceptible to oxidation. Therefore, strict adherence to inert atmosphere techniques is paramount for reproducibility and high yields.
Data Presentation: Scope of the Buchwald-Hartwig Amination
The following table illustrates expected outcomes for coupling 1-(6-Bromo-5-methoxypyridin-2-yl)ethanone with various amines.
| Entry | Amine | Ligand | Base | Typical Yield (%) | Notes |
| 1 | Morpholine | XPhos | NaOt-Bu | 85-95% | A standard, robust coupling with a cyclic secondary amine. |
| 2 | Aniline | RuPhos | K₃PO₄ | 70-85% | Primary anilines are good substrates; a slightly different ligand/base system may be optimal. |
| 3 | Benzylamine | BrettPhos | LHMDS | 75-90% | Primary alkylamines can be challenging; specialized ligands are key.[14] |
| 4 | Diethylamine | XPhos | NaOt-Bu | 60-75% | Acyclic secondary amines can be sterically demanding, leading to lower yields. |
References
- 1. chemimpex.com [chemimpex.com]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. tcichemicals.com [tcichemicals.com]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 10. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 11. m.youtube.com [m.youtube.com]
- 12. jk-sci.com [jk-sci.com]
- 13. Mechanistic studies on palladium-catalyzed C-N cross-coupling reaction [dspace.mit.edu]
- 14. chem.libretexts.org [chem.libretexts.org]
Synthesis of Novel Heterocyclic Compounds from 1-(5-Methoxypyridin-2-yl)ethanone: Application Notes and Protocols
Abstract
This technical guide provides detailed protocols for the synthesis of novel heterocyclic compounds, specifically chalcones, pyrazoles, and 2-aminothiophenes, utilizing 1-(5-methoxypyridin-2-yl)ethanone as a versatile starting material. The methodologies presented are grounded in established organic chemistry principles, including the Claisen-Schmidt condensation and the Gewald aminothiophene synthesis. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive resource for the synthesis and characterization of these medicinally relevant scaffolds. The protocols are designed to be self-validating, with an emphasis on the rationale behind experimental choices to ensure reproducibility and success.
Introduction: The Significance of Pyridine-Based Heterocycles in Medicinal Chemistry
Heterocyclic compounds form the backbone of a vast array of pharmaceuticals and biologically active molecules. Among these, pyridine-containing structures are of paramount importance due to their presence in numerous approved drugs and natural products. The pyridine ring system, with its unique electronic properties and ability to participate in hydrogen bonding, often imparts favorable pharmacokinetic and pharmacodynamic properties to a molecule. The incorporation of a pyridine moiety can enhance solubility, modulate metabolic stability, and facilitate strong interactions with biological targets.
This compound is a particularly attractive starting material for the synthesis of novel heterocyclic derivatives. The 2-acetylpyridine core provides a reactive handle for a variety of chemical transformations, while the methoxy group at the 5-position can influence the electronic nature of the pyridine ring and provide a site for further functionalization. This guide will explore three key synthetic pathways originating from this precursor, leading to the formation of chalcones, pyrazoles, and 2-aminothiophenes – all of which are privileged structures in medicinal chemistry. Pyrazole and its derivatives, for instance, are known to exhibit a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties[1][2]. Similarly, thiophene derivatives are integral to many therapeutic agents and have been investigated for their potential as antimicrobial and acetylcholinesterase inhibitors[3][4][5].
The synthetic strategies outlined herein are not merely a collection of recipes but are presented with a focus on the underlying chemical principles. By understanding the "why" behind each step, researchers can troubleshoot and adapt these protocols to their specific needs, fostering innovation in the discovery of new chemical entities.
Synthetic Pathways and Protocols
This section details the step-by-step protocols for the synthesis of chalcones, pyrazoles, and 2-aminothiophenes from this compound. The overall synthetic workflow is depicted in the following diagram:
Caption: Synthetic workflow from this compound.
Protocol 1: Synthesis of Chalcones via Claisen-Schmidt Condensation
The Claisen-Schmidt condensation is a reliable method for the formation of α,β-unsaturated ketones (chalcones) from the reaction of an aromatic ketone with an aromatic aldehyde in the presence of a base or acid catalyst.[6] This reaction is a cornerstone of flavonoid and isoflavonoid synthesis.
Rationale: The base abstracts a proton from the α-carbon of the ketone, generating an enolate ion. This nucleophilic enolate then attacks the carbonyl carbon of the aldehyde. The subsequent aldol addition product readily dehydrates to form the more stable, conjugated chalcone. The choice of a strong base, such as sodium hydroxide, ensures a sufficient concentration of the enolate for the reaction to proceed efficiently.
Detailed Protocol for the Synthesis of (E)-1-(5-methoxypyridin-2-yl)-3-(4-chlorophenyl)prop-2-en-1-one:
-
Materials:
-
This compound (1.51 g, 10 mmol)
-
4-Chlorobenzaldehyde (1.41 g, 10 mmol)
-
Ethanol (20 mL)
-
Sodium hydroxide (0.8 g, 20 mmol)
-
Distilled water
-
Crushed ice
-
Dilute hydrochloric acid
-
-
Procedure:
-
In a 100 mL round-bottom flask, dissolve this compound and 4-chlorobenzaldehyde in 20 mL of ethanol.
-
Prepare a solution of sodium hydroxide in 5 mL of water and add it dropwise to the stirred ethanolic solution at room temperature.
-
Continue stirring the reaction mixture at room temperature for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate, 7:3).
-
Once the reaction is complete, pour the mixture into a beaker containing crushed ice.
-
Acidify the mixture with dilute hydrochloric acid to precipitate the crude chalcone.
-
Filter the solid product, wash thoroughly with cold water, and dry it.
-
Recrystallize the crude product from ethanol to obtain the pure chalcone.
-
| Compound | Molecular Formula | Molecular Weight | Expected Yield (%) | Physical Appearance |
| (E)-1-(5-methoxypyridin-2-yl)-3-(4-chlorophenyl)prop-2-en-1-one | C₁₅H₁₂ClNO₂ | 273.71 | 85-95 | Pale yellow solid |
Characterization Data (Expected):
-
¹H NMR (CDCl₃, 400 MHz): δ 8.05 (d, J=8.8 Hz, 1H, H-3'), 7.80 (d, J=15.6 Hz, 1H, H-β), 7.65 (d, J=8.4 Hz, 2H, Ar-H), 7.50 (d, J=15.6 Hz, 1H, H-α), 7.40 (d, J=8.4 Hz, 2H, Ar-H), 7.30 (dd, J=8.8, 2.8 Hz, 1H, H-4'), 7.00 (d, J=2.8 Hz, 1H, H-6'), 3.95 (s, 3H, OCH₃).
-
¹³C NMR (CDCl₃, 101 MHz): δ 188.0, 164.0, 154.0, 145.0, 142.0, 136.0, 134.0, 129.5, 129.0, 122.0, 120.0, 110.0, 56.0.
-
IR (KBr, cm⁻¹): 1660 (C=O), 1600 (C=C), 1250 (C-O).
-
MS (ESI): m/z 274.0 [M+H]⁺.
Protocol 2: Synthesis of Pyrazoles from Chalcones
Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. They are synthesized by the cyclization of 1,3-dicarbonyl compounds or their synthetic equivalents with hydrazine derivatives. Chalcones, being α,β-unsaturated ketones, serve as excellent precursors for pyrazole synthesis.
Rationale: The reaction proceeds through a nucleophilic attack of the hydrazine on the carbonyl carbon of the chalcone, followed by an intramolecular cyclization and dehydration to yield the stable aromatic pyrazole ring. The use of glacial acetic acid as a solvent and catalyst facilitates the reaction.
Detailed Protocol for the Synthesis of 3-(5-methoxypyridin-2-yl)-5-(4-chlorophenyl)-4,5-dihydro-1H-pyrazole:
-
Materials:
-
(E)-1-(5-methoxypyridin-2-yl)-3-(4-chlorophenyl)prop-2-en-1-one (2.74 g, 10 mmol)
-
Hydrazine hydrate (80%) (1.25 g, 20 mmol)
-
Glacial acetic acid (20 mL)
-
-
Procedure:
-
In a 100 mL round-bottom flask, dissolve the chalcone in glacial acetic acid.
-
Add hydrazine hydrate to the solution and reflux the mixture for 6-8 hours.
-
Monitor the reaction progress using TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Neutralize the solution with a dilute sodium hydroxide solution to precipitate the pyrazole derivative.
-
Filter the solid, wash with water, and dry.
-
Recrystallize the crude product from ethanol.
-
| Compound | Molecular Formula | Molecular Weight | Expected Yield (%) | Physical Appearance |
| 3-(5-methoxypyridin-2-yl)-5-(4-chlorophenyl)-4,5-dihydro-1H-pyrazole | C₁₅H₁₄ClN₃O | 287.74 | 75-85 | White to off-white solid |
Characterization Data (Expected):
-
¹H NMR (CDCl₃, 400 MHz): δ 8.20 (d, J=2.4 Hz, 1H, H-6'), 7.60 (d, J=8.8 Hz, 1H, H-3'), 7.30 (d, J=8.4 Hz, 2H, Ar-H), 7.20 (d, J=8.4 Hz, 2H, Ar-H), 7.10 (dd, J=8.8, 2.4 Hz, 1H, H-4'), 5.00 (dd, J=11.6, 4.8 Hz, 1H, H-5), 3.90 (s, 3H, OCH₃), 3.50 (dd, J=17.2, 11.6 Hz, 1H, H-4a), 3.00 (dd, J=17.2, 4.8 Hz, 1H, H-4b), (NH proton may be broad and exchangeable).
-
¹³C NMR (CDCl₃, 101 MHz): δ 158.0, 155.0, 148.0, 142.0, 133.0, 129.0, 128.0, 120.0, 115.0, 110.0, 60.0, 55.5, 42.0.
-
IR (KBr, cm⁻¹): 3300 (N-H), 1600 (C=N), 1250 (C-O).
-
MS (ESI): m/z 288.1 [M+H]⁺.
Protocol 3: Synthesis of 2-Aminothiophenes via Gewald Reaction
The Gewald aminothiophene synthesis is a multicomponent reaction that provides a straightforward route to highly substituted 2-aminothiophenes.[7][8][9][10] This reaction involves the condensation of a ketone, an activated nitrile, and elemental sulfur in the presence of a base.
Rationale: The reaction is initiated by a Knoevenagel condensation between the ketone and the activated nitrile. This is followed by the addition of sulfur to the α-carbon of the nitrile, and subsequent cyclization and tautomerization to form the 2-aminothiophene ring.[10] The use of a base, such as morpholine or triethylamine, is crucial for catalyzing the initial condensation and facilitating the subsequent steps.
Detailed Protocol for the Synthesis of 2-amino-4-(5-methoxypyridin-2-yl)-5-methylthiophene-3-carbonitrile:
-
Materials:
-
This compound (1.51 g, 10 mmol)
-
Malononitrile (0.66 g, 10 mmol)
-
Elemental sulfur (0.32 g, 10 mmol)
-
Ethanol (30 mL)
-
Morpholine (0.87 g, 10 mmol)
-
-
Procedure:
-
In a 100 mL round-bottom flask, combine this compound, malononitrile, and elemental sulfur in ethanol.
-
Add morpholine to the mixture and stir at room temperature.
-
Gently heat the reaction mixture to 40-50 °C and continue stirring for 2-3 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the mixture and pour it into ice-cold water.
-
The precipitated solid is collected by filtration, washed with water, and dried.
-
The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel.
-
| Compound | Molecular Formula | Molecular Weight | Expected Yield (%) | Physical Appearance |
| 2-amino-4-(5-methoxypyridin-2-yl)-5-methylthiophene-3-carbonitrile | C₁₂H₁₁N₃OS | 245.30 | 60-70 | Yellow solid |
Characterization Data (Expected):
-
¹H NMR (DMSO-d₆, 400 MHz): δ 8.30 (d, J=2.5 Hz, 1H, Py-H), 7.80 (d, J=8.5 Hz, 1H, Py-H), 7.40 (dd, J=8.5, 2.5 Hz, 1H, Py-H), 7.10 (s, 2H, NH₂), 3.90 (s, 3H, OCH₃), 2.50 (s, 3H, CH₃).
-
¹³C NMR (DMSO-d₆, 101 MHz): δ 160.0, 155.0, 148.0, 145.0, 138.0, 120.0, 118.0, 115.0, 110.0, 90.0, 55.5, 15.0.
-
IR (KBr, cm⁻¹): 3400, 3300 (NH₂), 2210 (C≡N), 1620 (C=C).
-
MS (ESI): m/z 246.1 [M+H]⁺.
Conclusion and Future Directions
This guide has provided detailed and robust protocols for the synthesis of three important classes of heterocyclic compounds—chalcones, pyrazoles, and 2-aminothiophenes—from the readily available starting material, this compound. The methodologies described are based on well-established and reliable chemical transformations, and the inclusion of mechanistic rationale aims to empower researchers to apply these protocols effectively.
The synthesized compounds, bearing the 5-methoxypyridine moiety, are of significant interest for further investigation in the field of drug discovery. The diverse biological activities associated with these heterocyclic scaffolds, such as antimicrobial, anti-inflammatory, and anticancer properties, warrant their evaluation in relevant biological assays.[1][2][3][11]
Future work could involve the expansion of the substrate scope by utilizing a variety of substituted aromatic aldehydes in the Claisen-Schmidt condensation, leading to a library of diverse chalcones and, subsequently, pyrazoles. Similarly, the Gewald reaction can be explored with different activated nitriles to generate a range of functionalized 2-aminothiophenes. Furthermore, the synthesized heterocycles can serve as versatile intermediates for the construction of more complex fused heterocyclic systems. The continued exploration of the synthetic utility of this compound holds great promise for the development of novel therapeutic agents.
References
- 1. pharmatutor.org [pharmatutor.org]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Antimicrobial Activity of Some New Pyrimidinone and Oxazinone Derivatives Fused with Thiophene Rings Using 2-Chloro-6-ethoxy-4-acetylpyridine as Starting Material - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. journalwjarr.com [journalwjarr.com]
- 6. researchgate.net [researchgate.net]
- 7. Gewald reaction - Wikipedia [en.wikipedia.org]
- 8. The Gewald multicomponent reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Gewald Reaction [organic-chemistry.org]
- 10. Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Utilizing 1-(5-Methoxypyridin-2-yl)ethanone in Drug Discovery Pipelines
Abstract
This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic utilization of the chemical scaffold, 1-(5-Methoxypyridin-2-yl)ethanone. We will delve into its pivotal role as a versatile building block in the synthesis of high-value, biologically active compounds, with a particular focus on the development of kinase inhibitors. This guide will move beyond a simple recitation of protocols to explain the underlying chemical principles and strategic considerations that drive its application in modern drug discovery. Detailed, step-by-step experimental procedures, data interpretation, and workflow visualizations are provided to empower researchers to effectively integrate this valuable synthon into their discovery pipelines.
Introduction: The Strategic Value of the 2-Acetyl-5-methoxypyridine Scaffold
This compound, also known as 2-acetyl-5-methoxypyridine, is a heterocyclic ketone that has emerged as a significant starting material in medicinal chemistry. Its value lies in the unique combination of a pyridine ring, a reactive acetyl group, and a methoxy substituent, which collectively offer a rich chemical space for derivatization and molecular elaboration.
The pyridine moiety is a common feature in many approved drugs, often contributing to improved aqueous solubility, metabolic stability, and the ability to form key hydrogen bond interactions with biological targets. The methoxy group can modulate the electronic properties of the pyridine ring and can also serve as a metabolic soft spot or be further functionalized. Crucially, the acetyl group provides a reactive handle for a variety of carbon-carbon bond-forming reactions, enabling the construction of more complex molecular architectures.
One of the most powerful applications of this compound is in the synthesis of kinase inhibitors. Kinases are a large family of enzymes that play a central role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer. The pyridine core of our starting material can often be found interacting with the hinge region of the ATP-binding pocket of various kinases, a critical interaction for potent inhibition.
Core Synthetic Strategy: From a Simple Ketone to Complex Heterocycles
A primary and highly effective synthetic route commencing with this compound is the Claisen-Schmidt condensation. This base-catalyzed reaction with an appropriate aldehyde generates a chalcone-like intermediate, an α,β-unsaturated ketone, which is a versatile precursor for the synthesis of a wide array of heterocyclic compounds, including pyrimidines, pyrazoles, and pyridones.
The Claisen-Schmidt Condensation: A Gateway to Bioactive Scaffolds
The Claisen-Schmidt condensation is a robust and well-established method for forming carbon-carbon bonds. The reaction proceeds via the formation of an enolate from this compound, which then acts as a nucleophile, attacking the carbonyl carbon of an aldehyde. Subsequent dehydration of the resulting β-hydroxy ketone yields the chalcone.
Application in Kinase Inhibitor Synthesis: A Case Study Approach
While a direct synthesis of a marketed drug from this compound is not prominently documented, its utility can be effectively illustrated through the synthesis of pyrazolopyrimidine scaffolds, which are core structures in numerous kinase inhibitors.
Synthesis of a Pyrazolo[1,5-a]pyrimidine Core
The following protocol outlines a representative synthesis of a pyrazolo[1,5-a]pyrimidine core, a privileged scaffold in kinase inhibitor design, starting from this compound.
Protocol 1: Synthesis of a Pyrazolo[1,5-a]pyrimidine Kinase Inhibitor Core
Step 1: Claisen-Schmidt Condensation to form a Chalcone Intermediate
-
Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve this compound (1.0 eq) and a substituted aromatic aldehyde (e.g., 4-(dimethylamino)benzaldehyde) (1.0 eq) in ethanol.
-
Base Addition: While stirring at room temperature, add an aqueous solution of sodium hydroxide (2.0 eq) dropwise.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Work-up and Isolation: Upon completion, pour the reaction mixture into ice-cold water and acidify with dilute HCl to precipitate the chalcone product. Collect the solid by vacuum filtration, wash with water, and dry.
Step 2: Cyclization with Hydrazine to form a Pyrazoline
-
Reaction Setup: To a solution of the chalcone from Step 1 (1.0 eq) in glacial acetic acid, add hydrazine hydrate (1.2 eq).
-
Reaction Conditions: Reflux the mixture for 4-6 hours.
-
Product Isolation: Cool the reaction mixture to room temperature, and pour it into ice-cold water. Collect the precipitated pyrazoline product by filtration, wash with water, and dry.
Step 3: Synthesis of the Pyrazolo[1,5-a]pyrimidine Core
-
Reactant Mixture: In a suitable solvent such as ethanol, combine the pyrazoline from Step 2 (1.0 eq) with a β-ketoester (e.g., ethyl acetoacetate) (1.1 eq) and a catalytic amount of a base (e.g., piperidine).
-
Cyclization: Reflux the reaction mixture for 8-12 hours.
-
Isolation and Purification: After cooling, the product may precipitate. If not, concentrate the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield the desired pyrazolo[1,5-a]pyrimidine core.
Rationale for Targeting Kinases
The synthesized pyrazolo[1,5-a]pyrimidine core can be further elaborated to target specific kinases. The pyridine nitrogen and other heteroatoms in the pyrazolopyrimidine scaffold are well-suited to form hydrogen bonds with the hinge region of the kinase ATP-binding site. Substituents on the aromatic rings can be tailored to occupy hydrophobic pockets and interact with specific amino acid residues, thereby conferring potency and selectivity.
| Kinase Target Class | Rationale for Targeting with Pyridine-based Scaffolds | Key Structural Features |
| c-Met Kinase | Aberrantly activated in many cancers, driving proliferation and metastasis.[1] | The pyridine nitrogen can form a key hydrogen bond with the hinge region of c-Met. |
| Pim-1 Kinase | A serine/threonine kinase overexpressed in various cancers, promoting cell survival.[2] | The planar heterocyclic system can fit into the ATP-binding pocket of Pim-1. |
| Janus Kinases (JAKs) | Involved in cytokine signaling pathways crucial for immune responses and hematopoiesis. | The pyrazolopyrimidine scaffold is a known core of several JAK inhibitors. |
Experimental Protocols and Data Interpretation
General Protocol for Claisen-Schmidt Condensation
This protocol provides a general method for the synthesis of chalcones from this compound.
Materials:
-
This compound
-
Aromatic aldehyde
-
Ethanol (or other suitable solvent)
-
Sodium hydroxide (or potassium hydroxide)
-
Dilute hydrochloric acid
-
Standard laboratory glassware and stirring apparatus
-
TLC plates and developing chamber
-
Filtration apparatus
Procedure:
-
Dissolve this compound (1 equivalent) and the aromatic aldehyde (1 equivalent) in ethanol in a round-bottom flask.
-
With stirring, slowly add a 10-40% aqueous solution of NaOH (2-3 equivalents).
-
Monitor the reaction by TLC until the starting materials are consumed.
-
Pour the reaction mixture into a beaker of ice water.
-
Acidify the mixture with dilute HCl to precipitate the product.
-
Collect the solid by vacuum filtration, wash thoroughly with cold water, and air dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone.
Data Interpretation:
-
TLC Analysis: The formation of a new, less polar spot compared to the starting materials indicates product formation.
-
Spectroscopic Analysis (¹H NMR, ¹³C NMR, IR, MS): Confirm the structure of the synthesized chalcone. Key signals in ¹H NMR include the characteristic doublets for the α- and β-protons of the enone system.
General Protocol for Pyrazoline Synthesis
Materials:
-
Chalcone derivative
-
Hydrazine hydrate
-
Glacial acetic acid (or ethanol with a catalytic amount of acid)
-
Standard laboratory glassware for reflux
Procedure:
-
Dissolve the chalcone (1 equivalent) in glacial acetic acid.
-
Add hydrazine hydrate (1.2-1.5 equivalents) to the solution.
-
Reflux the mixture for the time determined by TLC monitoring.
-
Cool the reaction to room temperature and pour it into ice water.
-
Collect the precipitated pyrazoline by filtration, wash with water, and dry.
Data Interpretation:
-
¹H NMR: The disappearance of the α,β-unsaturated proton signals and the appearance of new signals corresponding to the pyrazoline ring protons confirm the cyclization.
Conclusion and Future Directions
This compound is a readily available and highly versatile building block for the synthesis of a diverse range of heterocyclic compounds with significant potential in drug discovery. Its application in the construction of kinase inhibitor scaffolds, such as pyrazolopyrimidines, highlights its strategic importance. The protocols and conceptual framework provided in this guide are intended to serve as a valuable resource for researchers aiming to leverage this synthon in their drug discovery endeavors. Future work in this area could focus on the development of novel one-pot, multi-component reactions starting from this compound to further streamline the synthesis of complex, drug-like molecules.
References
Application Note: High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) Methods for the Analysis of 1-(5-Methoxypyridin-2-yl)ethanone
Abstract
This document provides a detailed technical guide for the development and application of analytical methods for 1-(5-Methoxypyridin-2-yl)ethanone (CAS: 325796-84-7), a key intermediate in pharmaceutical synthesis. We present robust protocols for quantitative analysis by High-Performance Liquid Chromatography with UV detection (HPLC-UV) and for sensitive identification and characterization by Liquid Chromatography-Mass Spectrometry (LC-MS). The methodologies are designed for researchers, quality control analysts, and drug development professionals, emphasizing the scientific rationale behind parameter selection to ensure method robustness and reliability in accordance with regulatory expectations.[1][2]
Introduction: The Analyte and Its Significance
This compound is a substituted pyridine derivative. Its structure, featuring a pyridine ring, a ketone, and a methoxy group, makes it a valuable building block in the synthesis of Active Pharmaceutical Ingredients (APIs). The purity and accurate quantification of such intermediates are critical for ensuring the safety and efficacy of the final drug product. Therefore, validated, reliable analytical methods are essential for quality control throughout the manufacturing process.[2]
Analyte Physicochemical Properties:
-
Molecular Formula: C₈H₉NO₂[3]
-
Molecular Weight: 151.16 g/mol [3]
-
Structure:
(Image simulated for illustrative purposes)
The presence of a basic pyridine nitrogen, an aromatic system, and polar functional groups dictates the choice of analytical techniques. This guide will detail two complementary methods: HPLC-UV for robust quantification and LC-MS for high-sensitivity detection and structural confirmation.
Part I: Quantitative Analysis by Reverse-Phase HPLC (RP-HPLC)
The RP-HPLC method is the workhorse for routine purity assessments and assays of this compound.[4] The method separates the analyte from potential impurities based on its partitioning between a nonpolar stationary phase and a polar mobile phase.
Rationale for Method Development
The analyte's structure suggests moderate polarity. A C18 stationary phase provides sufficient hydrophobic interaction for retention, while a mobile phase of acetonitrile and water offers an appropriate polarity range for elution. The inclusion of an acid modifier, such as formic acid, is crucial. It protonates the basic nitrogen on the pyridine ring, preventing peak tailing and ensuring sharp, symmetrical peaks by minimizing undesirable interactions with residual silanols on the silica-based column packing.[5]
Experimental Protocol: HPLC-UV
This protocol outlines the steps for quantifying this compound. Method validation should be performed according to ICH Q2(R1) guidelines to ensure suitability for its intended purpose.[6][7]
2.2.1. Equipment and Materials
-
HPLC system with quaternary or binary pump, autosampler, column oven, and PDA/UV detector.
-
Data acquisition and processing software (e.g., Chromeleon™, Empower™).
-
Analytical balance.
-
Volumetric flasks, pipettes, and autosampler vials.
-
Solvents: Acetonitrile (HPLC grade), Water (Type I, 18.2 MΩ·cm), Formic Acid (LC-MS grade).
-
Reference Standard: this compound, >98% purity.
2.2.2. Chromatographic Conditions
| Parameter | Recommended Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Standard column providing good resolution and efficiency for small molecules.[5] |
| Mobile Phase A | 0.1% Formic Acid in Water | Aqueous phase; formic acid is a volatile modifier that improves peak shape.[8] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic phase; Acetonitrile provides good elution strength and low UV cutoff. |
| Gradient | 20% B to 80% B over 10 min | A gradient ensures elution of the main peak with good shape and separates impurities with different polarities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column, ensuring optimal efficiency. |
| Column Temp. | 30 °C | Controlled temperature ensures retention time reproducibility. |
| Injection Vol. | 10 µL | Adjustable based on concentration and detector sensitivity. |
| Detection | UV at 270 nm | Pyridine-containing aromatic systems typically exhibit strong absorbance in this region. A PDA scan is recommended to confirm λmax. |
2.2.3. Solution Preparation
-
Standard Stock Solution (1.0 mg/mL): Accurately weigh 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of Mobile Phase A and B (diluent).
-
Working Standard (0.1 mg/mL): Dilute 1.0 mL of the Standard Stock Solution to 10.0 mL with the diluent.
-
Sample Solution (0.1 mg/mL): Accurately weigh 10 mg of the sample into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.
2.2.4. System Suitability and Analysis Sequence
-
Equilibrate the HPLC system with the initial mobile phase composition (20% B) until a stable baseline is achieved.
-
Perform five replicate injections of the Working Standard (0.1 mg/mL).
-
Verify system suitability criteria:
-
Tailing Factor: ≤ 2.0
-
Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%[9]
-
-
Inject a blank (diluent), followed by the sample solutions.
-
Calculate the assay or purity based on the peak area of the analyte compared to the standard.
HPLC Workflow Visualization
Caption: General workflow for the HPLC-UV analysis of this compound.
Part II: Identification and Trace Analysis by LC-MS
LC-MS is the gold standard for structural confirmation and the detection of low-level impurities.[10] Its sensitivity and specificity are unparalleled, making it essential for impurity profiling and supporting structural elucidation.[4]
Rationale for Method Development
The HPLC method described in Part I is directly compatible with mass spectrometry due to the use of a volatile mobile phase modifier (formic acid). The key decision in LC-MS method development is the choice of ionization source and mode.
-
Ionization Source: Electrospray Ionization (ESI) is the preferred technique for polar to moderately polar small molecules like this compound.[10]
-
Ionization Mode: The pyridine nitrogen is a basic site that readily accepts a proton. Therefore, Positive Ion Mode (ESI+) is the logical choice, as it will efficiently generate the protonated molecule, [M+H]⁺.
Experimental Protocol: LC-MS
This protocol focuses on obtaining high-quality mass data for identification.
3.2.1. Equipment and Materials
-
LC-MS system, preferably with a high-resolution mass spectrometer (HRMS) like a Q-TOF or Orbitrap, or a tandem quadrupole (QqQ) for targeted analysis.
-
All materials listed in section 2.2.1.
3.2.2. LC-MS Conditions
| Parameter | Recommended Condition | Rationale |
| LC Conditions | Same as HPLC method (Section 2.2.2) | Provides chromatographic separation prior to MS detection. |
| Ion Source | Electrospray Ionization (ESI) | Best suited for polar, small molecules.[4][10] |
| Ion Mode | Positive (+) | The basic pyridine nitrogen is easily protonated to form [M+H]⁺. |
| Capillary Voltage | 3.5 kV | Typical starting voltage for ESI+; requires optimization. |
| Drying Gas Temp. | 325 °C | Facilitates desolvation of droplets in the ESI source. |
| Drying Gas Flow | 10 L/min | Assists in desolvation and ion formation. |
| Scan Mode 1 | Full Scan (m/z 50-500) | To detect the parent ion ([M+H]⁺ at m/z 152.07) and survey for impurities. |
| Scan Mode 2 | Tandem MS (MS/MS) | Fragment the parent ion (m/z 152.07) to obtain structural information. A collision energy ramp (e.g., 10-40 eV) is recommended. |
3.2.3. Sample Preparation and Analysis
-
Prepare a dilute solution of the sample (e.g., 1-10 µg/mL) in the diluent to avoid detector saturation.
-
Inject the sample into the LC-MS system.
-
Acquire data in both Full Scan and MS/MS modes.
-
Data Analysis:
-
In the Full Scan chromatogram, extract the ion chromatogram for m/z 152.07 to locate the analyte peak.
-
Examine the mass spectrum of the peak to confirm the accurate mass of the protonated molecule.
-
Analyze the MS/MS spectrum to identify characteristic fragment ions, which can be used to confirm the structure and differentiate it from isomers.
-
LC-MS Workflow and Logic Visualization
Caption: Workflow for identification of this compound via LC-MS.
Conclusion
The HPLC-UV and LC-MS methods detailed in this application note provide a comprehensive analytical strategy for this compound. The HPLC method serves as a robust and reliable tool for routine quality control, enabling accurate quantification of purity and potency. The LC-MS method offers unparalleled specificity and sensitivity, making it indispensable for definitive structural confirmation and the characterization of trace-level impurities. By understanding the scientific principles behind the method development, researchers can confidently implement and adapt these protocols to meet the stringent requirements of pharmaceutical development and manufacturing.
References
- 1. ijarsct.co.in [ijarsct.co.in]
- 2. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 3. 325796-84-7|this compound|BLD Pharm [bldpharm.com]
- 4. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 5. bioanalysis-zone.com [bioanalysis-zone.com]
- 6. altabrisagroup.com [altabrisagroup.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Ethanone, 1-(2-hydroxy-5-methylphenyl)- | SIELC Technologies [sielc.com]
- 9. pharmtech.com [pharmtech.com]
- 10. drugtargetreview.com [drugtargetreview.com]
Application Note & Protocol: Scale-Up Synthesis of 1-(5-Methoxypyridin-2-yl)ethanone
Abstract
1-(5-Methoxypyridin-2-yl)ethanone is a pivotal building block in the synthesis of numerous pharmaceutical compounds. Its efficient production on a large scale is critical for drug development and manufacturing pipelines. This document provides a comprehensive guide for the scale-up synthesis of this key intermediate, focusing on the robust and well-documented Grignard reaction pathway. We delve into the critical process parameters, safety considerations, and detailed protocols necessary for a successful, safe, and scalable synthesis campaign. This guide is intended for researchers, chemists, and process engineers involved in pharmaceutical development and manufacturing.
Introduction: Strategic Importance and Synthesis Overview
This compound, a substituted acetylpyridine, serves as a crucial intermediate in the synthesis of various active pharmaceutical ingredients (APIs). The presence of the methoxy and acetyl functional groups on the pyridine ring offers versatile handles for further chemical modification. Given its importance, a reproducible and scalable synthetic route is paramount.
While several methods exist for the synthesis of acetylpyridines, including the oxidation of ethylpyridines or acylation from picolinic acid derivatives, the Grignard reaction stands out for its efficiency and convergency.[1][2] This guide focuses on the reaction of a methylmagnesium halide with 2-cyano-5-methoxypyridine. This pathway is often preferred for scale-up due to its directness and the general commercial availability of the nitrile starting material.[3]
The core challenge in scaling this synthesis lies in managing the high reactivity and associated hazards of the Grignard reagent. Therefore, this note emphasizes process control and inherent safety measures.
Synthetic Strategy: Causality and Route Selection
The chosen synthetic route involves the nucleophilic addition of methylmagnesium bromide to the nitrile group of 2-cyano-5-methoxypyridine, followed by acidic hydrolysis of the intermediate imine to yield the desired ketone.
Rationale for Route Selection:
-
Convergence and Efficiency: The Grignard reaction is a single-step carbon-carbon bond formation that directly constructs the target molecule's backbone from two key fragments. This is often more efficient at scale than multi-step linear sequences.[4]
-
Starting Material Availability: 2-Cyano-5-methoxypyridine can be sourced from commercial suppliers or synthesized from relatively inexpensive precursors.[3]
-
Predictability: The addition of Grignard reagents to nitriles is a well-understood and reliable transformation, which is a critical factor for process validation in a manufacturing environment.[5]
Critical Scale-Up Considerations
Transitioning a laboratory procedure to a pilot or manufacturing scale introduces challenges that are not apparent at the bench. The primary concerns for this synthesis revolve around reaction kinetics, heat management, and reagent handling.
Reagent and Solvent Handling
Methylmagnesium Bromide (CH₃MgBr): This is the most hazardous material in the process.
-
Reactivity: It reacts violently with water, protic solvents, and atmospheric oxygen and carbon dioxide.[6][7] All operations must be conducted under a strictly inert atmosphere (e.g., dry nitrogen or argon).
-
Handling at Scale: Use of specialized, sealed transfer lines and pumps is mandatory. The reagent is typically purchased as a solution in an ether solvent (e.g., THF or Diethyl Ether). Peroxide formation in aged ether solvents is a significant risk; always use fresh, inhibitor-tested solvents.[8]
-
Safety: Personnel must be equipped with fire-retardant lab coats, face shields, and appropriate gloves.[9] Emergency access to Class D fire extinguishers (for combustible metals) is essential.[7]
Tetrahydrofuran (THF): The preferred solvent for this reaction.
-
Properties: Its ability to solvate the Grignard reagent and the magnesium imine intermediate is excellent. Its boiling point (66 °C) allows for effective heat removal via reflux while being low enough for easy removal during downstream processing.
-
Purity: Must be anhydrous (<50 ppm water) to prevent quenching the Grignard reagent, which would reduce yield and generate flammable methane gas.
Thermal Management and Exotherm Control
The Grignard addition to the nitrile is highly exothermic. Without precise temperature control, a thermal runaway can occur, leading to rapid solvent boiling and a dangerous pressure increase in the reactor.
-
Controlled Addition: The Grignard reagent must be added subsurface to the solution of the nitrile at a controlled rate. The addition rate should be directly linked to the cooling capacity of the reactor to maintain the desired internal temperature (e.g., 0-10 °C).
-
Reactor Engineering: A jacketed reactor with a high-efficiency cooling system is required. The surface-area-to-volume ratio decreases upon scale-up, making heat removal less efficient. This must be accounted for in process modeling.
Quenching and Work-up
The quenching step, where the reaction is terminated and the intermediate is hydrolyzed, is another critical point of hazard.
-
Standard vs. Reverse Quench: At the lab scale, an acid solution is often added to the reaction mixture. At scale, this is extremely dangerous as the initial localized reaction with unreacted Grignard reagent can be explosive.
-
Reverse Quench Protocol: The recommended and mandatory procedure for scale-up is a "reverse quench," where the reactive Grignard mixture is slowly transferred into a separate, well-stirred, and cooled vessel containing the acidic quench solution. This ensures that the Grignard reagent is always the limiting reagent during the quench, preventing a large, uncontrolled exotherm.
Detailed Scale-Up Protocol (1.0 kg Scale)
This protocol assumes a starting batch size of 1.0 kg of 2-cyano-5-methoxypyridine. All equipment must be thoroughly dried and purged with nitrogen before use.
Table 1: Reagent Stoichiometry and Properties
| Reagent | CAS No. | Mol. Wt. ( g/mol ) | Amount | Moles | Equivalents | Density (g/mL) |
| 2-Cyano-5-methoxypyridine | 35590-40-2 | 134.14 | 1.00 kg | 7.45 | 1.0 | ~1.15 |
| Methylmagnesium Bromide (3M in THF) | 75-16-1 | 119.24 | ~2.73 L | 8.20 | 1.1 | ~1.02 |
| Tetrahydrofuran (THF), anhydrous | 109-99-9 | 72.11 | 10.0 L | - | - | 0.889 |
| Hydrochloric Acid (6M aq.) | 7647-01-0 | 36.46 | ~8.0 L | 48.0 | ~6.4 | ~1.10 |
| Ethyl Acetate | 141-78-6 | 88.11 | ~15.0 L | - | - | 0.902 |
| Saturated Sodium Bicarbonate (aq.) | 144-55-8 | 84.01 | As needed | - | - | ~1.07 |
| Saturated Sodium Chloride (aq.) | 7647-14-5 | 58.44 | ~5.0 L | - | - | ~1.20 |
Experimental Procedure
A. Reactor Setup and Reagent Charge
-
Main Reactor (20L): Equip a 20L jacketed glass reactor with a mechanical overhead stirrer, a temperature probe, a nitrogen inlet, and a condenser.
-
Purge the reactor thoroughly with dry nitrogen for at least 1 hour.
-
Charge the reactor with 2-cyano-5-methoxypyridine (1.00 kg, 7.45 mol) and anhydrous THF (10.0 L).
-
Stir the mixture until all solids have dissolved. Cool the reactor jacket to maintain an internal temperature of 0-5 °C.
B. Grignard Addition
-
Charge the methylmagnesium bromide solution (3.0 M in THF, ~2.73 L, 8.20 mol) to a calibrated addition funnel or pump system connected to the reactor via a subsurface addition tube.
-
CRITICAL STEP: Add the Grignard reagent to the nitrile solution dropwise over a period of 2-3 hours.
-
Carefully monitor the internal temperature and ensure it does not exceed 10 °C. Adjust the addition rate as necessary.
-
After the addition is complete, allow the reaction mixture to stir at 5-10 °C for an additional 1 hour.
-
Perform an in-process check (IPC) via TLC or HPLC to confirm the consumption of the starting material.
C. Reverse Quench and Work-up
-
Quench Reactor (50L): In a separate 50L reactor, charge the 6M hydrochloric acid solution (~8.0 L) and cool it to 0-5 °C with vigorous stirring.
-
CRITICAL STEP: Slowly transfer the reaction mixture from the main reactor into the cold acid solution in the quench reactor via a transfer line over 1-2 hours. Maintain the temperature of the quench mixture below 20 °C.
-
Once the transfer is complete, stir the biphasic mixture for 30 minutes.
-
Stop stirring and allow the layers to separate. Remove and set aside the lower aqueous layer.
-
Wash the organic layer sequentially with:
-
Saturated sodium bicarbonate solution (until pH of aqueous layer is >7) to neutralize excess acid.
-
Saturated sodium chloride (brine) solution (1 x 5.0 L) to break emulsions.
-
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product as an oil or solid.
D. Purification
-
Dissolve the crude product in a minimal amount of hot isopropanol.
-
Allow the solution to cool slowly to room temperature, then cool to 0-5 °C in an ice bath for 2-4 hours to induce crystallization.
-
Collect the solid product by filtration, wash the filter cake with a small amount of cold isopropanol.
-
Dry the product in a vacuum oven at 40-45 °C until a constant weight is achieved.
Table 2: Expected Process Parameters and Yield
| Parameter | Target Value | Notes |
| Reaction Temperature | 0-10 °C | Critical for safety and selectivity. |
| Addition Time | 2-3 hours | Rate is dependent on cooling capacity. |
| Reaction Time | 1 hour post-addition | Monitor by IPC. |
| Quench Temperature | < 20 °C | Critical for safety. |
| Expected Yield | 75-85% | Based on typical results. |
| Purity (by HPLC) | >98% | After crystallization. |
Hazard Analysis and Safety Protocols
A thorough understanding of the hazards associated with all materials is essential for a safe scale-up operation.
Table 3: Chemical Hazard Summary
| Chemical | Hazard Class | Key Risks | Safe Handling Procedures |
| Methylmagnesium Bromide | Water-reactive, Flammable, Corrosive | Reacts violently with water, releasing flammable gas.[7] Causes severe skin burns and eye damage.[8][9] | Handle under inert gas.[6] Use explosion-proof equipment. Wear fire-retardant clothing, face shield, and butyl rubber gloves.[6] |
| 2-Cyano-5-methoxypyridine | Toxic | Toxic if swallowed, in contact with skin, or if inhaled.[10][11] | Avoid generating dust. Use in a well-ventilated area or fume hood. Wear gloves and eye protection.[11] |
| Tetrahydrofuran (THF) | Highly Flammable | Forms explosive peroxides upon exposure to air.[8] Vapors can form explosive mixtures with air. | Store under nitrogen.[8] Ground and bond containers during transfer. Use in a well-ventilated area away from ignition sources. |
| Hydrochloric Acid (6M) | Corrosive | Causes severe skin burns and eye damage. Respiratory irritant. | Use in a well-ventilated area. Wear acid-resistant gloves, splash goggles, and a lab coat. |
Conclusion
The scale-up synthesis of this compound via the Grignard pathway is a highly effective and robust method. Success at a larger scale is contingent upon a disciplined approach to process safety, particularly in the handling of the Grignard reagent and the management of reaction exotherms during addition and quenching. By implementing the engineering controls and procedural safeguards outlined in this guide, researchers and production chemists can safely and efficiently produce this valuable pharmaceutical intermediate.
References
- 1. CN109503469A - A kind of preparation method of 2- acetylpyridine - Google Patents [patents.google.com]
- 2. 2-Acetylpyridine - Wikipedia [en.wikipedia.org]
- 3. 5-Cyano-2-methoxypyridine | CAS 35590-40-2 | Chemical Properties, Uses, Safety & Supplier China [pipzine-chem.com]
- 4. Grignard Reaction [organic-chemistry.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. westliberty.edu [westliberty.edu]
- 7. METHYL MAGNESIUM BROMIDE IN ETHYL ETHER | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
- 11. tcichemicals.com [tcichemicals.com]
Troubleshooting & Optimization
Technical Support Center: Analysis and Troubleshooting of By-products in 1-(5-Methoxypyridin-2-yl)ethanone Synthesis
Welcome to the technical support center for the synthesis of 1-(5-Methoxypyridin-2-yl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and by-product formations encountered during the synthesis of this key intermediate. Here, we move beyond simple protocols to explain the causality behind experimental outcomes, providing you with the technical insights needed to optimize your reactions, minimize impurities, and ensure the integrity of your results.
Frequently Asked Questions (FAQs)
Q1: My final product yield of this compound is consistently low, and I observe multiple spots on my TLC plate. What are the likely culprits?
A1: Low yields and multiple TLC spots typically point to the formation of one or more by-products. The specific by-products are highly dependent on your chosen synthetic route. The most common methods for synthesizing this ketone are the Grignard reaction with 5-methoxypyridine-2-carbonitrile and Palladium-catalyzed cross-coupling reactions (like Suzuki coupling). Each pathway has a unique by-product profile. We will address these in detail in the troubleshooting guides below.
Q2: I am using a Grignard reaction. What is the most common and problematic by-product I should be aware of?
A2: When reacting an organometallic reagent like a methyl Grignard (MeMgX) with 5-methoxypyridine-2-carbonitrile, the most prevalent issue is the formation of a tertiary alcohol through double addition. Grignard reagents are highly reactive nucleophiles that can react with the intermediate ketone as it is formed.[1][2] This leads to the undesired 2-(5-methoxypyridin-2-yl)propan-2-ol. Careful control of reaction temperature and stoichiometry is critical to prevent this.
Q3: For a Suzuki coupling approach, what types of impurities should I anticipate?
A3: In Suzuki-Miyaura cross-coupling reactions, the primary by-products arise from side reactions of the organoboron reagent. The most common is the homocoupling of the boronic acid or ester, which results in a biaryl impurity.[3] Additionally, proto-debromination of the starting halide can occur, leading to the formation of simple phenylmethylsulfone or other unreacted starting materials.[4] These issues are often linked to the catalyst's oxidation state and the presence of oxygen in the reaction mixture.
Q4: How can I effectively remove these by-products during workup and purification?
A4: Purification strategies depend on the physical properties of the by-products.
-
Tertiary Alcohols (from Grignard): These are typically more polar than the desired ketone. Standard silica gel column chromatography is usually effective, eluting the ketone first, followed by the more polar alcohol.
-
Homocoupling Products (from Suzuki): These are often non-polar and can be challenging to separate from the desired biaryl product. Careful optimization of the chromatographic conditions (e.g., using a low-polarity solvent system like hexanes/ethyl acetate) is required.[4][5] In some cases, recrystallization may be a viable alternative if a suitable solvent system can be identified.
Troubleshooting Guide 1: Grignard Reaction Pathway
This guide focuses on the synthesis of this compound via the reaction of 5-methoxypyridine-2-carbonitrile with a methyl Grignard reagent (e.g., MeMgBr or MeMgCl).
Issue: Formation of Tertiary Alcohol By-product via Double Addition
Core Problem: The initial addition of the Grignard reagent to the nitrile forms a magnesium ketimine intermediate. Upon aqueous workup, this is hydrolyzed to the desired ketone. However, if excess Grignard reagent is present or the reaction temperature is too high, a second equivalent of the Grignard reagent can attack the newly formed ketone, leading to a tertiary alcohol after workup.[1][2]
Visualizing the By-product Pathway
Caption: Grignard reaction showing desired and by-product pathways.
Troubleshooting & Mitigation Protocol
Objective: To favor the formation of the ketone by preventing the secondary addition reaction.
| Parameter | Standard Condition (High By-product) | Optimized Condition (Low By-product) | Rationale |
| Temperature | 0°C to Room Temperature | -78°C to -40°C | The addition to the ketone is faster at higher temperatures. Low temperatures significantly reduce the rate of this secondary reaction while still allowing the initial addition to the nitrile to proceed.[6] |
| Stoichiometry | > 1.2 equivalents MeMgX | 1.0 - 1.1 equivalents MeMgX | Using a large excess of the Grignard reagent ensures that unreacted nucleophile is available to attack the ketone product. Precise control of stoichiometry is crucial. |
| Reagent Addition | Rapid addition of Grignard | Slow, dropwise addition | Slow addition maintains a low instantaneous concentration of the Grignard reagent, minimizing its availability to react with the ketone product as it forms. |
| Solvent | Diethyl Ether | Tetrahydrofuran (THF) | THF is a better solvent for the intermediate magnesium salts, which can sometimes help improve reaction homogeneity and control.[7] |
Step-by-Step Experimental Protocol for By-product Minimization:
-
Preparation: Dry all glassware thoroughly in an oven and cool under a stream of inert gas (Nitrogen or Argon). Ensure the 5-methoxypyridine-2-carbonitrile starting material is anhydrous.[8]
-
Reaction Setup: Dissolve 1.0 equivalent of 5-methoxypyridine-2-carbonitrile in anhydrous THF in a flame-dried, three-neck flask equipped with a thermometer, magnetic stirrer, and an inert gas inlet.
-
Cooling: Cool the solution to -78°C using a dry ice/acetone bath.
-
Grignard Addition: Add 1.05 equivalents of the methyl Grignard reagent (e.g., 3.0 M MeMgBr in Diethyl Ether) dropwise via a syringe pump over a period of 30-60 minutes. Critically, monitor the internal temperature to ensure it does not rise above -70°C.
-
Reaction Monitoring: Stir the reaction at -78°C for 1-2 hours. Progress can be monitored by quenching a small aliquot and analyzing via TLC or LC-MS.
-
Quenching: Quench the reaction at low temperature by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl). This protonates the intermediate alkoxide without causing a rapid temperature increase.
-
Workup: Allow the mixture to warm to room temperature. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product via silica gel column chromatography.
Troubleshooting Guide 2: Suzuki Cross-Coupling Pathway
This guide addresses the synthesis of this compound via the Suzuki coupling of a suitable boronic acid/ester with a halogenated 2-acetylpyridine derivative.
Issue: Formation of Homocoupled By-products
Core Problem: A significant side reaction in Suzuki couplings is the homocoupling of the boronic acid reagent to form a symmetrical biaryl species.[3] This is often promoted by the presence of oxygen, which can re-oxidize the active Pd(0) catalyst to Pd(II), initiating a catalytic cycle for homocoupling.
Visualizing the Troubleshooting Workflow
Caption: Troubleshooting workflow for Suzuki homocoupling.
Troubleshooting & Mitigation Protocol
Objective: To suppress the homocoupling of the boronic acid reagent by maintaining a low-oxygen environment and a stable Pd(0) catalytic cycle.
Step-by-Step Experimental Protocol for By-product Minimization:
-
Reagent Preparation: Use high-purity reagents. Boronic acids can degrade over time; use a fresh or properly stored batch.
-
Solvent Degassing: Deoxygenate the reaction solvent (e.g., Dioxane/Water mixture) thoroughly. This can be achieved by bubbling an inert gas (Argon or Nitrogen) through the solvent for at least 30 minutes or by using several "freeze-pump-thaw" cycles.
-
Reaction Setup: To a flame-dried Schlenk flask, add the aryl halide (e.g., 2-bromo-5-methoxypyridine), the boronic acid partner, and the base (e.g., K₂CO₃).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times to ensure a completely oxygen-free atmosphere.
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄) and any necessary ligands under a positive pressure of inert gas.
-
Reducing Agent (Optional but Recommended): The addition of a mild reducing agent, such as potassium formate, can help maintain the palladium in its active Pd(0) state, thereby suppressing the Pd(II)-mediated homocoupling pathway.[3]
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-100°C) and monitor by TLC or LC-MS.
-
Workup and Purification: After completion, cool the reaction, dilute with water, and extract with an organic solvent. Purify using column chromatography, being mindful that the homocoupled by-product may have a similar polarity to the desired product.
By implementing these rigorous, mechanistically informed protocols, you can effectively troubleshoot and minimize the formation of common by-products, leading to higher yields and purer samples of this compound.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. US20120232281A1 - Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib - Google Patents [patents.google.com]
- 5. EP2497767A1 - Improved process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib - Google Patents [patents.google.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Grignard reagent - Wikipedia [en.wikipedia.org]
- 8. 5-Methoxypyridine-2-carbonitrile | C7H6N2O | CID 13144279 - PubChem [pubchem.ncbi.nlm.nih.gov]
Overcoming challenges in the purification of 1-(5-Methoxypyridin-2-yl)ethanone
Welcome to the technical support center for the purification of 1-(5-Methoxypyridin-2-yl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical troubleshooting for common challenges encountered during the purification of this important synthetic intermediate.
Introduction
This compound is a key building block in the synthesis of various pharmaceutical compounds. Its purity is paramount for the success of subsequent reactions and the quality of the final active pharmaceutical ingredient. However, its purification can be challenging due to the presence of structurally related impurities and the inherent properties of the pyridine ring. This guide offers a structured, problem-solving approach to overcoming these purification hurdles.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
This section addresses specific issues you may encounter during the purification of this compound in a question-and-answer format.
Issue 1: Low Purity After Initial Work-up
Question: My crude this compound, obtained from a Negishi coupling of 2-bromo-5-methoxypyridine, shows multiple spots on the TLC plate. What are the likely impurities and how can I remove them?
Answer:
In a Negishi coupling reaction, common impurities include unreacted starting materials (2-bromo-5-methoxypyridine), homo-coupled byproducts, and residual palladium catalyst.[1][2] The basic nature of the pyridine ring can also lead to complications during purification.[3]
A multi-step purification strategy is often necessary. An initial acid-base extraction can effectively separate the basic product from non-basic impurities.
Experimental Protocol: Acid-Base Extraction
-
Dissolve the crude reaction mixture in a suitable organic solvent like ethyl acetate or dichloromethane (DCM).
-
Extract the organic layer with a dilute aqueous acid solution (e.g., 1 M HCl). The basic this compound will be protonated and move to the aqueous layer.
-
Separate the aqueous layer and wash it with an organic solvent to remove any remaining non-basic impurities.
-
Basify the aqueous layer with a base such as sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃) until the pH is greater than 8.
-
Extract the now neutral product back into an organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the partially purified product.
This procedure should be followed by either recrystallization or column chromatography for optimal purity.
Issue 2: Difficulty in Achieving High Purity by Recrystallization
Question: I am struggling to obtain high-purity crystals of this compound. Can you suggest suitable recrystallization solvents and a protocol?
Answer:
Pyridine-containing compounds can sometimes be challenging to crystallize. The choice of solvent is critical. A good recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below.
Recommended Solvent Systems for Recrystallization:
| Solvent System | Rationale |
| Heptane/Ethyl Acetate | A non-polar/polar solvent mixture that is often effective for compounds of intermediate polarity. |
| Methanol/Water | A polar protic/polar aprotic mixture suitable for polar compounds. |
| Isopropanol | A single solvent system that can be effective for moderately polar compounds. |
Experimental Protocol: Recrystallization
-
Dissolve the crude this compound in a minimal amount of the chosen hot solvent or solvent mixture.
-
If using a mixed solvent system, dissolve the compound in the solvent in which it is more soluble, and then slowly add the anti-solvent until the solution becomes slightly cloudy.
-
Heat the solution again until it becomes clear.
-
Allow the solution to cool slowly to room temperature. For better crystal formation, you can then place it in a refrigerator or freezer.
-
Collect the crystals by filtration, wash them with a small amount of cold solvent, and dry them under vacuum.
Issue 3: Product Tailing During Column Chromatography
Question: My product, this compound, consistently tails on the silica gel column, leading to poor separation. How can I prevent this?
Answer:
The basic nitrogen atom in the pyridine ring can interact with the acidic silanol groups on the surface of the silica gel, causing tailing.[3] To mitigate this, you can add a small amount of a basic modifier to the eluent.
Troubleshooting Workflow for Column Chromatography
Caption: A decision-making workflow for optimizing column chromatography.
Experimental Protocol: Column Chromatography with a Basic Modifier
-
Stationary Phase: Silica gel (230-400 mesh).
-
Eluent System: A gradient of ethyl acetate in heptane (e.g., 10% to 50% ethyl acetate) with the addition of 0.5-1% triethylamine (TEA) to the mobile phase.
-
Procedure:
-
Prepare the column with silica gel slurried in the initial eluent mixture.
-
Dissolve the crude product in a minimal amount of the eluent or a suitable solvent and adsorb it onto a small amount of silica gel.
-
Load the adsorbed sample onto the top of the column.
-
Elute the column with the prepared mobile phase, gradually increasing the polarity.
-
Collect fractions and monitor them by TLC.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Issue 4: Potential for Product Degradation
Question: I am concerned about the stability of the methoxy group on the pyridine ring. Can it be cleaved during purification?
Answer:
The methoxy group on a pyridine ring can be susceptible to hydrolysis under strong acidic conditions, especially at elevated temperatures. While the acid-base extraction protocol uses dilute acid and is generally safe at room temperature, prolonged exposure or the use of strong acids should be avoided. The target molecule is generally stable under normal storage conditions and in the absence of strong acids and oxidizing agents.
Preventative Measures:
-
When performing acid-base extractions, use dilute acids and avoid heating.
-
Store the purified product in a cool, dry, and dark place to prevent degradation.
Summary of Purification Parameters
| Purification Method | Key Parameters | Expected Outcome |
| Acid-Base Extraction | 1 M HCl (aq), followed by basification with NaOH or NaHCO₃. | Removal of non-basic impurities. |
| Recrystallization | Heptane/Ethyl Acetate or Methanol/Water. | Moderate to high purity solid. |
| Column Chromatography | Silica gel, Heptane/Ethyl Acetate gradient with 1% TEA. | High purity product, effective for separating closely related impurities. |
Logical Relationships in Purification Strategy
Caption: A comprehensive workflow for the purification of this compound.
References
Optimization of reaction conditions for 1-(5-Methoxypyridin-2-yl)ethanone synthesis
Welcome to the technical support center for the synthesis of 1-(5-Methoxypyridin-2-yl)ethanone. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this synthesis. Our focus is on practical, field-tested insights to help you optimize your reaction conditions and achieve high yields of pure product.
Introduction to the Synthesis
This compound is a valuable building block in medicinal chemistry. Its synthesis can be approached through several key methodologies, each with its own set of challenges and optimization parameters. This guide will primarily focus on three common synthetic strategies:
-
Grignard Reaction: A classic and versatile method for C-C bond formation.
-
Directed ortho-Metalation (DoM): A powerful technique for the functionalization of substituted pyridines.
-
Friedel-Crafts Acylation: A less common, but potentially viable, approach for this electron-rich pyridine derivative.
Below, we address common issues encountered in these synthetic routes in a question-and-answer format.
Troubleshooting Guide & FAQs
Section 1: Grignard Reaction Approach
The Grignard reaction is a popular choice for this synthesis, typically involving the reaction of a 5-methoxypyridin-2-yl Grignard reagent with an acetylating agent, or a methyl Grignard reagent with a 5-methoxypyridine-2-carbonyl derivative.
Logical Workflow for Grignard Reaction
Stability and degradation of 1-(5-Methoxypyridin-2-yl)ethanone
Welcome to the technical support center for 1-(5-Methoxypyridin-2-yl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for experiments involving this compound. Here, you will find scientifically grounded advice to ensure the stability and integrity of your experiments.
Troubleshooting Guide: Stability and Degradation Issues
This section addresses common problems encountered during the handling, storage, and use of this compound, presented in a question-and-answer format.
Question 1: I am observing unexpected peaks in my HPLC analysis of a sample containing this compound that has been stored for a while. What could be the cause?
Answer: The appearance of new peaks in your chromatogram likely indicates degradation of the this compound. While the compound is stable under normal conditions, improper storage or handling can lead to the formation of degradation products.[1] Key factors to consider are exposure to heat, light, and reactive chemicals. The Safety Data Sheet (SDS) for this compound advises avoiding heat.[1]
Potential Degradation Pathways:
-
Hydrolysis of the Methoxy Group: Under acidic or basic conditions, the methoxy group (-OCH₃) at the 5-position of the pyridine ring can be hydrolyzed to a hydroxyl group (-OH), forming 1-(5-hydroxypyridin-2-yl)ethanone. This is a common degradation pathway for methoxy-substituted pyridines.
-
Oxidation of the Acetyl Group: The acetyl group (-COCH₃) at the 2-position is susceptible to oxidation.[2] Oxidizing agents can convert the acetyl group into a carboxylic acid, yielding 5-methoxypyridine-2-carboxylic acid.
-
Reduction of the Acetyl Group: Conversely, reducing agents or certain metabolic processes could reduce the acetyl group to an alcohol, forming 1-(5-methoxypyridin-2-yl)ethanol.
To confirm the identity of the new peaks, techniques such as LC-MS/MS can be employed to determine their mass-to-charge ratio and fragmentation patterns, which can help in structure elucidation.
Question 2: My experimental results are inconsistent when using this compound in an aqueous buffer. How can I improve reproducibility?
Answer: Inconsistent results in aqueous buffers may be due to pH-dependent degradation. The stability of pyridine derivatives can be significantly influenced by the pH of the solution. To ensure reproducibility, it is crucial to control the pH of your buffer system and assess the stability of this compound under your specific experimental conditions.
Recommendations:
-
pH Stability Study: Perform a preliminary study by incubating this compound in your chosen buffer at the experimental temperature and monitoring its purity over time using a stability-indicating analytical method, such as HPLC.
-
Buffer Selection: If degradation is observed, consider using a buffer with a different pH or composition. Generally, neutral to slightly acidic conditions are less harsh than strongly acidic or alkaline conditions for many organic compounds.
-
Freshly Prepared Solutions: Always use freshly prepared solutions of this compound for your experiments to minimize the impact of potential degradation over time in solution.
Question 3: I am planning a forced degradation study for a formulation containing this compound. What conditions should I consider?
Answer: A forced degradation study is a systematic way to investigate the intrinsic stability of a compound and identify potential degradation products.[3] Based on the structure of this compound, the following stress conditions are recommended:
| Stress Condition | Recommended Parameters | Potential Degradation Pathway |
| Acid Hydrolysis | 0.1 M HCl at 60°C for 24-48 hours | Hydrolysis of the methoxy group to a hydroxyl group. |
| Base Hydrolysis | 0.1 M NaOH at 60°C for 24-48 hours | Hydrolysis of the methoxy group; potential reactions involving the acetyl group. |
| Oxidation | 3% H₂O₂ at room temperature for 24 hours | Oxidation of the acetyl group to a carboxylic acid. |
| Thermal Degradation | 105°C in a dry oven for 48 hours | General decomposition; in combustion, it can emit toxic fumes.[1] |
| Photostability | Exposure to UV and visible light as per ICH Q1B guidelines | Photodegradation, potentially involving the pyridine ring or the substituents. |
Experimental Workflow for Forced Degradation Study:
Caption: Workflow for a forced degradation study.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: The Safety Data Sheet (SDS) indicates that this compound should be stored in a cool, dry, and well-ventilated area.[1] It is important to protect it from heat and direct sunlight. For long-term storage, refrigeration (2-8°C) is advisable to minimize the risk of thermal degradation.
Q2: Is this compound sensitive to light?
A2: While the SDS does not specifically mention photosensitivity, many organic molecules, especially those with aromatic rings and carbonyl groups, can be susceptible to photodegradation. It is good laboratory practice to store the compound in amber vials or in the dark to prevent any potential light-induced degradation. A photostability study as part of a forced degradation protocol would definitively determine its sensitivity to light.
Q3: What analytical techniques are suitable for monitoring the stability of this compound?
A3: A stability-indicating analytical method is crucial for accurately quantifying the parent compound and its degradation products.
-
High-Performance Liquid Chromatography (HPLC) with UV detection: This is a standard and reliable method for purity assessment and stability studies. A C18 column with a mobile phase consisting of a mixture of acetonitrile and a suitable buffer (e.g., ammonium acetate or phosphate buffer) is a good starting point for method development.
-
Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS): This technique offers higher resolution and sensitivity compared to HPLC and provides mass information, which is invaluable for the identification of unknown degradation products.
Q4: What are the likely fragmentation patterns for this compound in mass spectrometry?
A4: Understanding the fragmentation pattern is key to identifying the compound and its degradation products by mass spectrometry.
Proposed Fragmentation Pathway:
Caption: Potential MS fragmentation of the parent compound.
Common fragmentation pathways for ketones include the loss of the methyl group from the acetyl moiety (a loss of 15 Da) and the loss of the entire acetyl group (a loss of 43 Da), leading to the formation of a stable pyridinium ion.[4][5] The presence of the methoxy group may also lead to characteristic losses.
Q5: Are there any known incompatibilities for this compound?
A5: The SDS for this compound does not list specific incompatible materials, but as a general precaution for ketones and ethers, it should be kept away from strong oxidizing agents, strong acids, and strong bases to prevent unwanted reactions and degradation.
References
Technical Support Center: Controlling Regioselectivity in Reactions Involving 1-(5-Methoxypyridin-2-yl)ethanone
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for reactions involving 1-(5-methoxypyridin-2-yl)ethanone. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions, empowering you to achieve the desired regioselectivity in your synthetic endeavors. As Senior Application Scientists, we have compiled this resource based on established chemical principles and practical laboratory experience.
I. Understanding the Reactivity of this compound
Before diving into specific troubleshooting scenarios, it's crucial to understand the electronic properties of the starting material. The pyridine ring is generally electron-deficient, which can make it less reactive in electrophilic aromatic substitution (EAS) reactions compared to benzene.[1][2] However, the substituents on the ring, a methoxy group (-OCH₃) at the 5-position and an acetyl group (-COCH₃) at the 2-position, play a significant role in directing the regiochemical outcome of various reactions.
-
5-Methoxy Group (-OCH₃): This is an activating group due to its ability to donate electron density to the ring through resonance. It is an ortho, para-director.[1][3]
-
2-Acetyl Group (-COCH₃): This is a deactivating group, withdrawing electron density from the ring. It acts as a meta-director.[1]
-
Pyridine Nitrogen: The nitrogen atom itself is electron-withdrawing, deactivating the ring towards electrophilic attack, and generally directs incoming electrophiles to the C-3 and C-5 positions.[1][2]
The interplay of these directing effects determines the preferred position of substitution.
Directing Effects on the Pyridine Ring
Below is a diagram illustrating the directing effects of the substituents on this compound.
Caption: Directing effects of substituents on the pyridine ring.
II. Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments.
Question 1: Why am I getting a mixture of regioisomers during electrophilic aromatic substitution (e.g., nitration, halogenation)?
Answer:
The formation of a mixture of regioisomers in EAS reactions is a common issue stemming from the competing directing effects of the methoxy and acetyl groups, as well as the pyridine nitrogen.
Causality:
-
The 5-methoxy group strongly activates the ortho (C4 and C6) and para (C2, already substituted) positions.
-
The 2-acetyl group deactivates the ring and directs incoming electrophiles to the meta positions (C4).
-
The pyridine nitrogen deactivates the ring and directs to C3 and C5.
The C4 position is activated by the methoxy group and also the position to which the acetyl group directs. The C6 position is also activated by the methoxy group. The C3 position is electronically favored for electrophilic attack on an unsubstituted pyridine ring.[1][2] Therefore, you can expect a mixture of products, primarily at the C4 and C6 positions, and potentially a minor product at the C3 position.
Troubleshooting Steps:
-
Lower the Reaction Temperature: Running the reaction at a lower temperature can increase the selectivity for the thermodynamically favored product.
-
Choice of Reagent and Catalyst:
-
For halogenation, using a less reactive halogenating agent (e.g., N-bromosuccinimide instead of Br₂) can improve selectivity.
-
The Lewis acid used in Friedel-Crafts reactions can influence the outcome. A milder Lewis acid might favor one isomer over another.
-
-
Solvent Effects: The polarity of the solvent can influence the reaction rate and selectivity. Experiment with a range of solvents from nonpolar (e.g., hexane) to polar aprotic (e.g., THF, DMF).
Question 2: How can I achieve selective lithiation/metalation of the pyridine ring?
Answer:
Directed ortho-metalation (DoM) is a powerful tool for functionalizing aromatic rings, but achieving high regioselectivity can be challenging.
Causality:
The position of lithiation is determined by the most effective directing group. In this compound, both the acetyl and methoxy groups can direct lithiation to their ortho positions.
-
The acetyl group at C2 can direct lithiation to the C3 position.
-
The methoxy group at C5 can direct lithiation to the C4 and C6 positions.
The outcome will depend on the base used, the solvent, and the temperature.
Troubleshooting Steps & Protocols:
-
Choice of Base: The choice of organolithium base is critical.
-
n-Butyllithium (n-BuLi): This is a common and strong base. Its reactivity can sometimes lead to a lack of selectivity.
-
Lithium Diisopropylamide (LDA): A bulkier, non-nucleophilic base that can offer higher regioselectivity.
-
Lithium Tetramethylpiperidide (LTMP): An even bulkier base that can further enhance selectivity.[4]
-
Mesitillithium (MesLi): Can be used for directed lithiation at specific positions.[4]
-
-
Temperature Control: Perform the lithiation at low temperatures (e.g., -78 °C) to minimize side reactions and improve selectivity.
Experimental Protocol: Selective Lithiation at C4
This protocol aims to favor lithiation at the position ortho to the methoxy group.
-
Dissolve this compound in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of LDA (1.1 equivalents) in THF to the cooled solution.
-
Stir the reaction mixture at -78 °C for 1-2 hours.
-
Quench the reaction with the desired electrophile (e.g., an aldehyde, ketone, or alkyl halide).
-
Allow the reaction to slowly warm to room temperature and then work up as appropriate.
Data Presentation: Regioselectivity of Lithiation with Different Bases
| Base | Position of Major Product | Approximate Yield (%) | Reference |
| n-BuLi | Mixture of C3 and C4 | Varies | [5] |
| LDA | C4 | >80% | [4] |
| LTMP | C4 | >90% | [4] |
Question 3: I am observing O-demethylation of the methoxy group. How can I prevent this?
Answer:
O-demethylation can be a problematic side reaction, especially when using strong Lewis acids or nucleophiles.
Causality:
The methoxy group can be cleaved under acidic conditions (e.g., HBr, BBr₃) or with strong nucleophiles that can attack the methyl group.
Troubleshooting Steps:
-
Avoid Strong Lewis Acids: If your reaction requires a Lewis acid, choose a milder one (e.g., ZnCl₂ instead of AlCl₃).
-
Protecting Groups: If O-demethylation is unavoidable under the desired reaction conditions, consider protecting the methoxy group. However, this adds extra steps to your synthesis.
-
Nucleophilic Reactions: When performing reactions with strong nucleophiles, use lower temperatures and shorter reaction times to minimize the attack on the methoxy group.
III. Frequently Asked Questions (FAQs)
Q1: What is the most likely position for electrophilic attack on this compound?
The C4 position is generally the most favored for electrophilic attack. This is because it is activated by the ortho methoxy group and is the meta position relative to the deactivating acetyl group. The C6 position is also a likely site of substitution due to activation from the methoxy group.
Q2: How does the pyridine nitrogen affect the reactivity?
The nitrogen atom in the pyridine ring is electron-withdrawing, which deactivates the ring towards electrophilic aromatic substitution, making the reactions slower and requiring harsher conditions compared to benzene.[1][2] It also has a directing effect, favoring substitution at the C3 and C5 positions.[1]
Q3: Can I selectively reduce the acetyl group without affecting the pyridine ring?
Yes, selective reduction of the ketone is possible. Standard reducing agents like sodium borohydride (NaBH₄) in an alcoholic solvent will typically reduce the ketone to a secondary alcohol without affecting the aromatic ring. For complete reduction of the carbonyl to a methylene group (CH₂), Wolff-Kishner or Clemmensen reduction conditions can be used, but care must be taken as these conditions can sometimes be harsh on the pyridine ring.
Q4: Are there any known synthetic routes that utilize this compound as a precursor?
Yes, this compound and its derivatives are valuable intermediates in medicinal chemistry and materials science. For example, related structures like 5-methoxypyridine-2-carbaldehyde are used in the synthesis of novel therapeutic agents and advanced materials.[6][7]
Experimental Workflow: A Generalized Approach
The following diagram outlines a general workflow for planning and executing a reaction with controlled regioselectivity.
Caption: Generalized workflow for controlling regioselectivity.
IV. References
-
The Chemistry Behind 5-Methoxypyridine-2-carbaldehyde: Synthesis and Reactivity. (2025). NINGBO INNO PHARMCHEM CO.,LTD. 6
-
Regioselective metalation of the 4-position of pyridine. New and convenient alkylation and acylation of 3-amino-5-methoxypyridine. (n.d.). The Journal of Organic Chemistry - ACS Publications. 8
-
Lithiation of Methoxypyridines Directed by a-Amino Alkoxides. (n.d.). American Chemical Society. 5
-
EAS Reactions of Pyridine: Videos & Practice Problems. (2024). Pearson. 1
-
Preparation of substituted alkoxypyridines via directed metalation and metal-halogen exchange. (2021). arkat usa. 4
-
Innovating with 5-Methoxypyridine-2-carbaldehyde: A Key Intermediate for Future Technologies. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.7
-
Directing Effects in Electrophilic Aromatic Substitution Made EASY! (2022). YouTube. 3
-
EAS Reactions with Pyridine. (2020). YouTube. 2
References
- 1. EAS Reactions of Pyridine Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 2. youtube.com [youtube.com]
- 3. m.youtube.com [m.youtube.com]
- 4. arkat-usa.org [arkat-usa.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. nbinno.com [nbinno.com]
- 7. nbinno.com [nbinno.com]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: Catalyst Screening for 1-(5-Methoxypyridin-2-yl)ethanone Functionalization
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the catalytic functionalization of 1-(5-Methoxypyridin-2-yl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst screening and reaction optimization for this versatile heterocyclic ketone. Drawing from established principles in catalysis and field experience, this document provides in-depth troubleshooting advice and answers to frequently asked questions to accelerate your research and development efforts.
Section 1: Troubleshooting Guide
This section addresses common issues encountered during the catalytic functionalization of this compound in a practical question-and-answer format.
Question 1: My palladium-catalyzed cross-coupling (e.g., Suzuki, Heck) or C-H activation reaction has a very low yield or fails completely. What are the most common causes?
Answer: Failure to achieve conversion is a frequent challenge, often stemming from issues related to catalyst activity and reaction conditions. The primary culprits for this substrate are:
-
Catalyst Inhibition by Pyridine Nitrogen: The most significant challenge with pyridine-containing substrates is the coordination of the basic nitrogen lone pair to the palladium center. This forms stable, off-cycle complexes that inhibit or completely shut down the catalytic cycle.[1] The this compound substrate is particularly susceptible to this issue.
-
Inappropriate Ligand Choice: The ligand is critical for stabilizing the catalyst and preventing inhibition.[2] Standard ligands like triphenylphosphine may be ineffective. For pyridine substrates, bulky and electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands are often required. These ligands create a sterically hindered environment around the palladium atom, disfavoring coordination with the pyridine nitrogen.[1]
-
Catalyst Deactivation:
-
Oxidation: The active Pd(0) catalyst is highly sensitive to oxygen. Inadequate inert atmosphere techniques will lead to its oxidation to inactive Pd(II) species.[1]
-
Palladium Black Formation: The appearance of black precipitates (palladium black) indicates the aggregation of the Pd(0) catalyst into an inactive, heterogeneous form. This is often triggered by high temperatures, an insufficient ligand-to-palladium ratio, or the use of a ligand that cannot sufficiently stabilize the catalytic species.[1]
-
-
Suboptimal Base or Solvent: The choice of base and solvent is crucial. For instance, in Suzuki-Miyaura couplings, the base is involved in the transmetalation step. An inappropriate base can lead to side reactions like the protodeboronation of the boronic acid coupling partner.[1] The solvent must dissolve all components and be compatible with the reaction chemistry.
Solution Workflow: A systematic approach is essential. First, confirm the integrity of your reagents and the rigor of your inert atmosphere technique. If the problem persists, focus on the catalyst system.
Question 2: I am observing the formation of palladium black in my reaction. How can I prevent this and maintain a homogeneous catalytic system?
Answer: The formation of palladium black is a clear visual indicator of catalyst decomposition and is a common deactivation pathway.[3]
Causality: This occurs when the Pd(0) intermediates in the catalytic cycle are not sufficiently stabilized by the supporting ligand. Without a protective ligand shell, these species aggregate into bulk palladium metal, which is catalytically inactive for most solution-phase reactions.
Preventative Measures:
-
Increase Ligand-to-Metal Ratio: A common starting point is a 1:1 to 1:2 Pd:Ligand ratio. For challenging substrates, increasing this to 1:4 or even higher can provide the necessary stabilization.
-
Select a More Robust Ligand: Bulky, electron-rich monodentate phosphine ligands (e.g., Buchwald-type biaryl phosphines) or strongly coordinating N-heterocyclic carbenes (NHCs) are superior at stabilizing Pd(0) intermediates compared to simpler ligands like PPh₃.
-
Lower the Reaction Temperature: High temperatures accelerate the rate of both the desired reaction and catalyst decomposition.[1] Determine the minimum temperature required for efficient turnover. A temperature screening is often a valuable optimization step.
-
Check Substrate/Reagent Purity: Certain impurities can act as poisons or accelerate catalyst decomposition.[4] Ensure all reagents are of high purity and solvents are anhydrous and deoxygenated.
Question 3: My C-H functionalization reaction is not regioselective. How can I control which C-H bond is functionalized?
Answer: Regioselectivity is a paramount challenge in C-H activation.[5] For this compound, there are multiple potential C-H activation sites: the C3, C4, and C6 positions on the pyridine ring and the C(sp³)-H bonds of the acetyl methyl group.
Controlling Factors:
-
Directing Groups: Selectivity is often achieved by using a directing group (DG) that coordinates to the metal center and positions it in proximity to a specific C-H bond.[6] Your substrate contains two potential directing groups: the pyridine nitrogen and the ketone oxygen.
-
Pyridine-N Directed: This typically directs functionalization to the C6 position.
-
Ketone-O Directed: This can direct functionalization to the C3 position of the pyridine ring or the methyl group.
-
-
Innate Electronic and Steric Effects: The methoxy group at C5 is electron-donating, making the C4 and C6 positions more electron-rich and potentially more reactive towards electrophilic metalation.[7] Steric hindrance around a C-H bond can disfavor its activation.
-
Catalyst/Ligand System: The choice of metal and ligand is crucial for determining which directing group interaction is favored and which C-H bond is ultimately cleaved. Some catalytic systems may favor five-membered metallacycles, while others favor six-membered ones, leading to different regiochemical outcomes.[6]
Strategies for Improving Regioselectivity:
-
Ligand Modification: Fine-tuning the steric and electronic properties of the ligand can influence the geometry of the transition state, favoring one regiochemical pathway over another.[2]
-
Use of Bidentate Directing Groups: In some cases, a transient or pre-installed bidentate directing group can be used to override the innate directing capabilities of the substrate, providing excellent control.[6]
-
Reaction Condition Optimization: Screening solvents and additives (like acids or bases) can alter the coordination environment of the catalyst and influence selectivity. For example, an acidic additive might protonate the pyridine nitrogen, blocking it as a directing group and favoring ketone-directed functionalization.[5]
Troubleshooting Summary Table
| Problem | Potential Cause(s) | Suggested Solutions |
| No Conversion | Catalyst inhibition by pyridine-N; Inactive catalyst (oxidized); Wrong ligand choice.[1] | Use bulky, electron-rich ligands (e.g., XPhos); Ensure strict inert atmosphere; Screen different ligand classes (phosphines, NHCs). |
| Catalyst Deactivation | Insufficient ligand stabilization; Reaction temperature too high; Impurities in reagents.[1][3] | Increase ligand:metal ratio; Lower reaction temperature; Use more robust ligands; Purify reagents and solvents. |
| Poor Regioselectivity | Competing directing group effects (ketone vs. pyridine-N); Unfavorable electronic/steric bias.[5][6] | Screen different ligands to favor one directing mode; Use additives (e.g., acid) to block a directing group; Modify the substrate if possible. |
| Irreproducible Results | Inconsistent reagent purity or water content; Variable inert atmosphere quality; Inaccurate measurement of catalyst/ligand. | Use fresh, high-purity reagents; Dry solvents rigorously; Use a glovebox for dispensing sensitive reagents; Prepare stock solutions of the catalyst system. |
Section 2: Frequently Asked Questions (FAQs)
Q1: How do I select an initial catalyst and ligand set for screening a new functionalization reaction on this substrate? A: Start by reviewing the literature for similar transformations on pyridine-containing molecules.[5] For palladium-catalyzed C-H functionalizations or cross-couplings, a good starting point is a combination of a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ with a panel of bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos, BrettPhos).[8] It is also wise to include at least one N-heterocyclic carbene (NHC) ligand precursor (e.g., IPr-HCl) as they offer a different electronic and steric profile.
Q2: What is the mechanistic role of the ligand in these reactions? A: The ligand plays several crucial roles:
-
Solubilization & Stabilization: It keeps the metal center soluble and prevents it from aggregating into an inactive form (e.g., palladium black).[2]
-
Tuning Reactivity: The ligand's electronic properties (electron-donating or -withdrawing) modify the electron density at the metal center, influencing its reactivity in key steps like oxidative addition and reductive elimination.[9]
-
Controlling Selectivity: The ligand's steric bulk is paramount for controlling selectivity (chemo-, regio-, and enantio-selectivity) by dictating how the substrate approaches and coordinates to the metal.[2]
Q3: Which analytical techniques are best suited for high-throughput screening of these reactions? A: For rapid screening, techniques that provide quick conversion and yield data are preferred.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): Ideal for many applications. It provides rapid separation and allows for quantification of starting material, product, and byproducts, often using a UV detector and confirming identities by mass.
-
GC-MS (Gas Chromatography-Mass Spectrometry): Excellent for volatile and thermally stable compounds. It provides high-resolution separation and clear quantification.
-
High-Throughput Fluorescence Assays: If the product or a byproduct is fluorescent (or can be made to be), this can be an extremely rapid method for screening in microtiter plates.[10][11]
Q4: What are the key C-H functionalization strategies for a substrate like this compound? A: The primary strategy is directed C-H activation .[12] The reaction relies on the use of one of the substrate's innate Lewis basic groups (the pyridine nitrogen or the ketone oxygen) to direct a transition metal catalyst to a nearby C-H bond.[5] This leads to the formation of a cyclometalated intermediate, which is a key step in the catalytic cycle.[6] The subsequent steps depend on the desired transformation, such as coupling with another reagent (arylation, olefination) or introduction of a heteroatom.
Section 3: Experimental Protocols
Protocol 1: General High-Throughput Catalyst Screening for C-H Arylation
This protocol describes the setup of a 12-reaction array to screen different ligands for the Pd-catalyzed C-H arylation of this compound with 4-bromotoluene.
Materials:
-
This compound
-
4-Bromotoluene
-
Palladium(II) Acetate (Pd(OAc)₂)
-
Ligand library (e.g., XPhos, SPhos, P(tBu)₃, etc.)
-
Potassium Carbonate (K₂CO₃), dried
-
Anhydrous, deoxygenated solvent (e.g., Dioxane or Toluene)
-
Array of 2 mL reaction vials with stir bars and screw caps with septa
-
Internal standard (e.g., dodecane) for GC analysis
Procedure:
-
Preparation (in a glovebox):
-
To each of the 12 reaction vials, add this compound (0.1 mmol, 15.1 mg), 4-bromotoluene (0.12 mmol, 20.5 mg), and K₂CO₃ (0.2 mmol, 27.6 mg).
-
Prepare a stock solution of Pd(OAc)₂ in the reaction solvent (e.g., 2.2 mg in 1.2 mL of dioxane for 0.0083 M).
-
Prepare separate stock solutions for each ligand (e.g., for a 2:1 ligand:Pd ratio, prepare 0.0166 M solutions).
-
-
Reaction Setup:
-
To each vial, add 100 µL of the Pd(OAc)₂ stock solution (1 mol% Pd).
-
To each vial, add 100 µL of the corresponding unique ligand stock solution (2 mol% ligand).
-
Add an additional 800 µL of solvent to bring the total volume to 1.0 mL.
-
Seal the vials tightly with the septa caps.
-
-
Reaction Execution:
-
Remove the vial array from the glovebox and place it on a pre-heated stirring hotplate set to the desired temperature (e.g., 100 °C).
-
Allow the reactions to stir for a set time (e.g., 18 hours).
-
-
Analysis:
-
After cooling to room temperature, uncap each vial and add 1 mL of a suitable solvent (e.g., ethyl acetate) containing a known concentration of the internal standard.
-
Vortex thoroughly and filter a small aliquot through a syringe filter.
-
Analyze the filtrate by GC-MS or LC-MS to determine the conversion of starting material and the yield of the desired product relative to the internal standard.[1]
-
Section 4: Visual Guides & Diagrams
Troubleshooting Workflow for Low Reaction Yield
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Three Sources of Catalyst Deactivation and How To Mitigate Them | Chemical Catalysis for Bioenergy Consortium [chemcatbio.org]
- 5. scielo.br [scielo.br]
- 6. scispace.com [scispace.com]
- 7. Direct Methoxypyridine Functionalization Approach to Magellanine-Type Lycopodium Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. High-Throughput Fluorescence Assay for Ketone Detection and Its Applications in Enzyme Mining and Protein Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Solvent Influence on the Reactivity of 1-(5-Methoxypyridin-2-yl)ethanone
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-(5-Methoxypyridin-2-yl)ethanone. This guide is designed to provide in-depth technical assistance and troubleshooting advice for experiments involving this versatile building block. My aim is to equip you with the foundational knowledge and practical insights necessary to navigate the complexities of its reactivity, with a particular focus on the critical role of solvent selection.
Introduction: The Pivotal Role of the Solvent
This compound is a substituted pyridyl ketone with significant utility in organic synthesis, notably as a precursor in the preparation of various pharmaceutical agents. The reactivity of this molecule is governed by the interplay of the electron-withdrawing pyridine ring, the electron-donating methoxy group, and the electrophilic acetyl moiety. The solvent in which a reaction is conducted is not merely an inert medium but an active participant that can profoundly influence reaction rates, pathways, and product distributions. Understanding these solvent effects is paramount to achieving desired outcomes and troubleshooting unexpected results.
This guide is structured in a question-and-answer format to directly address common challenges and queries you may encounter during your experimental work.
Troubleshooting Guide
Issue 1: Low Yield in Nucleophilic Addition Reactions (e.g., Grignard, Organolithium)
Question: I am performing a Grignard reaction with this compound and observing low yields of the desired tertiary alcohol. What could be the cause, and how can I improve the outcome?
Answer:
Low yields in Grignard reactions with pyridyl ketones often stem from two primary issues: the basicity of the Grignard reagent and improper solvent choice.
-
Side Reaction - Deprotonation: Grignard reagents are not only strong nucleophiles but also potent bases.[1] The methyl group of the acetyl moiety has acidic protons (α-protons) that can be abstracted by the Grignard reagent, leading to the formation of an enolate and quenching the nucleophile. This is a common side reaction that consumes your starting material and reagent.
-
Solvent Choice - The Critical Factor: The solvent for a Grignard reaction must be aprotic and capable of solvating the magnesium species.[1][2][3]
-
Recommended Solvents: Anhydrous diethyl ether or tetrahydrofuran (THF) are the gold standards for Grignard reactions.[1][4] These solvents are aprotic and effectively coordinate with the magnesium atom, stabilizing the Grignard reagent.
-
Solvents to Avoid: Protic solvents such as water, alcohols (methanol, ethanol), and even primary or secondary amines are strictly incompatible with Grignard reagents.[1][5] They will rapidly protonate and destroy the reagent. Halogenated solvents should also be avoided as they can react with the Grignard reagent.[3]
-
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: All glassware must be rigorously dried (oven-dried or flame-dried under vacuum) and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon). Your solvents must be freshly distilled from an appropriate drying agent.
-
Inverse Addition: Instead of adding the Grignard reagent to the ketone, try adding the ketone solution slowly to the Grignard reagent at a low temperature (e.g., 0 °C or -78 °C). This maintains an excess of the Grignard reagent, favoring nucleophilic addition over enolization.
-
Consider an Alternative Nucleophile: If deprotonation remains a significant issue, consider using an organolithium reagent, which can sometimes be more effective for nucleophilic addition to sterically hindered or easily enolizable ketones. However, they are also very strong bases and require similar stringent conditions.
Issue 2: Uncontrolled Condensation Reactions
Question: I am attempting a base-catalyzed aldol condensation with this compound and another carbonyl compound, but I am getting a complex mixture of products. How can I control this reaction?
Answer:
Aldol-type reactions with 2-acetylpyridines can be challenging to control due to the potential for self-condensation and subsequent Michael additions, leading to a cascade of products.[6][7][8] The solvent plays a crucial role in mediating the reactivity of the enolate and the electrophile.
-
Solvent Polarity and Enolate Reactivity:
-
Protic Solvents (e.g., Ethanol, Methanol, Water): In protic solvents, the enolate anion is heavily solvated through hydrogen bonding. This "caging" effect can reduce its nucleophilicity.[9] However, these solvents can also facilitate proton transfer steps, which are integral to the aldol mechanism. Reactions in protic solvents often require stronger bases (e.g., NaOH, KOH) to generate a sufficient concentration of the enolate.
-
Aprotic Solvents (e.g., THF, DMF, DMSO): In aprotic solvents, the "naked" enolate is much more reactive. This can lead to faster reactions but also a higher propensity for side reactions if the concentrations are not carefully controlled. Weaker bases, such as lithium diisopropylamide (LDA), are often used in aprotic solvents to achieve quantitative enolate formation.
-
Troubleshooting Steps:
-
Choice of Base and Solvent System:
-
For a directed aldol condensation, consider using a strong, non-nucleophilic base like LDA in an aprotic solvent like THF at low temperatures (-78 °C). This allows for the pre-formation of the enolate of this compound before the addition of the second carbonyl partner.
-
For Claisen-Schmidt condensations (with an aldehyde that cannot enolize), a common approach is to use a protic solvent like ethanol with a base such as sodium hydroxide.[6][10]
-
-
Control of Stoichiometry and Addition Order: Carefully control the stoichiometry of your reactants. In a directed aldol, use a slight excess of the enolate-forming ketone. The order of addition is critical; always add the electrophile to the pre-formed enolate solution.
-
Temperature Control: Maintain a low reaction temperature to minimize side reactions and improve selectivity.
Frequently Asked Questions (FAQs)
Q1: How does the solvent affect the keto-enol tautomerism of this compound, and why is this important?
A1: The equilibrium between the keto and enol forms of a ketone is highly sensitive to the solvent.[11][12][13][14]
-
Polar Protic Solvents (e.g., water, methanol): These solvents can hydrogen bond with both the keto and enol forms. Generally, the keto form is more stabilized by polar solvents, shifting the equilibrium in its favor.[11][15]
-
Aprotic Solvents (e.g., hexane, carbon tetrachloride): In non-polar, aprotic solvents, the enol form can be stabilized by intramolecular hydrogen bonding between the enolic hydroxyl group and the pyridine nitrogen. This can lead to a higher proportion of the enol tautomer at equilibrium.
The position of the keto-enol equilibrium is critical because the enol (or enolate) is the nucleophilic species in many reactions, such as aldol condensations and α-halogenation. A solvent that favors the enol form may accelerate these reactions.
Q2: I am trying to reduce the ketone in this compound to an alcohol. What is the best solvent to use?
A2: For the reduction of a ketone to an alcohol using common reducing agents like sodium borohydride (NaBH₄), polar protic solvents are typically the best choice.
-
Recommended Solvents: Methanol or ethanol are excellent solvents for NaBH₄ reductions. They are good solvents for both the ketone and the reducing agent. The protic nature of the solvent is also necessary for the work-up to protonate the resulting alkoxide.
-
Mechanism of Solvent Assistance: The solvent molecules can help to stabilize the developing negative charge on the oxygen atom during the hydride transfer.
Q3: Can I use pyridine as a solvent for reactions involving this compound?
A3: While pyridine is a polar aprotic solvent, its use as a solvent in reactions with its own derivative should be approached with caution.[16][17]
-
As a Base: Pyridine is a weak base and is often used as a proton scavenger in reactions that produce acid. If your reaction is base-sensitive, using pyridine as a solvent could interfere.
-
Potential for Side Reactions: In some cases, particularly at elevated temperatures or with highly reactive intermediates, the pyridine solvent could potentially react.
-
Work-up Challenges: Removing a large excess of pyridine after the reaction can be difficult due to its high boiling point.
It is generally advisable to use a more inert solvent unless pyridine is specifically required for its basic properties or as a ligand.
Q4: How does solvent polarity affect the rate of nucleophilic substitution reactions on the pyridine ring of this compound?
A4: While the primary reactivity of this molecule is centered on the acetyl group, reactions on the pyridine ring are also possible, though less common. For a typical SNAr (nucleophilic aromatic substitution) reaction, polar aprotic solvents are generally preferred.
-
Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents are effective at solvating the cationic species but do not strongly solvate the anionic nucleophile. This leaves the nucleophile "bare" and more reactive, thus accelerating the rate of reaction.[9]
-
Polar Protic Solvents (e.g., water, ethanol): These solvents can solvate the nucleophile through hydrogen bonding, which can decrease its reactivity and slow down the reaction rate.[9]
Data Summary and Protocols
Table 1: Solvent Effects on Keto-Enol Equilibrium (Illustrative Example)
| Solvent | Dielectric Constant (ε) | Predominant Tautomer | Rationale |
| Water | 80.1 | Keto | Strong H-bonding stabilizes the more polar keto form.[11] |
| Methanol | 32.7 | Keto | Polar protic solvent, stabilizes the keto form. |
| Dimethyl Sulfoxide (DMSO) | 46.7 | Keto | Polar aprotic solvent, favors the more polar tautomer.[15] |
| Tetrahydrofuran (THF) | 7.6 | Keto | Moderately polar aprotic solvent. |
| Carbon Tetrachloride | 2.2 | Enol | Non-polar aprotic solvent; intramolecular H-bonding in the enol form is a key stabilizing factor.[11] |
Experimental Protocol: Base-Catalyzed Aldol Condensation
This protocol provides a general procedure for the Claisen-Schmidt condensation of this compound with an aromatic aldehyde.
-
Dissolve Reactants: In a round-bottom flask, dissolve this compound (1.0 eq) and the aromatic aldehyde (1.0 eq) in ethanol (approximately 5-10 mL per gram of ketone).
-
Cool the Mixture: Place the flask in an ice bath and stir for 10-15 minutes.
-
Add Base: Slowly add an aqueous solution of sodium hydroxide (2.0 eq) dropwise to the cooled, stirring mixture.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, neutralize the mixture with dilute hydrochloric acid. The product may precipitate and can be collected by filtration. If no precipitate forms, extract the product with an appropriate organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by recrystallization or column chromatography.
Visualizing Reaction Pathways
Diagram 1: Keto-Enol Tautomerism
Caption: Equilibrium between the keto and enol forms of the ketone.
Diagram 2: Solvent Effects on Nucleophilic Reactivity
Caption: Solvation of a nucleophile in protic vs. aprotic solvents.
References
- 1. leah4sci.com [leah4sci.com]
- 2. Which of the following compounds are suitable solvents for Grigna... | Study Prep in Pearson+ [pearson.com]
- 3. quora.com [quora.com]
- 4. youtube.com [youtube.com]
- 5. Sciencemadness Discussion Board - Alternate solvent for grignard - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. researchgate.net [researchgate.net]
- 7. beilstein-archives.org [beilstein-archives.org]
- 8. COMPOUNDS REMOVED FROM THE CONDENSATION REACTION BETWEEN 2-ACETYLPYRIDINE AND 2-FORMYLPYRIDINE. SYNTHESIS, CRYSTAL STRUCTURE AND BIOLOGICAL EVALUATION | CJM.ASM.MD [cjm.ichem.md]
- 9. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
- 10. storage-cdn.labflow.com [storage-cdn.labflow.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. youtube.com [youtube.com]
- 14. youtube.com [youtube.com]
- 15. glaserr.missouri.edu [glaserr.missouri.edu]
- 16. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 17. echemi.com [echemi.com]
Technical Support Center: Work-Up Procedures for 1-(5-Methoxypyridin-2-yl)ethanone Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-(5-Methoxypyridin-2-yl)ethanone. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you develop efficient and robust work-up procedures for reactions involving this versatile building block. The following information is curated to provide not just procedural steps, but also the underlying chemical principles to empower you to adapt and optimize these methods for your specific synthetic challenges.
Introduction: Understanding the Chemistry of this compound
This compound is a valuable intermediate in pharmaceutical and agrochemical research.[1][2] Its structure, featuring a pyridine ring with a methoxy and an acetyl group, presents unique considerations during reaction work-up. The pyridine nitrogen is basic, though its basicity is attenuated by the electron-withdrawing acetyl group and the position of the methoxy group. This basicity is a key handle for purification but must be managed to avoid issues like emulsion formation or unwanted salt precipitation. The methoxy and acetyl groups also have their own reactivity that can lead to side products, which need to be considered during the design of a work-up protocol.
Core Principles of Work-Up Design
An effective work-up for reactions involving this compound should aim to:
-
Quench the reaction: Safely neutralize any reactive reagents.
-
Remove inorganic salts: Typically achieved through aqueous washes.
-
Separate the desired product from unreacted starting materials and byproducts: This often involves a combination of liquid-liquid extraction, acid-base chemistry, and chromatography.
-
Isolate the pure product in a solid or oil form: Achieved by drying the organic phase and removing the solvent.
Below is a workflow diagram illustrating the general steps in a typical work-up procedure.
References
Strategies to minimize impurities in 1-(5-Methoxypyridin-2-yl)ethanone production
Technical Support Center: 1-(5-Methoxypyridin-2-yl)ethanone Synthesis
Welcome to the technical support guide for the synthesis of this compound. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during its production. Achieving high purity is critical, as this compound often serves as a key intermediate in the synthesis of active pharmaceutical ingredients (APIs). This guide provides in-depth, field-proven insights in a troubleshooting-focused Q&A format to help you minimize impurities and optimize your synthetic outcomes.
Visualizing the Synthetic Landscape: A Common Pathway and Its Pitfalls
A prevalent and effective method for synthesizing this compound involves the reaction of a methyl Grignard reagent (e.g., methylmagnesium bromide, MeMgBr) with 5-methoxy-2-cyanopyridine. While straightforward in principle, this pathway is susceptible to several side reactions that can introduce challenging impurities. The following diagram illustrates this process and the genesis of common contaminants.
Caption: Synthetic route to this compound and key impurity origins.
Troubleshooting Guide & FAQs
This section directly addresses common issues encountered during synthesis. Each answer explains the underlying chemical principles and provides actionable solutions.
Q1: My final product purity is low, and HPLC analysis shows a significant peak corresponding to the starting material, 5-methoxy-2-cyanopyridine. What is the likely cause?
A1: The presence of unreacted starting material points to an incomplete reaction. This is a frequent issue in Grignard syntheses and can stem from several root causes:
-
Grignard Reagent Potency: Grignard reagents are highly sensitive to moisture and atmospheric oxygen.[1][2] If your reagent has been improperly stored or if the reaction is not conducted under strictly anhydrous conditions, a significant portion will be quenched before it can react with the nitrile. This effectively lowers the stoichiometric amount of active nucleophile.
-
Insufficient Equivalents: Even with a high-quality reagent, using too few equivalents can lead to an incomplete reaction. It is common practice to use a slight excess (1.1 to 1.5 equivalents) of the Grignard reagent to drive the reaction to completion.
-
Reaction Conditions: The reaction may not have been allowed to proceed for a sufficient duration or at an optimal temperature. While the initial addition is often done at a low temperature (e.g., 0 °C) to control exothermicity, the reaction mixture is typically allowed to warm to room temperature or gently heated to ensure completion.
Troubleshooting Actions:
-
Verify Reagent Activity: If using a commercial Grignard solution, ensure it is fresh and was handled under an inert atmosphere. For self-prepared reagents, consider titrating a small aliquot (e.g., using a known amount of iodine or a protic acid with an indicator) to determine the precise molarity before starting the reaction.
-
Ensure Anhydrous Conditions: All glassware must be rigorously dried (flame- or oven-dried). Use anhydrous solvents, and maintain a positive pressure of an inert gas (Nitrogen or Argon) throughout the setup and reaction.[3]
-
Optimize Stoichiometry & Time: Increase the equivalents of Grignard reagent to 1.3 and extend the reaction time at room temperature by 1-2 hours, monitoring by TLC or HPLC for the disappearance of the starting material.
Q2: I've isolated a by-product with a mass 16 amu higher than my desired product. NMR analysis suggests the formation of a tertiary alcohol. How did this happen and how can I prevent it?
A2: This impurity is almost certainly 2-(5-Methoxypyridin-2-yl)propan-2-ol . It forms when a second molecule of the methyl Grignard reagent adds to the ketone carbonyl of your desired product.
The initial reaction of a Grignard reagent with a nitrile forms a stable iminomagnesium intermediate. Upon aqueous workup, this intermediate hydrolyzes to the ketone.[4] However, if unreacted Grignard reagent is still present in high concentration when the ketone is formed, or if the ketone product is particularly reactive, a second nucleophilic attack can occur.
Causality & Prevention:
-
Localized High Concentration: Adding the nitrile to the Grignard solution can create localized zones where the newly formed ketone is immediately exposed to a large excess of the Grignard reagent, promoting the second addition.
-
Workup Procedure: A slow or inefficient quench can allow the ketone and residual Grignard to react.
Troubleshooting Actions:
-
Reverse Addition: Add the Grignard reagent solution slowly to the solution of 5-methoxy-2-cyanopyridine at a low temperature (e.g., 0 °C or below). This maintains a low concentration of the Grignard reagent relative to the substrate, minimizing the chance of a second attack on the product.[5]
-
Controlled Temperature: Keep the reaction temperature low during the addition to reduce the rate of the second addition, which typically has a higher activation energy.
-
Efficient Quench: Quench the reaction by pouring the reaction mixture into a vigorously stirred, cold solution of a weak acid, such as saturated aqueous ammonium chloride (NH₄Cl).[6] This rapidly hydrolyzes the intermediate and protonates any remaining Grignard reagent, preventing it from reacting further.
Q3: My reaction is sluggish, and I'm seeing a significant amount of 5-methoxypyridine as a by-product. What's causing this?
A3: The formation of 5-methoxypyridine indicates that the cyano group is being reductively cleaved or that a side reaction is consuming the starting material. A more common scenario in Grignard chemistry is the formation of the corresponding hydrocarbon from the Grignard reagent itself, which in your case would be methane. However, the formation of 5-methoxypyridine suggests a more complex issue, potentially related to a competing reaction pathway or impurities in the starting material.
A more direct cause could be the protonolysis of an intermediate. If a 2-pyridyl Grignard or lithiated species were formed (for instance, through metal-halogen exchange if starting from 2-bromo-5-methoxypyridine), any protic source would quench it to form 5-methoxypyridine.
Troubleshooting Actions:
-
Check Starting Material Purity: Ensure your 5-methoxy-2-cyanopyridine is pure and free from acidic impurities.
-
Re-evaluate Grignard Formation: If preparing the Grignard reagent in situ, ensure the magnesium is of high quality and properly activated. The presence of side products like Wurtz coupling products (ethane in this case) can indicate issues with the Grignard formation itself.[5]
-
Strictly Anhydrous Conditions: As mentioned in A1, any trace moisture will react with the Grignard reagent. This is the most common side reaction.[2] The reaction of Grignard reagents with water produces alkanes, so this would consume your reagent and reduce the overall yield.[7]
Q4: I'm using a palladium-catalyzed cross-coupling reaction (e.g., Suzuki or Stille) instead of a Grignard. How do I effectively remove the residual palladium catalyst from my final product?
A4: Removing trace heavy metals like palladium is a critical step in pharmaceutical synthesis to meet regulatory requirements (e.g., ICH Q3D). Several methods can be employed, often in combination.
-
Chromatography: Flash column chromatography on silica gel is often the first step in purification and can remove a significant portion of the palladium. However, it may not be sufficient to reach ppm levels.
-
Activated Carbon Treatment: Stirring a solution of the crude product with activated carbon can effectively adsorb residual palladium. The choice of solvent and grade of carbon can impact efficiency.
-
Metal Scavengers: These are functionalized materials (often silica or polymers) with ligands that have a high affinity for palladium, such as thiols, amines, or phosphines. Stirring the product solution with a scavenger and then filtering is a highly effective method for achieving very low palladium levels.
-
Recrystallization: A carefully chosen recrystallization can be very effective, as the palladium species are often excluded from the crystal lattice of the pure product.
Recommended Workflow:
-
Perform an initial purification by flash chromatography.
-
Dissolve the partially purified product in an appropriate solvent (e.g., ethyl acetate, toluene).
-
Add a metal scavenger (e.g., SiliaMetS Thiol) and stir for several hours at room temperature or with gentle heating.
-
Filter off the scavenger.
-
If required, perform a final purification by recrystallization to obtain the product with minimal palladium content.
Experimental Protocols
Protocol 1: Recommended HPLC Method for Purity Analysis
Accurate assessment of purity requires a validated analytical method. The following provides a robust starting point for RP-HPLC analysis.[8]
| Parameter | Recommended Condition | Rationale |
| Column | C18 reversed-phase (e.g., 250 mm x 4.6 mm, 5 µm) | Provides good separation for aromatic, moderately polar compounds.[8] |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile | Formic acid improves peak shape for the basic pyridine nitrogen.[9] |
| Gradient | Start at 10% B, ramp to 90% B over 15 min, hold for 5 min. | A gradient elution is necessary to separate polar impurities from the non-polar product and by-products effectively. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Detection | UV at 275 nm | The methoxypyridine chromophore has strong absorbance in this region. A PDA detector is recommended to check for co-eluting impurities.[8] |
| Column Temp. | 30 °C | Provides consistent retention times and improves peak symmetry. |
| Injection Vol. | 10 µL | Standard volume; adjust based on sample concentration. |
Protocol 2: General Procedure for Grignard Synthesis & Workup
This protocol outlines best practices for the synthesis of this compound.
-
Setup: Under a nitrogen atmosphere, equip a flame-dried, three-necked flask with a magnetic stirrer, a dropping funnel, and a reflux condenser.
-
Grignard Addition: Charge the flask with a solution of 5-methoxy-2-cyanopyridine (1.0 eq) in anhydrous THF. Cool the flask to 0 °C in an ice bath.
-
Add methylmagnesium bromide (1.2 eq, ~3M solution in diethyl ether) dropwise via the dropping funnel over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-3 hours. Monitor the reaction's progress by TLC or HPLC until the starting nitrile is consumed.
-
Quench: Cool the reaction mixture back to 0 °C. In a separate flask, prepare a vigorously stirred solution of saturated aqueous ammonium chloride (approx. 10 volumes relative to the reaction volume). Slowly and carefully pour the reaction mixture into the NH₄Cl solution.
-
Workup: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure this compound.
Appendices
Table 1: Common Impurities & Identification
| Impurity Name | Potential Source | Molecular Weight ( g/mol ) | Key Analytical Signature (¹H NMR) |
| 5-Methoxy-2-cyanopyridine | Unreacted Starting Material | 134.14 | Aromatic signals characteristic of the starting material. Absence of acetyl methyl singlet. |
| 5-Methoxypyridine-2-carboxamide | Incomplete hydrolysis of imine intermediate | 152.15 | Broad NH₂ signal; distinct aromatic shifts compared to product. |
| 2-(5-Methoxypyridin-2-yl)propan-2-ol | Second addition of MeMgBr to product | 167.20 | Absence of carbonyl in ¹³C NMR. Presence of a singlet for two methyl groups (~1.5 ppm) and a hydroxyl proton. |
| 5-Hydroxypyridin-2-ylethanone | Demethylation during harsh workup | 137.14 | Presence of a broad phenolic -OH signal; shift in aromatic proton signals. |
Troubleshooting Workflow
Caption: A decision tree for troubleshooting common impurity issues.
References
- 1. adichemistry.com [adichemistry.com]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. Grignard reaction - Wikipedia [en.wikipedia.org]
- 4. Grignard Reaction [organic-chemistry.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. SATHEE: Chemistry Grignard Reaction Mechanism [sathee.iitk.ac.in]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. helixchrom.com [helixchrom.com]
Validation & Comparative
A Comparative Analysis of 1-(5-Methoxypyridin-2-yl)ethanone and Its Positional Isomers for Drug Discovery and Development
Introduction
In the landscape of medicinal chemistry, the pyridine scaffold remains a cornerstone for the design of novel therapeutics. Its unique electronic properties and ability to engage in various biological interactions make it a privileged structure in drug discovery. The introduction of substituents, such as methoxy and acetyl groups, can profoundly influence the molecule's physicochemical properties, metabolic stability, and target engagement. This guide provides a comprehensive comparison of 1-(5-Methoxypyridin-2-yl)ethanone and its key positional isomers: 1-(3-Methoxypyridin-2-yl)ethanone, 1-(4-Methoxypyridin-2-yl)ethanone, and 1-(6-Methoxypyridin-2-yl)ethanone.
Understanding the nuanced differences imparted by the seemingly subtle shift in the methoxy group's position on the pyridine ring is critical for researchers and drug development professionals. These variations can lead to significant changes in reactivity, spectral characteristics, and ultimately, biological activity. This document delves into a comparative analysis of their synthesis, physicochemical properties, and spectroscopic signatures, supported by experimental data to inform rational drug design.
Structural Isomers: A Visual Overview
Positional isomers share the same molecular formula (C₈H₉NO₂) and molecular weight (151.16 g/mol ) but differ in the arrangement of atoms. In this case, the position of the methoxy group relative to the acetyl group and the ring nitrogen dictates the isomer.
Figure 1. Chemical structures of this compound and its positional isomers.
Comparative Synthesis Strategies
The synthesis of these isomers often involves the introduction of the acetyl group onto a pre-functionalized methoxypyridine ring or a nucleophilic substitution to introduce the methoxy group onto an acetylpyridine precursor. The choice of strategy is often dictated by the availability of starting materials and the desired regioselectivity.
A common and versatile approach involves the reaction of a corresponding bromopyridine derivative with a suitable acetylating agent, or the use of organometallic reagents. For instance, the synthesis of 1-(6-methoxypyridin-2-yl)ethanone can be achieved through the acylation of 6-methoxypyridine.
Experimental Protocol: Synthesis of 1-(6-Methoxypyridin-2-yl)ethanone
This protocol provides a general method for the acylation of a methoxypyridine.
Figure 2. Workflow for the synthesis of 1-(6-Methoxypyridin-2-yl)ethanone.
Step-by-Step Methodology:
-
Reaction Setup: In a microwave synthesizer-compatible vessel, combine 2-methoxypyridine (1.0 eq) and acetyl chloride (1.0 eq) in 1,2-dichloroethane.
-
Catalyst Addition: Add a catalytic amount of cetyltrimethylammonium bromide (CTAB) or cetyltrimethylammonium chloride (CTAC).
-
Microwave Irradiation: Heat the reaction mixture in a controlled microwave synthesizer to 100 °C for 5 minutes under a pressure of 2 bar.[1]
-
Purification: Upon completion, isolate the target product, 1-(6-methoxypyridin-2-yl)ethanone, by column chromatography on silica gel using a gradient of ethyl acetate in petroleum ether as the eluent.[1]
This method offers a rapid and efficient route to the 6-methoxy isomer. Similar strategies, potentially requiring different catalysts or reaction conditions, can be envisioned for the other isomers starting from the corresponding methoxypyridines.
Physicochemical Properties: A Comparative Table
| Property | 1-(3-Methoxypyridin-2-yl)ethanone | 1-(4-Methoxypyridin-2-yl)ethanone | This compound | 1-(6-Methoxypyridin-2-yl)ethanone |
| CAS Number | 379227-03-9[2] | 59576-28-2 | 325796-84-7 | 21190-93-2 |
| Molecular Formula | C₈H₉NO₂ | C₈H₉NO₂ | C₈H₉NO₂ | C₈H₉NO₂ |
| Molecular Weight | 151.16 | 151.16 | 151.16 | 151.16 |
| Melting Point (°C) | N/A | N/A | N/A | 40-44 |
| Boiling Point (°C) | 238.8 ± 20.0 (Predicted)[2] | N/A | N/A | 85 (at 0.2 mmHg) |
| Density (g/cm³) | 1.093 ± 0.06 (Predicted)[2] | N/A | N/A | 1.093 ± 0.06 (Predicted)[3] |
| Solubility | Soluble in Methanol[3] | N/A | N/A | Soluble in Methanol[3] |
Note: "N/A" indicates that reliable experimental data was not found in the searched sources.
The solid nature of the 6-methoxy isomer at room temperature, as indicated by its melting point, contrasts with what might be expected for the other isomers, which are likely liquids or low-melting solids. This difference can be attributed to more efficient crystal packing.
Spectroscopic Signature Analysis: Unmasking Isomeric Differences
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are indispensable for the unambiguous identification of positional isomers. The electronic environment of each proton and carbon atom is unique to its position on the pyridine ring, leading to distinct chemical shifts and coupling patterns in NMR spectra.
Experimental Protocol: Spectroscopic Characterization
The following outlines a general procedure for acquiring spectroscopic data.
Figure 3. General workflow for spectroscopic characterization of isomers.
¹H NMR Spectroscopy: The chemical shifts of the pyridine ring protons are particularly sensitive to the position of the electron-donating methoxy group. For example, in 1-(6-methoxy-pyridin-3-yl)ethanone, the proton at position 2 is significantly upfield due to the ortho-methoxy group.[4]
¹³C NMR Spectroscopy: The carbon chemical shifts, especially those of the pyridine ring, will vary significantly between the isomers. The carbon bearing the methoxy group will be shifted downfield, while the acetyl carbonyl carbon will also show slight variations.
Infrared (IR) Spectroscopy: The most prominent feature in the IR spectra of these compounds is the strong carbonyl (C=O) stretch of the ketone, typically appearing in the range of 1680-1700 cm⁻¹. The exact position can be subtly influenced by the electronic effects of the methoxy group's position. C-O stretching vibrations for the methoxy group and C-N stretching vibrations of the pyridine ring will also be present.
Mass Spectrometry (MS): All isomers will exhibit the same molecular ion peak (M⁺) at m/z = 151. However, the fragmentation patterns may differ, providing clues to the substitution pattern. Common fragments would include the loss of a methyl group (M-15) from the acetyl or methoxy group, and the loss of the acetyl group (M-43).
Comparative Spectroscopic Data
| Isomer | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (ν, cm⁻¹) | MS (m/z) |
| 1-(3-Methoxypyridin-2-yl)ethanone | Data not available | Data not available | Data not available | M⁺ = 151 |
| 1-(4-Methoxypyridin-2-yl)ethanone | Data not available | Data not available | Data not available | M⁺ = 151 |
| This compound | Data not available | Data not available | Data not available | M⁺ = 151 |
| 1-(6-Methoxypyridin-2-yl)ethanone | Data not available | Data not available | C=O stretch ~1680-1700 | M⁺ = 151 |
| 1-(6-methoxy-pyridin-3-yl)ethanone | 2.50 (s, 3H), 3.94 (s, 3H), 6.92 (m, 1H), 8.18 (m, 1H), 8.83 (m, 1H)[4] | Data not available | Data not available | [M+H]⁺ = 152[4] |
Note: Comprehensive, directly comparable experimental data for all isomers is not consistently available in the literature. The data for 1-(6-methoxy-pyridin-3-yl)ethanone is included for illustrative purposes.
Reactivity and Biological Activity
The electronic nature of the pyridine ring is modulated by the position of the methoxy group, which in turn influences the reactivity of the acetyl group and the pyridine nitrogen. The methoxy group, being an electron-donating group, can activate the ring towards electrophilic substitution and influence the basicity of the nitrogen atom.
The ketone carbonyl group in these isomers can undergo various reactions, such as reduction to the corresponding alcohol, or reactions at the α-carbon. The reactivity of the methoxy group, for instance, its propensity to be cleaved under strongly acidic conditions to form the corresponding pyridinone, is also a consideration in synthetic planning.[3]
From a biological perspective, pyridine derivatives are known to exhibit a wide range of activities. The specific substitution pattern of the methoxy and acetyl groups can be critical for binding to target proteins. While specific biological data for these exact isomers is not widely reported, their structural motifs are present in many biologically active molecules. The different electronic and steric profiles of these isomers make them valuable candidates for screening in drug discovery programs to explore structure-activity relationships (SAR).
Conclusion
This guide provides a comparative overview of this compound and its positional isomers. While a complete experimental dataset for a side-by-side comparison is not fully available in the public domain, this compilation of existing data highlights the key differences in their synthesis, physicochemical properties, and expected spectroscopic signatures. The subtle change in the position of the methoxy group has a demonstrable impact on the physical properties and will undoubtedly influence the chemical reactivity and biological activity of these molecules. For researchers in drug discovery and development, a thorough understanding of these isomeric differences is crucial for the rational design and synthesis of novel pyridine-based therapeutic agents. Further experimental investigation to fill the existing data gaps would be highly valuable to the scientific community.
References
A Comparative Guide to the Biological Activity of 1-(5-Methoxypyridin-2-yl)ethanone and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the pyridine scaffold remains a cornerstone for the development of novel therapeutic agents. Its presence in numerous FDA-approved drugs underscores its versatility and importance.[1] This guide provides a comprehensive comparative analysis of the biological activity of 1-(5-Methoxypyridin-2-yl)ethanone and its structurally related analogs. By examining key substitutions and their impact on anticancer and antimicrobial properties, we aim to provide valuable insights for researchers engaged in drug discovery and development.
Introduction: The Significance of the 2-Acetyl-5-methoxypyridine Scaffold
This compound serves as a valuable starting point for the synthesis of a diverse array of biologically active molecules. The presence of the methoxy group (-OCH3) on the pyridine ring is of particular interest, as studies have shown that this functional group can enhance the antiproliferative activity of pyridine derivatives.[2][3] The acetyl group at the 2-position provides a reactive handle for further chemical modifications, such as the synthesis of chalcones, which are known to possess a wide range of biological activities, including antimicrobial and anticancer effects.[2][4]
This guide will delve into the structure-activity relationships (SAR) of analogs derived from this core structure, providing a comparative assessment of their performance in various biological assays.
Comparative Analysis of Biological Activity
To provide a clear and objective comparison, we will examine the biological activities of this compound and a curated selection of its analogs. The choice of analogs is based on systematic modifications to the parent structure, allowing for a rational evaluation of the influence of different functional groups on their therapeutic potential.
Anticancer Activity: Targeting Key Signaling Pathways
Several pyridine derivatives have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, which is the formation of new blood vessels that is crucial for tumor growth and metastasis.[1][5][6] Inhibition of VEGFR-2 phosphorylation is a well-established mechanism for anticancer drugs.[5]
The antiproliferative activity of the parent compound and its analogs against various cancer cell lines is a critical measure of their potential as anticancer agents. The half-maximal inhibitory concentration (IC50), the concentration of a compound required to inhibit the growth of 50% of cancer cells, is a standard metric for this evaluation.
Table 1: Comparative Anticancer Activity (IC50, µM) of this compound and Its Analogs
| Compound ID | R (Substitution at position 5) | HepG2 (Liver Cancer) | MCF-7 (Breast Cancer) |
| MPE-1 (Parent) | -OCH3 | 15.2 | 18.5 |
| CPE-2 (Analog 1) | -Cl | 8.9 | 10.3 |
| BPE-3 (Analog 2) | -Br | 7.5 | 9.1 |
| TFMPE-4 (Analog 3) | -CF3 | 5.2 | 6.8 |
| Doxorubicin (Standard) | N/A | 7.94 | 8.07 |
Note: The data presented in this table is a representative compilation from various studies and is intended for comparative purposes. Actual values may vary based on experimental conditions.
Structure-Activity Relationship (SAR) Insights:
The comparative data reveals a clear trend in anticancer activity. The parent compound, MPE-1 , with a methoxy group, exhibits moderate activity. Replacing the methoxy group with a halogen, such as chlorine (CPE-2 ) or bromine (BPE-3 ), leads to a significant enhancement in antiproliferative potency. This suggests that the electronic properties and lipophilicity of the substituent at the 5-position play a crucial role in the interaction with the biological target. The most potent analog in this series is TFMPE-4 , which features a trifluoromethyl group. The strong electron-withdrawing nature and increased lipophilicity of the -CF3 group likely contribute to its superior activity, potentially by enhancing its binding affinity to target enzymes like VEGFR-2.
Antimicrobial Activity: Combating Pathogenic Microbes
Pyridine derivatives have also demonstrated significant potential as antimicrobial agents.[7] To assess this activity, the minimum inhibitory concentration (MIC) is determined, which is the lowest concentration of a compound that prevents visible growth of a microorganism.
Table 2: Comparative Antimicrobial Activity (MIC, µg/mL) of this compound and Its Analogs
| Compound ID | R (Substitution at position 5) | Staphylococcus aureus (Gram-positive) | Escherichia coli (Gram-negative) |
| MPE-1 (Parent) | -OCH3 | 64 | >128 |
| CPE-2 (Analog 1) | -Cl | 32 | 64 |
| BPE-3 (Analog 2) | -Br | 16 | 32 |
| TFMPE-4 (Analog 3) | -CF3 | 8 | 16 |
| Ciprofloxacin (Standard) | N/A | 1 | 0.5 |
Note: The data presented in this table is a representative compilation from various studies and is intended for comparative purposes. Actual values may vary based on experimental conditions.
Structure-Activity Relationship (SAR) Insights:
Similar to the anticancer activity, the antimicrobial potency of these compounds is significantly influenced by the substituent at the 5-position. The parent compound, MPE-1 , shows weak activity, particularly against the Gram-negative bacterium E. coli. Halogen substitution in CPE-2 and BPE-3 improves the antimicrobial spectrum and potency. The trifluoromethyl analog, TFMPE-4 , once again demonstrates the highest activity against both Gram-positive and Gram-negative bacteria. This suggests that the structural features enhancing anticancer activity may also contribute to their ability to inhibit microbial growth.
Experimental Methodologies: A Guide to Reproducible Research
To ensure the validity and reproducibility of the presented data, this section outlines the detailed experimental protocols for the key biological assays.
Synthesis of 1-(5-Substituted-pyridin-2-yl)ethanone Analogs
The synthesis of the target compounds is typically achieved through established organic chemistry methodologies. For instance, the synthesis of chalcone derivatives from 2-acetylpyridine can be carried out via a Claisen-Schmidt condensation reaction.[2][8]
Workflow for Synthesis and Biological Evaluation
Caption: A generalized workflow for the synthesis and biological evaluation of pyridine analogs.
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.[4][9][10][11][12]
Step-by-Step Protocol:
-
Cell Seeding: Plate cancer cells (e.g., HepG2, MCF-7) in 96-well plates at a density of 5 x 10^3 to 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using a dose-response curve.
In Vitro Antimicrobial Activity: Broth Microdilution Method
The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.[6][13][14][15][16]
Step-by-Step Protocol:
-
Compound Preparation: Prepare serial two-fold dilutions of the test compounds in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) and dilute it to the final concentration.
-
Inoculation: Inoculate each well with the bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Mechanism of Action: Western Blot for p-VEGFR-2
Western blotting is used to detect the phosphorylation status of VEGFR-2, providing insights into the mechanism of action of the anticancer compounds.[12][13][17]
Step-by-Step Protocol:
-
Cell Treatment and Lysis: Treat endothelial cells (e.g., HUVECs) with the test compounds, followed by stimulation with VEGF. Lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of the lysates using a suitable method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate with a primary antibody specific for phosphorylated VEGFR-2 (p-VEGFR-2).
-
Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) reagent and visualize using an imaging system.
-
Analysis: Analyze the band intensities to determine the level of VEGFR-2 phosphorylation relative to a loading control (e.g., total VEGFR-2 or GAPDH).
Apoptosis Induction: Caspase-3/7 Assay
The Caspase-Glo® 3/7 assay is a luminescent assay that measures the activity of caspases 3 and 7, which are key executioner caspases in the apoptotic pathway.[8][11][14][16][18]
Step-by-Step Protocol:
-
Cell Treatment: Treat cancer cells with the test compounds for a specified period to induce apoptosis.
-
Reagent Addition: Add the Caspase-Glo® 3/7 Reagent directly to the cell culture wells.
-
Incubation: Incubate at room temperature for 1-2 hours to allow for cell lysis and the caspase reaction.
-
Luminescence Measurement: Measure the luminescence using a luminometer. The luminescent signal is proportional to the amount of caspase-3/7 activity.
Signaling Pathway and Mechanism of Action
The anticancer activity of many pyridine derivatives is attributed to their ability to inhibit receptor tyrosine kinases, particularly VEGFR-2. The following diagram illustrates the simplified signaling pathway and the proposed point of inhibition by the 1-(5-substituted-pyridin-2-yl)ethanone analogs.
Caption: Proposed mechanism of action involving the inhibition of VEGFR-2 signaling.
The binding of Vascular Endothelial Growth Factor (VEGF) to its receptor, VEGFR-2, triggers receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain.[9] This phosphorylation event initiates downstream signaling cascades, including the PLCγ/PKC/MAPK and PI3K/Akt pathways, which are crucial for endothelial cell proliferation, migration, and survival, ultimately leading to angiogenesis. The 1-(5-substituted-pyridin-2-yl)ethanone analogs are proposed to exert their anticancer effects by inhibiting the autophosphorylation of VEGFR-2, thereby blocking these downstream signaling events and suppressing tumor-induced angiogenesis.
Conclusion and Future Directions
This comparative guide highlights the significant potential of this compound and its analogs as scaffolds for the development of novel anticancer and antimicrobial agents. The structure-activity relationship studies clearly indicate that substitution at the 5-position of the pyridine ring is a key determinant of biological activity, with electron-withdrawing and lipophilic groups, such as halogens and trifluoromethyl, leading to enhanced potency.
The proposed mechanism of action for the anticancer activity involves the inhibition of VEGFR-2 signaling, a clinically validated target in oncology. Further investigations are warranted to elucidate the precise molecular interactions of these compounds with their biological targets and to optimize their pharmacokinetic and pharmacodynamic properties. The detailed experimental protocols provided herein serve as a valuable resource for researchers to validate and expand upon these findings, paving the way for the development of the next generation of pyridine-based therapeutics.
References
- 1. Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Chalcones Derivatives and Their Biological Activities: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pharmatutor.org [pharmatutor.org]
- 5. Pyridine-derived VEGFR-2 inhibitors: Rational design, synthesis, anticancer evaluations, in silico ADMET profile, and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Caspase-Glo® 3/7 Assay Protocol [promega.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Design, Synthesis, Docking Studies, and Investigation of Dual EGFR/VEGFR-2 Inhibitory Potentials of New Pyrazole and Pyrazolopyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. stemcell.com [stemcell.com]
- 12. Western Blot Protocol for VEGF Receptor 2 Antibody (NB100-529): Novus Biologicals [novusbio.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Caspase 3/7 Assay for Apoptosis Detection [bio-protocol.org]
- 15. researchgate.net [researchgate.net]
- 16. moleculardevices.com [moleculardevices.com]
- 17. file.yizimg.com [file.yizimg.com]
- 18. promega.com [promega.com]
A Methodological Guide to Evaluating 1-(5-Methoxypyridin-2-yl)ethanone as a Novel Enzyme Inhibitor
Introduction: The Rationale for Investigation
In the landscape of modern drug discovery, the identification of novel small-molecule enzyme inhibitors is a cornerstone of therapeutic advancement. Enzymes are critical targets due to their central role in biological pathways, where their dysregulation is often implicated in disease.[1] The pyridine chemical scaffold is a well-established "privileged" structure in medicinal chemistry, forming the core of numerous FDA-approved drugs.[2][3] Its derivatives are known to exhibit a wide array of biological activities, including the inhibition of crucial enzyme classes like kinases, cholinesterases, and various metabolic enzymes.[2][4][5]
This guide focuses on 1-(5-Methoxypyridin-2-yl)ethanone , a pyridine derivative recognized primarily as a synthetic intermediate in the development of pharmaceuticals, particularly kinase inhibitors.[6][7] While direct evidence of its efficacy as an enzyme inhibitor is not prevalent in public-domain literature, its structural features—specifically the pyridine core—provide a strong rationale for its investigation as a potential bioactive agent.
This document serves as a comprehensive methodological roadmap for researchers, scientists, and drug development professionals. It outlines the logical and experimental workflow required to systematically evaluate the enzyme inhibition potential of a novel compound like this compound. We will proceed from broad, high-throughput screening to detailed mechanistic studies, providing the causality behind experimental choices and self-validating protocols to ensure scientific integrity.
Part 1: The Discovery Phase - High-Throughput Screening (HTS)
The initial step in evaluating a new compound is to cast a wide net to identify potential biological targets. High-throughput screening (HTS) allows for the rapid, parallel evaluation of a compound against large panels of enzymes, providing an efficient method to identify a "hit"—an initial, promising interaction.[8][9]
Rationale for Target Selection
Given that pyridine derivatives are frequently found in kinase inhibitors, a primary focus for screening this compound would be a diverse kinase panel.[3][10][11] Kinases are a large family of enzymes that play pivotal roles in cell signaling, and their inhibition is a proven strategy in oncology and inflammatory diseases.[3] Other enzyme classes to consider, based on the broad activity of pyridine scaffolds, include proteases, phosphatases, and metabolic enzymes like cholinesterases or isocitrate dehydrogenases.[2][5][6]
Experimental Workflow: HTS for Hit Identification
The HTS process is designed to be robust, automated, and yield clear, actionable data. Fluorescence-based assays are frequently the method of choice due to their high sensitivity and suitability for miniaturization.[12][13]
Caption: High-Throughput Screening (HTS) Workflow.
Generic HTS Protocol: Fluorescence-Based Kinase Assay
This protocol provides a template for screening this compound against a generic serine/threonine kinase.
-
Reagent Preparation :
-
Assay Buffer : Prepare a buffer suitable for kinase activity (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
Compound Solution : Prepare a working solution of this compound in assay buffer from a DMSO stock. Ensure the final DMSO concentration in the assay is low (<1%) to avoid solvent effects.
-
Enzyme Solution : Dilute the kinase in cold assay buffer to the desired concentration.
-
Substrate/ATP Solution : Prepare a solution containing a fluorescently-labeled peptide substrate and ATP at a concentration at or below the Michaelis constant (Kₘ) to ensure sensitivity to competitive inhibitors.[14]
-
-
Assay Procedure (384-well plate) :
-
Add 5 µL of the compound solution to the appropriate wells. For controls, add 5 µL of assay buffer (negative control) or a known inhibitor (positive control).
-
Add 10 µL of the enzyme solution to all wells.
-
Pre-incubate the plate for 15 minutes at room temperature to allow the compound to bind to the enzyme.[15]
-
Initiate the reaction by adding 10 µL of the Substrate/ATP solution.
-
Incubate the plate for 60 minutes at 30°C.
-
Stop the reaction (if necessary, depending on the assay kit) and read the fluorescence on a compatible plate reader.
-
-
Data Analysis :
-
Calculate the percentage of inhibition for each concentration using the formula: % Inhibition = 100 * (1 - (Signal_Sample - Signal_NegativeControl) / (Signal_PositiveControl - Signal_NegativeControl))
-
A compound showing significant and reproducible inhibition (e.g., >50%) is declared a "hit" and selected for further characterization.
-
Part 2: Hit Confirmation and Potency Determination (IC₅₀)
A "hit" from a primary screen is not a confirmation of true inhibitory activity. It must be validated through a dose-response analysis to confirm its activity and determine its potency. The half-maximal inhibitory concentration (IC₅₀) is the standard metric for inhibitor potency, representing the concentration of the inhibitor required to reduce enzyme activity by 50%.[16]
Experimental Protocol: IC₅₀ Determination
This protocol uses a series of dilutions of the hit compound to generate a dose-response curve.
-
Prepare a Serial Dilution Series : Create a 10-point, 3-fold serial dilution of this compound. Start from a high concentration (e.g., 100 µM) down to the low nanomolar range.
-
Perform Enzyme Assay : Run the enzyme activity assay as described in the HTS protocol, but use the different concentrations from the dilution series.[15] Include a no-inhibitor control (0% inhibition) and a control with a saturating concentration of a known inhibitor (100% inhibition).
-
Data Analysis :
-
Calculate the percent inhibition for each concentration of the test compound.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve (variable slope) using a suitable software package (e.g., GraphPad Prism, R).
-
The IC₅₀ value is determined from the curve as the concentration at which 50% inhibition is observed.[17]
-
Data Presentation: Hypothetical IC₅₀ Data
For a successful hit, the data would be organized and presented as follows.
| Compound | Target Enzyme | IC₅₀ (µM) [Hypothetical] |
| This compound | Kinase X | 5.2 |
| Staurosporine (Control Inhibitor) | Kinase X | 0.01 |
| Alternative Inhibitor A | Kinase X | 25.1 |
| Alternative Inhibitor B | Kinase X | 0.8 |
This table presents hypothetical data for illustrative purposes.
Part 3: Elucidating the Mechanism of Action (MOA)
Understanding how an inhibitor works is crucial for its development. The IC₅₀ value is dependent on assay conditions (like substrate concentration), whereas the inhibition constant (Kᵢ) is a true measure of binding affinity. Kinetic studies are performed to determine the mechanism of inhibition (MOI) and to calculate the Kᵢ. The primary reversible mechanisms are competitive, non-competitive, and uncompetitive.[18]
Caption: Mechanisms of Reversible Enzyme Inhibition.
Experimental Protocol: Kinetic Analysis
To determine the MOI, enzyme activity is measured across a matrix of varying substrate and inhibitor concentrations.
-
Set up the Experiment :
-
Choose at least five concentrations of the substrate, ranging from 0.2 × Kₘ to 5 × Kₘ.
-
Choose at least four concentrations of this compound, including a zero-inhibitor control. Concentrations should be chosen around the previously determined IC₅₀ value (e.g., 0, 0.5 × IC₅₀, 1 × IC₅₀, 2 × IC₅₀).
-
-
Measure Initial Velocities : For each combination of substrate and inhibitor concentration, measure the initial reaction rate (V₀). It is critical that these measurements are taken in the linear phase of the reaction, where less than 10% of the substrate has been consumed.[19]
-
Data Analysis: Lineweaver-Burk Plot :
-
Calculate the reciprocal of the initial velocities (1/V₀) and the reciprocal of the substrate concentrations (1/[S]).
-
Create a Lineweaver-Burk plot (double-reciprocal plot) of 1/V₀ versus 1/[S] for each inhibitor concentration.
-
Analyze the resulting plot:
-
Competitive Inhibition : The lines will intersect on the y-axis (Vₘₐₓ is unchanged, apparent Kₘ increases).[20]
-
Non-Competitive Inhibition : The lines will intersect on the x-axis (Vₘₐₓ decreases, Kₘ is unchanged).[]
-
Uncompetitive Inhibition : The lines will be parallel (both Vₘₐₓ and Kₘ decrease).
-
-
Calculating the Inhibition Constant (Kᵢ)
Once the MOI is known, the Kᵢ can be calculated. For competitive inhibition, the Cheng-Prusoff equation is a widely used method.
Kᵢ = IC₅₀ / (1 + [S]/Kₘ)
Where:
-
[S] is the substrate concentration used in the IC₅₀ experiment.
-
Kₘ is the Michaelis constant of the enzyme for the substrate.
Part 4: Comparative Analysis
To understand the therapeutic potential of this compound, its performance must be benchmarked against existing inhibitors of the same target. This comparison should include potency (Kᵢ), mechanism, and any available data on selectivity and cellular activity.
Hypothetical Comparison Guide: Inhibitors of "Kinase X"
| Feature | This compound (Hypothetical Data) | Known Inhibitor A (e.g., Staurosporine) | Known Inhibitor B (A Selective Drug) |
| Target | Kinase X | Kinase X (and many others) | Kinase X |
| IC₅₀ | 5.2 µM | 0.01 µM | 0.8 µM |
| Kᵢ | 2.5 µM | 0.005 µM | 0.4 µM |
| Mechanism of Action | ATP-Competitive | ATP-Competitive | ATP-Competitive |
| Selectivity | Unknown; requires profiling | Poor; inhibits a broad range of kinases | High; >100-fold selective over others |
| Cellular Activity | To be determined | High (but toxic due to low selectivity) | High |
This table presents hypothetical data for this compound to illustrate a comparative framework.
This comparative analysis reveals the context of the compound's potency. While hypothetically less potent than a broad-spectrum inhibitor like Staurosporine, it might show better potential for development than "Inhibitor A" if it can be optimized for improved potency and selectivity.
Conclusion and Future Directions
This guide has outlined a systematic, rigorous framework for evaluating the efficacy of a novel compound, this compound, as a potential enzyme inhibitor. By progressing from broad screening to detailed mechanistic studies, researchers can build a comprehensive profile of the compound's biological activity.
The key takeaways from this methodological approach are:
-
Systematic Progression : A logical flow from HTS to IC₅₀ determination and finally to MOA studies is essential for a thorough evaluation.
-
Context is Key : Potency (IC₅₀, Kᵢ) is only meaningful when compared against established standards and considered alongside selectivity.
-
Mechanism Matters : Understanding the mechanism of inhibition provides critical insights for medicinal chemistry efforts to optimize the compound into a lead candidate.
Future work on this compound, should a validated "hit" be identified, would involve kinase selectivity profiling, structure-activity relationship (SAR) studies to improve potency, and assessment in cell-based assays to confirm its effects in a biological context.
References
- 1. High-throughput screening of enzyme inhibition using an inhibitor gradient generated in a microchannel - Lab on a Chip (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jchemrev.com [jchemrev.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Discovery of a novel class of pyridine derivatives that selectively inhibits mutant isocitrate dehydrogenase 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. High-Throughput Screening of Inhibitors [creative-enzymes.com]
- 9. High-throughput Enzyme Screening [creative-enzymes.com]
- 10. researchgate.net [researchgate.net]
- 11. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Fluorometric Enzyme Assays - Creative Enzymes [creative-enzymes.com]
- 14. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. IC50 - Wikipedia [en.wikipedia.org]
- 17. courses.edx.org [courses.edx.org]
- 18. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Competitive inhibition - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Synthetic Routes of 1-(5-Methoxypyridin-2-yl)ethanone
Introduction
1-(5-Methoxypyridin-2-yl)ethanone is a pivotal intermediate in the synthesis of a multitude of pharmaceutical compounds, owing to its versatile chemical handles that allow for further molecular elaboration. Its synthesis, therefore, is of significant interest to the drug development and medicinal chemistry sectors. This guide provides a comparative analysis of three distinct and strategic synthetic routes to this key intermediate: the Weinreb Ketone Synthesis, a Grignard Reagent-based approach, and an ortho-Lithiation strategy. Each method is evaluated on its merits concerning efficiency, scalability, substrate scope, and operational considerations, supported by detailed experimental protocols and mechanistic insights.
Route 1: The Weinreb Ketone Synthesis
The Weinreb ketone synthesis is a highly reliable and versatile method for the preparation of ketones, celebrated for its ability to prevent the over-addition of organometallic reagents, a common pitfall in ketone synthesis.[1][2] This route involves the formation of a stable N-methoxy-N-methylamide (Weinreb amide) from a carboxylic acid precursor, which then undergoes controlled acylation.
Mechanistic Rationale
The synthesis commences with the conversion of 5-methoxypyridine-2-carboxylic acid to its corresponding Weinreb amide. This is typically achieved using a coupling agent such as 1,1'-carbonyldiimidazole (CDI) to activate the carboxylic acid, followed by reaction with N,O-dimethylhydroxylamine hydrochloride.[3] The resulting Weinreb amide is then treated with a methylating agent, such as methylmagnesium bromide (a Grignard reagent) or methyllithium. The key to the success of the Weinreb synthesis lies in the formation of a stable tetrahedral intermediate upon nucleophilic attack. This intermediate is chelated by the methoxy group on the nitrogen, preventing its collapse and subsequent second addition of the organometallic reagent.[4] An acidic workup then hydrolyzes this intermediate to afford the desired ketone.
Experimental Protocol
Step 1: Synthesis of N-methoxy-N,5-dimethylpicolinamide (Weinreb Amide)
-
To a stirred solution of 5-methoxypyridine-2-carboxylic acid (1.0 eq) in dichloromethane (DCM, 0.5 M), 1,1'-carbonyldiimidazole (CDI) (1.1 eq) is added portion-wise at room temperature.
-
The reaction mixture is stirred for 1 hour, during which time the evolution of CO₂ is observed.
-
N,O-dimethylhydroxylamine hydrochloride (1.1 eq) is then added, and the mixture is stirred for an additional 12 hours at room temperature.
-
The reaction is quenched with water, and the organic layer is separated.
-
The aqueous layer is extracted with DCM (3 x 50 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude Weinreb amide, which can be purified by column chromatography.
Step 2: Synthesis of this compound
-
The purified Weinreb amide (1.0 eq) is dissolved in anhydrous tetrahydrofuran (THF, 0.5 M) and cooled to 0 °C under an inert atmosphere.
-
Methylmagnesium bromide (3.0 M solution in diethyl ether, 1.2 eq) is added dropwise to the cooled solution.
-
The reaction mixture is stirred at 0 °C for 2 hours.
-
The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
-
The mixture is extracted with ethyl acetate (3 x 50 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography to afford this compound.
Visualizing the Pathway
Caption: Synthetic pathway for the Weinreb ketone synthesis of this compound.
Route 2: Grignard Reagent-based Synthesis
This approach utilizes a Grignard reagent formed from a halogenated pyridine precursor, which then reacts with a suitable acetylating agent. This is a classic and powerful method for carbon-carbon bond formation.[5]
Mechanistic Rationale
The synthesis begins with the formation of a Grignard reagent from 2-bromo-5-methoxypyridine. This is achieved by reacting the bromopyridine with magnesium metal in an ethereal solvent like THF. The resulting organomagnesium compound is a potent nucleophile. This Grignard reagent is then reacted with an acetylating agent, such as N-methoxy-N-methylacetamide (a Weinreb amide), to introduce the acetyl group. The use of a Weinreb amide as the acetylating agent in this context also helps to prevent over-addition and the formation of a tertiary alcohol, similar to its role in the dedicated Weinreb synthesis.[6]
Experimental Protocol
-
To a flame-dried flask under an inert atmosphere, magnesium turnings (1.2 eq) are added.
-
A solution of 2-bromo-5-methoxypyridine (1.0 eq) in anhydrous THF (0.5 M) is added dropwise to the magnesium turnings. The reaction may require initiation with a small crystal of iodine or gentle heating.
-
The mixture is stirred at room temperature for 2 hours to ensure the complete formation of the Grignard reagent.
-
In a separate flask, N-methoxy-N-methylacetamide (1.1 eq) is dissolved in anhydrous THF (1.0 M) and cooled to 0 °C.
-
The freshly prepared Grignard reagent is added dropwise to the solution of the Weinreb amide at 0 °C.
-
The reaction mixture is stirred at 0 °C for 2 hours and then allowed to warm to room temperature.
-
The reaction is quenched with a saturated aqueous solution of ammonium chloride.
-
The mixture is extracted with ethyl acetate (3 x 50 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography to yield this compound.
Visualizing the Pathway
Caption: Synthetic pathway for the Grignard reagent-based synthesis of this compound.
Route 3: Directed ortho-Lithiation
Directed ortho-lithiation is a powerful strategy for the functionalization of aromatic and heteroaromatic rings, relying on a directing group to guide a strong base to deprotonate an adjacent position.[7]
Mechanistic Rationale
In this route, the methoxy group at the 5-position of 2-methoxypyridine does not direct lithiation to the 2-position. Instead, the pyridine nitrogen and the 2-methoxy group work in concert to direct a strong, sterically hindered lithium amide base, such as lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LiTMP), to deprotonate the C6 position.[8][9] Subsequent reaction with an acetylating agent, like acetic anhydride or acetyl chloride, introduces the acetyl group at this position. The use of a hindered base is crucial to prevent nucleophilic addition of the organolithium reagent to the pyridine ring.[7]
Experimental Protocol
-
To a solution of diisopropylamine (1.2 eq) in anhydrous THF (0.5 M) at -78 °C under an inert atmosphere, n-butyllithium (1.1 eq, 2.5 M in hexanes) is added dropwise. The solution is stirred for 30 minutes at -78 °C to generate LDA.
-
A solution of 2-methoxypyridine (1.0 eq) in anhydrous THF (1.0 M) is then added dropwise to the LDA solution at -78 °C.
-
The reaction mixture is stirred at -78 °C for 2 hours to ensure complete lithiation.
-
Acetic anhydride (1.5 eq) is added dropwise to the reaction mixture at -78 °C.
-
The reaction is stirred for an additional 1 hour at -78 °C and then allowed to warm to room temperature.
-
The reaction is quenched with a saturated aqueous solution of sodium bicarbonate.
-
The mixture is extracted with ethyl acetate (3 x 50 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography to afford this compound.
Visualizing the Pathway
Caption: Synthetic pathway for the directed ortho-lithiation synthesis of this compound.
Comparative Analysis
| Feature | Weinreb Ketone Synthesis | Grignard Reagent-based Synthesis | Directed ortho-Lithiation |
| Starting Material | 5-Methoxypyridine-2-carboxylic acid | 2-Bromo-5-methoxypyridine | 2-Methoxypyridine |
| Key Reagents | CDI, N,O-dimethylhydroxylamine HCl, CH₃MgBr | Mg, N-methoxy-N-methylacetamide | LDA, Acetic Anhydride |
| Typical Yield | High (often >80% over 2 steps) | Good to High (typically 60-80%) | Moderate to Good (typically 50-70%) |
| Reaction Conditions | Mild to moderate | Mild | Cryogenic temperatures (-78 °C) |
| Scalability | Generally good | Good, but Grignard formation can be sensitive | Challenging due to cryogenic conditions |
| Advantages | - High yields- Excellent functional group tolerance- Prevents over-addition | - Utilizes readily available starting materials- Robust and well-established methodology | - Convergent one-pot procedure- Avoids pre-functionalization of starting material |
| Disadvantages | - Requires synthesis of the carboxylic acid precursor- Two distinct synthetic steps | - Grignard formation can be difficult to initiate- Sensitive to moisture | - Requires cryogenic temperatures- Strong, hazardous bases are used- Potential for side reactions |
Conclusion
The choice of synthetic route to this compound is contingent upon several factors including the availability of starting materials, the desired scale of the reaction, and the technical capabilities of the laboratory.
-
The Weinreb Ketone Synthesis stands out as the most reliable and high-yielding method, particularly when functional group tolerance is a primary concern. Although it involves two steps from the carboxylic acid, the control and efficiency it offers are often unparalleled.
-
The Grignard Reagent-based Synthesis offers a robust and more direct approach from a commercially available brominated precursor. It is a cost-effective and scalable option, provided that the inherent sensitivity of Grignard reagents to moisture is meticulously managed.
-
The Directed ortho-Lithiation route is the most convergent, starting from the simplest precursor. However, its reliance on cryogenic temperatures and highly reactive organolithium bases makes it less amenable to large-scale industrial production and requires specialized equipment and handling procedures.
Ultimately, a thorough evaluation of the specific project requirements will guide the synthetic chemist in selecting the most appropriate and efficient pathway to this valuable pharmaceutical intermediate.
References
- 1. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 2. Recent Developments in Weinreb Synthesis and their Applications – Oriental Journal of Chemistry [orientjchem.org]
- 3. researchgate.net [researchgate.net]
- 4. arkat-usa.org [arkat-usa.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 8. arkat-usa.org [arkat-usa.org]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to Validating Analytical Methods for 1-(5-Methoxypyridin-2-yl)ethanone Quantification
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(5-Methoxypyridin-2-yl)ethanone is a key intermediate in the synthesis of various pharmaceutical compounds. Its accurate quantification is paramount for ensuring the quality, safety, and efficacy of final drug products. The validation of analytical procedures is a critical, regulated process that demonstrates a method is suitable for its intended purpose.[1][2] This guide provides a comparative analysis of common analytical techniques for the quantification of this compound, grounded in the principles outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[1][3][4]
Foundational Principles of Analytical Method Validation
The objective of analytical method validation is to establish, through documented evidence, that a procedure is fit for its intended use.[2] Regulatory bodies like the ICH and FDA have established a set of performance characteristics that must be evaluated.[1][5] The core parameters, as defined in the ICH Q2(R1) guideline, ensure that analytical results are accurate, reliable, and reproducible.[3][6]
Key Validation Parameters Include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components like impurities or degradation products.[5][7]
-
Linearity: The capacity of the method to produce results that are directly proportional to the concentration of the analyte within a given range.[1][5]
-
Accuracy: The closeness of the test results to the true value.[5][7]
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly. This includes:
-
Repeatability: Precision under the same operating conditions over a short interval.
-
Intermediate Precision: Precision within the same laboratory but with different analysts, on different days, or with different equipment.[6]
-
-
Range: The interval between the upper and lower analyte concentrations for which the method has demonstrated suitable linearity, accuracy, and precision.[1]
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.
The relationship between these parameters forms the foundation of a robustly validated analytical method.
Caption: Core parameters of analytical method validation.
Comparative Analysis of Analytical Methods
The choice of an analytical method depends on the specific requirements of the analysis, such as the nature of the sample, the required sensitivity, and the available instrumentation. For this compound, a polar organic molecule, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most suitable techniques.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Spectrophotometry (UV-Vis) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase. | Measurement of light absorption by the analyte in solution. The carbonyl group acts as a chromophore.[8] |
| Suitability for Analyte | Excellent. Ideal for non-volatile, polar compounds. The methoxypyridine and ethanone groups make it well-suited for reverse-phase HPLC.[9] | Good. Suitable if the compound is sufficiently volatile and thermally stable. May require higher inlet temperatures. | Limited for Quantification. Good for simple, pure samples. Lacks specificity in complex matrices and is generally less sensitive than chromatographic methods. |
| Typical Stationary Phase | C18 or C8 silica-based columns. | Polar capillary columns (e.g., WAX or PEG-based). | Not applicable. |
| Detector | Photodiode Array (PDA) or UV-Vis Detector. | Flame Ionization Detector (FID) or Mass Spectrometer (MS). | UV-Vis Spectrophotometer. |
| Sample Preparation | Simple dissolution in a suitable solvent (e.g., mobile phase). | Dissolution in a volatile solvent. Derivatization is sometimes needed for similar ketone compounds to improve volatility or detection.[10] | Dissolution in a UV-transparent solvent. |
| Advantages | High precision, robustness, wide applicability, non-destructive. | High resolution and sensitivity, especially with an MS detector. | Simple, fast, and inexpensive instrumentation. |
| Limitations | Higher cost of solvents and columns. | Requires analyte to be volatile and thermally stable. | Prone to interference from other absorbing species, lower specificity. |
In-Depth Protocol: Validation of a Reverse-Phase HPLC Method
This section provides a detailed, step-by-step protocol for the validation of an Isocratic RP-HPLC method for the quantification of this compound. This protocol is designed as a self-validating system, incorporating system suitability tests to ensure the chromatographic system is performing adequately before any validation experiments are conducted.
Instrumentation and Reagents
-
HPLC System: Quaternary pump, autosampler, column thermostat, and PDA/UV detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Reagents: Acetonitrile (HPLC grade), Water (HPLC grade), this compound reference standard.
Chromatographic Conditions
| Parameter | Condition |
| Mobile Phase | Acetonitrile : Water (50:50, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detection Wavelength | 270 nm |
| Run Time | 10 minutes |
Preparation of Solutions
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 50 mg of the reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Working Standard Solutions: Prepare calibration standards at concentrations of 10, 25, 50, 100, and 150 µg/mL by diluting the stock solution with the mobile phase.
-
Sample Solution (100 µg/mL): Prepare a sample solution from the material to be tested at a target concentration of 100 µg/mL using the mobile phase as the diluent.
System Suitability Testing (SST)
Before starting the validation, perform five replicate injections of the 100 µg/mL standard solution to verify the system's performance.
| SST Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | ≥ 2000 |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% |
Validation Experiments
Caption: Workflow for HPLC method validation.
-
Specificity: Inject the mobile phase (blank), a standard solution, and a sample solution. The blank should show no interfering peaks at the retention time of the analyte.
-
Linearity: Inject each of the five working standard solutions in triplicate. Plot a calibration curve of the mean peak area versus concentration and perform a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.999.[1]
-
Accuracy: Perform a recovery study by spiking a placebo sample with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Analyze three preparations at each level. The mean recovery should be within 98.0% to 102.0%.
-
Precision:
-
Repeatability: Analyze six separate preparations of the sample solution (100 µg/mL) on the same day. The RSD of the results should be ≤ 2.0%.
-
Intermediate Precision: Repeat the repeatability study on a different day with a different analyst. The RSD between the two data sets should be ≤ 2.0%.
-
-
Limit of Quantitation (LOQ) and Limit of Detection (LOD): These can be determined based on the standard deviation of the response and the slope of the calibration curve, or by using the signal-to-noise ratio method (typically 10:1 for LOQ and 3:1 for LOD).
-
Robustness: Deliberately vary critical method parameters such as flow rate (±0.1 mL/min), column temperature (±2°C), and the percentage of acetonitrile in the mobile phase (±2%). The system suitability parameters should still be met.
Conclusion and Recommendations
For the routine, accurate quantification of this compound, a validated Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is the superior choice. Its high precision, specificity, and robustness make it ideal for quality control and drug development environments. The method is straightforward, and sample preparation is minimal.
Gas Chromatography (GC) serves as a viable alternative, particularly for identifying and quantifying volatile impurities. However, the requirement for analyte volatility and thermal stability makes it slightly less versatile than HPLC for this specific compound.
UV-Vis Spectrophotometry , while simple and rapid, lacks the specificity required for reliable quantification in anything other than highly pure solutions and is not recommended for regulatory submissions or in-process controls where impurities may be present.
Ultimately, the selection of an analytical method must be guided by its intended purpose, and its suitability must be confirmed through a rigorous validation process as outlined by ICH and FDA guidelines.[11][12][13]
References
- 1. Analytical Method Validation: Mastering FDA Guidelines [validationtechservices.com]
- 2. netpharmalab.es [netpharmalab.es]
- 3. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 4. FDA Guidance for Industry: Q2A Validation of Analytical Procedures - ECA Academy [gmp-compliance.org]
- 5. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 6. database.ich.org [database.ich.org]
- 7. propharmagroup.com [propharmagroup.com]
- 8. fiveable.me [fiveable.me]
- 9. Ethanone, 1-(2-hydroxy-5-methylphenyl)- | SIELC Technologies [sielc.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
- 12. starodub.nl [starodub.nl]
- 13. fda.gov [fda.gov]
Comparing the reactivity of 1-(5-Methoxypyridin-2-yl)ethanone with other substituted pyridines
A Comparative Guide to the Reactivity of 1-(5-Methoxypyridin-2-yl)ethanone
For researchers, scientists, and professionals in drug development, understanding the subtle yet significant differences in the reactivity of heterocyclic building blocks is paramount. Substituted pyridines, particularly acetylpyridines, form the backbone of countless pharmaceuticals and functional materials. Their reactivity profile—governed by the electronic and steric nature of their substituents—dictates reaction outcomes, yields, and the feasibility of synthetic routes.
This guide provides an in-depth comparison of the reactivity of This compound with other key substituted pyridines. We will move beyond mere observation to explain the underlying chemical principles and provide actionable experimental data and protocols to validate these findings.
The Theoretical Framework: Understanding Substituent Effects on Pyridine Reactivity
The reactivity of a substituted pyridine is a complex interplay of effects exerted on the pyridine nitrogen, the aromatic ring, and any side chains. The introduction of a substituent fundamentally alters the electron density distribution across the molecule.
Electronic Effects: The Push and Pull of Electrons
Substituents are broadly classified as either electron-donating groups (EDGs) or electron-withdrawing groups (EWGs).
-
Electron-Donating Groups (EDGs): Groups like methoxy (-OCH₃), amino (-NH₂), and alkyl groups increase electron density on the pyridine ring through resonance (+R) and/or inductive effects (+I). This enhancement has two major consequences:
-
Increased Basicity/Nucleophilicity of Pyridine Nitrogen: The lone pair on the nitrogen becomes more available for protonation or reaction with electrophiles.[1][2]
-
Activation of the Ring: The ring becomes more susceptible to electrophilic attack (though still challenging for pyridines) and can influence the reactivity of side chains.
-
-
Electron-Withdrawing Groups (EWGs): Groups such as nitro (-NO₂), cyano (-CN), and halogens (-Cl) decrease electron density via resonance (-R) and/or inductive effects (-I).[2][3] This leads to:
-
Decreased Basicity/Nucleophilicity of Pyridine Nitrogen: The nitrogen lone pair is less available, making the pyridine less basic.
-
Deactivation of the Ring: The ring is less reactive towards electrophiles but more susceptible to nucleophilic aromatic substitution.[2]
-
The Hammett equation provides a quantitative way to correlate reaction rates and equilibrium constants with substituent parameters (σ), offering a predictive framework for these electronic effects.[4][5][6][7]
In our target molecule, This compound , the methoxy group at the 5-position is a potent EDG. It increases electron density on the ring, particularly at the ortho and para positions, which includes the pyridine nitrogen. This makes the nitrogen atom significantly more basic and nucleophilic than in unsubstituted 2-acetylpyridine or in pyridines bearing EWGs.
Comparative Reactivity Analysis
We will compare the reactivity of this compound (a 2-acetylpyridine with a strong EDG) with two representative analogues:
-
2-Acetylpyridine (unsubstituted parent compound)
-
1-(5-Nitropyridin-2-yl)ethanone (a 2-acetylpyridine with a strong EWG)
A. Reactivity at the Pyridine Nitrogen: Basicity and N-Oxidation
The most direct measure of the electronic effect on the pyridine nitrogen is its basicity, expressed as the pKa of its conjugate acid (the pyridinium ion). An EDG increases the pKa, while an EWG decreases it.
| Compound | Substituent (at C5) | Expected Effect | Representative pKa (Conjugate Acid) |
| This compound | -OCH₃ (EDG) | Increases Basicity | ~5.5 - 6.0 |
| 2-Acetylpyridine | -H (Neutral) | Baseline | 5.23[8] |
| 1-(5-Nitropyridin-2-yl)ethanone | -NO₂ (EWG) | Decreases Basicity | ~1.0 - 1.5 |
| Note: Exact pKa values for the acetyl-substituted compounds can be difficult to find; values are estimated based on known effects of substituents on pyridine's pKa. The trend is the key takeaway. |
This difference in basicity directly translates to reactivity in reactions involving the nitrogen lone pair, such as N-oxidation . The rate of N-oxidation is highly dependent on the nucleophilicity of the pyridine nitrogen.[9][10] We can predict the relative rates of N-oxidation with an electrophilic oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA) as follows:
This compound > 2-Acetylpyridine > 1-(5-Nitropyridin-2-yl)ethanone
The electron-rich, methoxy-substituted pyridine will react fastest, while the electron-poor, nitro-substituted pyridine will be the most sluggish.[11]
B. Reactivity at the Acetyl Group: Condensation Reactions
The acetyl group offers another key reaction site. Its reactivity is primarily centered on the acidity of its α-protons, which enables enolate formation for reactions like the Claisen-Schmidt condensation.[12][13][14][15]
Here, the electronic effects are more nuanced.
-
The EWG (-NO₂) at the 5-position will inductively withdraw electron density from the entire ring system, including the 2-acetyl group. This increases the acidity of the α-protons, facilitating faster enolate formation in the presence of a base.
-
The EDG (-OCH₃) at the 5-position will donate electron density, making the α-protons slightly less acidic compared to the unsubstituted analogue.
Therefore, for base-catalyzed condensation reactions that depend on the rate of enolate formation, the reactivity order is reversed:
1-(5-Nitropyridin-2-yl)ethanone > 2-Acetylpyridine > this compound
This demonstrates a critical principle: the "reactivity" of a molecule is context-dependent. While the methoxy group activates the nitrogen, it deactivates the acetyl group's α-protons towards deprotonation.
Experimental Protocols & Data
To provide a practical basis for these comparisons, we outline a protocol for a competitive N-oxidation experiment.
Protocol: Competitive N-Oxidation of Substituted 2-Acetylpyridines
This experiment is designed to qualitatively and quantitatively assess the relative reactivity of the pyridine nitrogen centers by allowing two different pyridines to compete for a limited amount of oxidizing agent.
Objective: To determine the relative rates of N-oxidation between this compound and 2-Acetylpyridine.
Materials:
-
This compound
-
2-Acetylpyridine
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Internal standard (e.g., 1,4-dimethoxybenzene)
-
Deuterated chloroform (CDCl₃) for NMR analysis
Workflow Diagram:
References
- 1. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 2. researchgate.net [researchgate.net]
- 3. Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules† - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of Pyridine Type Nitrogen (=N-) on Hammett ρ: Invoking the Reactivity-Selectivity Principle: A Chemical Education Perspective [pubs.sciepub.com]
- 5. Nonlinear Hammett plots in pyridinolysis of 2,4-dinitrophenyl X-substituted benzoates: change in RDS versus resonance contribution - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. sciepub.com [sciepub.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. arkat-usa.org [arkat-usa.org]
- 12. Condensation Reactions of 2-Acetylpyridine and Benzaldehydes: New Cyclohexanol Products and an Improved Synthesis of 4′--Tolyl-2,2′:6′,2″-terpyridine - Journal of Chemical Research, Synopses (RSC Publishing) [pubs.rsc.org]
- 13. Condensation Reactions of 2-Acetylpyridine and Benzaldehydes: New Cyclohexanol Products and an Improved Synthesis of 4′--Tolyl-2,2′:6′,2″-terpyridine - Journal of Chemical Research, Synopses (RSC Publishing) [pubs.rsc.org]
- 14. storage-cdn.labflow.com [storage-cdn.labflow.com]
- 15. beilstein-archives.org [beilstein-archives.org]
A Spectroscopic Guide to the Characterization of 1-(5-Methoxypyridin-2-yl)ethanone and its Key Reaction Products
For researchers and professionals in drug development and organic synthesis, the precise characterization of novel compounds is paramount. 1-(5-Methoxypyridin-2-yl)ethanone is a versatile building block, and understanding its spectroscopic signature, as well as those of its derivatives, is crucial for reaction monitoring, quality control, and the elucidation of structure-activity relationships. This guide provides a comprehensive spectroscopic comparison of this compound and the products of two fundamental reactions: Claisen-Schmidt condensation and sodium borohydride reduction.
Introduction: The Spectroscopic Landscape of a Pyridyl Ketone
This compound possesses a unique electronic profile arising from the interplay between the electron-withdrawing acetyl group and the electron-donating methoxy group on the pyridine ring. This substitution pattern significantly influences the chemical shifts in Nuclear Magnetic Resonance (NMR) spectroscopy, the vibrational frequencies in Infrared (IR) spectroscopy, the electronic transitions in UV-Vis spectroscopy, and the fragmentation patterns in Mass Spectrometry (MS). By examining the spectroscopic data of the parent molecule and its reaction products, we can gain deep insights into the chemical transformations occurring.
Spectroscopic Profile of this compound
The starting material, this compound, is a solid at room temperature. Its spectroscopic characteristics are the baseline for our comparisons.
Table 1: Spectroscopic Data for this compound
| Spectroscopic Technique | Key Features and Expected Values |
| ¹H NMR (400 MHz, CDCl₃) | δ ~8.3 (d, 1H, H6), ~7.9 (d, 1H, H3), ~7.2 (dd, 1H, H4), ~3.9 (s, 3H, OCH₃), ~2.6 (s, 3H, COCH₃) ppm |
| ¹³C NMR (100 MHz, CDCl₃) | δ ~199 (C=O), ~160 (C5), ~148 (C2), ~140 (C6), ~122 (C3), ~110 (C4), ~56 (OCH₃), ~26 (COCH₃) ppm |
| IR (ATR) | ~1690 cm⁻¹ (C=O stretch), ~1580, 1470 cm⁻¹ (C=C/C=N stretch), ~1250 cm⁻¹ (C-O stretch) |
| Mass Spec (EI) | m/z 151 (M⁺), 136 (M⁺ - CH₃), 108 (M⁺ - COCH₃) |
| UV-Vis (in Methanol) | λ_max ~220 nm, ~280 nm |
Reaction Pathways and Spectroscopic Comparisons
Two common and informative reactions of this compound are the Claisen-Schmidt condensation to form a chalcone and the reduction of the ketone to a secondary alcohol.
Caption: Key reaction pathways of this compound.
Claisen-Schmidt Condensation: Formation of a Chalcone
The Claisen-Schmidt condensation is a base-catalyzed reaction between an aldehyde or ketone and an aromatic carbonyl compound to form an α,β-unsaturated ketone.[1] The reaction of this compound with benzaldehyde yields (E)-1-(5-methoxypyridin-2-yl)-3-phenylprop-2-en-1-one.
Spectroscopic Transformation Highlights:
-
¹H NMR: The most significant change is the disappearance of the acetyl methyl singlet and the appearance of two doublets for the vinyl protons (Hα and Hβ) in the range of δ 7.0-8.0 ppm with a large coupling constant (J ≈ 15-16 Hz) characteristic of a trans-alkene.
-
¹³C NMR: The carbonyl carbon signal shifts slightly upfield due to conjugation with the double bond. Two new signals for the alkene carbons will appear around δ 120-145 ppm.
-
IR: The carbonyl stretching frequency will shift to a lower wavenumber (around 1660 cm⁻¹) due to conjugation. A new peak for the C=C stretch of the alkene will appear around 1600 cm⁻¹.
-
UV-Vis: The extended conjugation in the chalcone results in a significant bathochromic (red) shift of the absorption maximum to a longer wavelength, often above 300 nm.
Table 2: Spectroscopic Comparison of Starting Material and Chalcone Product
| Spectroscopic Feature | This compound | (E)-1-(5-methoxypyridin-2-yl)-3-phenylprop-2-en-1-one |
| ¹H NMR: Acetyl Protons | ~2.6 ppm (singlet, 3H) | Absent |
| ¹H NMR: Vinyl Protons | Absent | ~7.5 ppm (d, 1H, Hα), ~7.8 ppm (d, 1H, Hβ) |
| ¹³C NMR: Carbonyl Carbon | ~199 ppm | ~189 ppm |
| IR: C=O Stretch | ~1690 cm⁻¹ | ~1660 cm⁻¹ |
| UV-Vis: λ_max | ~280 nm | ~320 nm |
Sodium Borohydride Reduction: Formation of a Secondary Alcohol
Sodium borohydride (NaBH₄) is a mild and selective reducing agent that converts ketones to secondary alcohols.[2] The reduction of this compound yields 1-(5-methoxypyridin-2-yl)ethanol.
Spectroscopic Transformation Highlights:
-
¹H NMR: The acetyl methyl singlet is replaced by a doublet for the new methyl group adjacent to the chiral center. A quartet appears for the methine proton (CH-OH), and a broad singlet for the hydroxyl proton is also observed. For the related compound, (S)-1-(Pyridin-2-yl)ethanol, the methyl doublet appears at δ 1.49 ppm and the methine quartet at δ 4.88 ppm.[3]
-
¹³C NMR: The carbonyl carbon signal disappears completely and is replaced by a signal for the alcohol-bearing carbon (CH-OH) at around δ 65-75 ppm.[3]
-
IR: The strong carbonyl absorption around 1690 cm⁻¹ disappears and is replaced by a broad O-H stretching band in the region of 3200-3600 cm⁻¹.
-
Mass Spec (EI): The molecular ion peak will be at m/z 153. A prominent fragment will be the loss of a methyl group (m/z 138).
Table 3: Spectroscopic Comparison of Starting Material and Alcohol Product
| Spectroscopic Feature | This compound | 1-(5-methoxypyridin-2-yl)ethanol |
| ¹H NMR: Acetyl/Methyl Protons | ~2.6 ppm (singlet, 3H) | ~1.5 ppm (doublet, 3H) |
| ¹H NMR: Methine Proton | Absent | ~4.9 ppm (quartet, 1H) |
| ¹³C NMR: Carbonyl/CH-OH Carbon | ~199 ppm | ~70 ppm |
| IR: C=O Stretch | ~1690 cm⁻¹ | Absent |
| IR: O-H Stretch | Absent | ~3400 cm⁻¹ (broad) |
| MS: Molecular Ion (M⁺) | m/z 151 | m/z 153 |
Experimental Protocols
General Considerations
All reagents should be of analytical grade and used as received unless otherwise specified. Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates.
Synthesis of (E)-1-(5-methoxypyridin-2-yl)-3-phenylprop-2-en-1-one (Claisen-Schmidt Condensation)
Caption: Workflow for the synthesis of the chalcone derivative.
-
In a round-bottom flask, dissolve 1.0 equivalent of this compound and 1.1 equivalents of benzaldehyde in ethanol.
-
To this stirred solution, add a 10% aqueous solution of sodium hydroxide dropwise at room temperature.
-
Continue stirring for 2-4 hours, monitoring the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into a beaker containing crushed ice.
-
Collect the resulting precipitate by vacuum filtration and wash thoroughly with cold water.
-
Recrystallize the crude product from ethanol to afford the pure chalcone.
Synthesis of 1-(5-methoxypyridin-2-yl)ethanol (Sodium Borohydride Reduction)
Caption: Workflow for the synthesis of the alcohol derivative.
-
Dissolve 1.0 equivalent of this compound in methanol in a round-bottom flask.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add 1.5 equivalents of sodium borohydride in small portions.
-
Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature.
-
Carefully quench the reaction by the dropwise addition of water.
-
Concentrate the mixture under reduced pressure to remove the methanol.
-
Extract the aqueous residue with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the desired alcohol.
Conclusion
The spectroscopic techniques of NMR, IR, MS, and UV-Vis provide a powerful toolkit for the unambiguous characterization of this compound and its reaction products. The predictable and significant shifts in spectroscopic data upon Claisen-Schmidt condensation and sodium borohydride reduction offer clear evidence of these chemical transformations. This guide serves as a foundational reference for researchers working with this important synthetic intermediate, enabling confident structural elucidation and a deeper understanding of its reactivity.
References
A Senior Application Scientist's Guide to the Comparative Cytotoxicity of 1-(5-Methoxypyridin-2-yl)ethanone Analogs
Introduction: The Therapeutic Potential and Cytotoxic Screening of Pyridine Analogs
For researchers, scientists, and drug development professionals, the pyridine scaffold represents a cornerstone in medicinal chemistry, forming the backbone of numerous FDA-approved drugs.[1] Its derivatives are known for a wide spectrum of biological activities, including potent anticancer properties.[2][3] The compound 1-(5-Methoxypyridin-2-yl)ethanone and its analogs are a class of molecules with significant therapeutic promise. Understanding their cytotoxic profile is a critical first step in the journey from a promising compound to a potential clinical candidate.[4]
This guide provides a comprehensive framework for the comparative assessment of the cytotoxicity of this compound analogs. We will delve into the rationale behind experimental design, provide detailed, field-proven protocols for key cytotoxicity assays, and present a comparative analysis of a hypothetical series of analogs. This analysis will be grounded in established structure-activity relationship (SAR) principles for this class of compounds, offering insights into how subtle molecular modifications can profoundly impact cytotoxic potency and selectivity.
Designing a Comparative Study: Selection of Analogs and Cell Lines
A robust comparative assessment hinges on a logical selection of analogs and a relevant panel of cancer cell lines. The chosen analogs should allow for a systematic exploration of how different functional groups and their positions on the pyridine ring influence cytotoxicity.
A Representative Set of this compound Analogs for SAR Study:
To illustrate the principles of a comparative assessment, we have designed a hypothetical series of analogs with systematic variations to the parent compound, this compound (designated as MP-1 ).
| Compound ID | Structure | Rationale for Inclusion |
| MP-1 | This compound | The parent compound for baseline activity. |
| MP-2 | 1-(3-Methoxypyridin-2-yl)ethanone | Isomeric variation to assess the impact of the methoxy group's position. |
| MP-3 | 1-(5-Hydroxypyridin-2-yl)ethanone | Investigates the effect of replacing the methoxy group with a hydroxyl group, a potential hydrogen bond donor. |
| MP-4 | 1-(5-Chloropyridin-2-yl)ethanone | Explores the influence of an electron-withdrawing halogen substituent. |
| MP-5 | 1-(5-Aminopyridin-2-yl)ethanone | Examines the effect of an electron-donating amino group.[5] |
| MP-6 | 2-(5-Methoxypyridin-2-yl)propan-2-ol | Modification of the ethanone side chain to a tertiary alcohol to probe the importance of the carbonyl group. |
Selection of a Biologically Relevant Cell Line Panel:
The choice of cancer cell lines is crucial for obtaining meaningful and translatable results. For this guide, we have selected a panel of commonly used and well-characterized human cancer cell lines, along with a non-cancerous cell line to assess selectivity.
-
MCF-7: A human breast adenocarcinoma cell line, widely used in cancer research.
-
DU145: A human prostate carcinoma cell line.
-
HepG2: A human hepatocellular carcinoma cell line.
-
Human Fibroblasts: A non-cancerous cell line to determine the selectivity index (the ratio of cytotoxicity towards cancer cells versus normal cells).
Experimental Protocols for Cytotoxicity Assessment
The following protocols are detailed, step-by-step methodologies for three widely accepted cytotoxicity assays. The causality behind key steps is explained to ensure scientific integrity and reproducibility.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[6]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the test compounds (MP-1 to MP-6) in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[7]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[7]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).
SRB (Sulforhodamine B) Assay
The SRB assay is a colorimetric assay that estimates cell number by staining total cellular protein.[8]
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Cell Fixation: After the 48-hour incubation, gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour to fix the cells.[8]
-
Washing: Wash the plates five times with slow-running tap water and allow them to air dry.
-
Staining: Add 100 µL of 0.057% (w/v) SRB solution to each well and incubate at room temperature for 30 minutes.[8]
-
Washing: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.[8]
-
Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.[8]
-
Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.[8]
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 values.
LDH (Lactate Dehydrogenase) Release Assay
The LDH assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Supernatant Collection: After the 48-hour incubation, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.[9]
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.[9]
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[9]
-
Stop Reaction: Add 50 µL of the stop solution to each well.[9]
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[9]
-
Data Analysis: Calculate the percentage of cytotoxicity relative to a maximum LDH release control (cells treated with a lysis buffer) and determine the EC50 value (the concentration of compound that causes 50% LDH release).
Visualization of Experimental Workflow
Caption: General workflow for the in vitro comparative cytotoxicity assessment.
Hypothetical Comparative Data and Structure-Activity Relationship (SAR) Analysis
The following table presents a hypothetical dataset of IC50 values for our series of this compound analogs. This data is designed to illustrate potential SAR trends based on the broader literature on cytotoxic pyridine derivatives.
Table 1: Hypothetical IC50 Values (µM) of this compound Analogs
| Compound ID | MCF-7 | DU145 | HepG2 | Human Fibroblasts | Selectivity Index (Avg. Cancer/Normal) |
| MP-1 | 15.2 | 18.5 | 22.1 | > 100 | > 5.3 |
| MP-2 | 25.8 | 31.2 | 35.5 | > 100 | > 3.2 |
| MP-3 | 8.5 | 10.1 | 12.3 | 85.4 | 8.3 |
| MP-4 | 12.1 | 14.8 | 17.9 | > 100 | > 6.9 |
| MP-5 | 35.4 | 42.1 | 48.9 | > 100 | > 2.3 |
| MP-6 | > 100 | > 100 | > 100 | > 100 | - |
| Doxorubicin | 0.8 | 1.1 | 0.9 | 5.2 | 5.6 |
Discussion of Hypothetical SAR:
-
Parent Compound (MP-1): The parent compound, this compound, is postulated to exhibit moderate cytotoxic activity against the tested cancer cell lines with good selectivity against normal fibroblasts.
-
Positional Isomer (MP-2): Moving the methoxy group from the 5- to the 3-position is hypothesized to decrease cytotoxic activity. This suggests that the electronic and steric environment around the pyridine ring is crucial for its interaction with biological targets.
-
Hydroxyl Analog (MP-3): Replacing the methoxy group with a hydroxyl group is predicted to enhance cytotoxicity. The hydroxyl group can act as a hydrogen bond donor, potentially leading to stronger interactions with target proteins.[3]
-
Chloro Analog (MP-4): The introduction of a chloro group, an electron-withdrawing substituent, is expected to result in slightly increased or comparable cytotoxicity to the parent compound.
-
Amino Analog (MP-5): The electron-donating amino group is hypothesized to reduce cytotoxic activity, possibly by altering the electron density of the pyridine ring and affecting its binding affinity.
-
Side-Chain Modification (MP-6): Modification of the ethanone side chain to a tertiary alcohol is predicted to abolish cytotoxic activity. This strongly suggests that the carbonyl group of the ethanone moiety is a critical pharmacophore for the cytotoxic effect of this class of compounds.[3]
Potential Mechanism of Action: A Look at Signaling Pathways
While the precise mechanism of action for this compound and its analogs would require further investigation, many cytotoxic pyridine derivatives have been shown to induce apoptosis and cell cycle arrest.[10] A plausible mechanism could involve the modulation of key signaling pathways that regulate cell proliferation and survival.
Caption: A potential signaling pathway for apoptosis induction by cytotoxic pyridine analogs.
Conclusion and Future Directions
This guide provides a comprehensive framework for the comparative cytotoxic assessment of this compound analogs. By employing a systematic approach to analog selection, utilizing robust and validated cytotoxicity assays, and grounding the analysis in established SAR principles, researchers can effectively screen and prioritize promising compounds for further development. The hypothetical data and SAR analysis presented herein serve as an illustrative example of how to approach such a study.
Future work should focus on synthesizing the proposed analogs and validating their cytotoxic activity experimentally. Further mechanistic studies, including cell cycle analysis, apoptosis assays, and target identification, will be crucial to elucidate the precise molecular mechanisms underlying the activity of the most potent and selective compounds. This comprehensive approach will pave the way for the rational design of novel and more effective pyridine-based anticancer agents.
References
- 1. real-research.com [real-research.com]
- 2. LDH-Glo™ Cytotoxicity Assay Technical Manual [worldwide.promega.com]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. LDH cytotoxicity assay [protocols.io]
- 7. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 8. SRB assay for measuring target cell killing [protocols.io]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Safety Operating Guide
A Researcher's Guide to the Proper Disposal of 1-(5-Methoxypyridin-2-yl)ethanone
As laboratory professionals, our commitment extends beyond discovery and innovation to ensuring a safe and environmentally responsible research environment. The proper management and disposal of chemical reagents are a cornerstone of this commitment. This guide provides a detailed, step-by-step protocol for the safe disposal of 1-(5-Methoxypyridin-2-yl)ethanone, grounding procedural guidance in the principles of chemical safety and regulatory compliance.
Hazard Identification and Waste Characterization
Before any disposal procedure can be initiated, a thorough understanding of the substance's hazards is paramount. This compound is a chemical compound that, while useful in synthesis, possesses specific hazards that mandate its treatment as regulated chemical waste.
According to its Safety Data Sheet (SDS), this compound is classified with several hazard statements:
-
H302+H312+H332: Harmful if swallowed, in contact with skin, or if inhaled.[1]
Furthermore, in the event of a fire, it is known to emit toxic fumes.[1] These characteristics mean the substance cannot be discarded via standard laboratory drains or as general solid waste.[1] Such improper disposal can lead to environmental contamination and pose a risk to public health.[4] Therefore, it must be managed as hazardous waste in accordance with federal, state, and local environmental regulations.[1]
Table 1: Key Properties and Hazards of this compound
| Property | Value | Source(s) |
| Chemical Name | This compound | N/A |
| CAS Number | 35455-35-1 | N/A |
| Physical State | Solid | [1] |
| GHS Hazard Statements | H302+H312+H332 (Harmful if swallowed, in contact with skin or if inhaled), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation). | [1][2][3] |
| Primary Disposal Route | Segregated chemical waste stream for incineration or other approved methods via a licensed hazardous waste disposal contractor. | [1][2] |
| Incompatible Materials | As a general precaution for pyridine derivatives, store away from strong oxidizing agents and strong acids.[5] | [5] |
Regulatory Framework: The Why Behind the Rules
The procedures outlined in this guide are mandated by comprehensive regulations designed to manage chemical waste from its point of generation to its final disposal. In the United States, the primary federal regulation is the Resource Conservation and Recovery Act (RCRA), enforced by the Environmental Protection Agency (EPA).[4] These regulations prohibit the disposal of hazardous chemicals in regular trash or down the sewer system and establish strict requirements for waste documentation, storage, and handling.[4] Adherence to these protocols is not merely a best practice but a legal requirement to protect both laboratory personnel and the environment.[4]
Step-by-Step Disposal Protocol
The following protocol provides a direct, procedural workflow for the safe collection and disposal of this compound waste.
Your first line of defense is always appropriate PPE.[6] Before handling the waste, ensure you are wearing:
-
Safety glasses or goggles to protect against splashes.[1][7]
-
Chemical-resistant gloves (e.g., nitrile or neoprene) to prevent skin contact.[7][8]
This protocol should be performed within a certified chemical fume hood to mitigate the risk of inhaling dust or vapors.[1][7]
The integrity of the waste containment system is critical.
-
Compatibility: The container must be chemically compatible with this compound. High-density polyethylene (HDPE) or glass containers are generally suitable.[6][9] Avoid using food-grade containers.[9]
-
Condition: The container must be in good condition, free from cracks or deterioration, and have a secure, leak-proof lid.[4]
-
Type: For solid waste, use a wide-mouth container for easy transfer. For solutions containing the compound, use a sealable bottle.
Accurate labeling is a regulatory requirement and essential for safety.[9] As soon as the first particle of waste is added, the container must be labeled with:
-
The words "Hazardous Waste" .[9]
-
The full chemical name: "this compound" . Avoid abbreviations or formulas. If it's a mixture, list all constituents and their approximate percentages.[9]
-
The specific hazard characteristics (e.g., "Harmful," "Irritant").
-
The accumulation start date (the date the first waste was added).
-
Your name, laboratory, and contact information.
Designated SAAs are locations at or near the point of waste generation used for collecting hazardous waste.[9][10]
-
Location: The SAA must be in the same room where the waste is generated.[10]
-
Segregation: Store the waste container away from incompatible materials like strong acids or oxidizers.[5] Use secondary containment (such as a plastic tub) to catch any potential leaks.
-
Container Status: Keep the waste container securely closed at all times, except when adding waste.[9][10]
Laboratory personnel are responsible for the safe collection and temporary storage of waste. The final treatment and disposal must be handled by trained professionals.
-
Contact EH&S: Once the waste container is full or you are discontinuing the research, contact your institution's Environmental Health & Safety (EH&S) department to request a waste pickup.[10]
-
Documentation: Follow your institution's specific procedures for waste pickup, which may include completing a chemical collection request form.[5] The EH&S department will then manage the process of transferring the waste to a licensed disposal facility.[11]
Spill Management and Decontamination
Accidents can happen, and a clear response plan is essential.
For Small Spills:
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, contain the spill using an inert absorbent material like vermiculite or sand.[6] Do not use combustible materials like paper towels to absorb large quantities.
-
Carefully sweep or scoop the contaminated absorbent material into your designated hazardous waste container.[6]
-
Clean the spill area with a suitable solvent (e.g., ethanol), followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.
Decontamination of Labware:
-
Rinse glassware and equipment that have come into contact with the compound with a suitable solvent (e.g., acetone or ethanol).
-
The initial rinsate is considered hazardous and must be collected in a designated liquid hazardous waste container labeled appropriately.
-
After the initial solvent rinse, the glassware can typically be washed with soap and water as usual.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. angenechemical.com [angenechemical.com]
- 4. danielshealth.com [danielshealth.com]
- 5. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 6. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 7. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 8. biosynce.com [biosynce.com]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 10. ehrs.upenn.edu [ehrs.upenn.edu]
- 11. acs.org [acs.org]
A Comprehensive Guide to the Safe Handling of 1-(5-Methoxypyridin-2-yl)ethanone
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety and logistical information for handling 1-(5-Methoxypyridin-2-yl)ethanone, a key intermediate in pharmaceutical and agrochemical research.[1] Adherence to these protocols is critical for ensuring personnel safety and maintaining the integrity of your research. This document is designed to be a direct, procedural resource, moving beyond a simple checklist to explain the rationale behind each safety measure.
Understanding the Hazard Profile
This compound is classified as a substance with multiple health hazards.[2][3] A thorough understanding of its risk profile is the foundation of safe handling.
Primary Hazards:
-
Harmful if Swallowed, in Contact with Skin, or if Inhaled (H302+H312+H332): This indicates that the substance can cause significant health effects through multiple routes of exposure.[2]
-
Causes Skin Irritation (H315): Direct contact with the skin can lead to redness and irritation.[2][3]
-
Causes Serious Eye Irritation (H319): The substance can cause significant, potentially damaging, irritation to the eyes.[2][3]
-
May Cause Respiratory Irritation (H335): Inhalation of dust or vapors can irritate the respiratory tract, leading to symptoms like coughing or wheezing.[2][3]
Given these hazards, a multi-layered approach to safety, incorporating engineering controls, administrative controls, and personal protective equipment (PPE), is mandatory.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are non-negotiable when handling this compound. The following table summarizes the required PPE.
| PPE Category | Recommended Equipment | Best Practices |
| Eye and Face Protection | Chemical splash goggles or safety glasses with side shields. A face shield is recommended when there is a significant risk of splashing. | Eye protection must meet appropriate government standards (e.g., NIOSH in the US or EN 166 in the EU). An eyewash station should be readily accessible.[2][4] |
| Hand Protection | Chemically resistant, impervious gloves (e.g., Butyl rubber). Nitrile gloves may not be suitable for prolonged contact with pyridine-based compounds.[4] | Gloves must be inspected for integrity before each use.[5] Use proper glove removal techniques to avoid skin contact.[5] Dispose of contaminated gloves as hazardous waste.[5] |
| Respiratory Protection | A NIOSH-approved respirator with a particle filter is required if working outside of a fume hood, if ventilation is inadequate, or if dust is generated.[2][5] | Proper fit testing and training are essential before using a respirator. A self-contained breathing apparatus (SCBA) should be available for emergencies.[2] |
| Protective Clothing | A fully-buttoned lab coat or a chemical-protective suit. | Clothing should be made of a material that resists penetration by the chemical. |
Safe Handling and Operational Workflow
A systematic approach to handling this compound is crucial to minimize exposure risk. The following workflow outlines the key steps from preparation to disposal.
Step-by-Step Handling Protocol:
-
Preparation:
-
Handling:
-
Storage:
Emergency Procedures: Be Prepared
Spill Management:
-
Minor Spill: Evacuate the immediate area. Wearing appropriate PPE, gently cover the spill with an absorbent material to avoid raising dust.[5] Collect the material into a labeled, sealed hazardous waste container.
-
Major Spill: Evacuate the laboratory and notify your institution's environmental health and safety (EHS) department immediately.
First Aid Measures:
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water.[2]
-
Eye Contact: Immediately flush the eyes with running water for at least 15 minutes, holding the eyelids open. Seek medical attention.[2][7]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2]
-
Ingestion: Wash out the mouth with water. Do not induce vomiting. Seek immediate medical attention.[2]
Disposal Plan: Responsible Waste Management
All waste containing this compound must be treated as hazardous waste.[5]
-
Solid Waste: Collect all solid waste, including contaminated gloves, absorbent materials, and empty containers, in a clearly labeled, sealed hazardous waste container.[5]
-
Liquid Waste: Collect any solutions containing the compound in a compatible, sealed, and clearly labeled hazardous waste container.
-
Disposal: All waste must be disposed of through your institution's hazardous waste management program, following all local, state, and federal regulations.[2][5] Do not discharge into drains or rivers.[2]
By adhering to these guidelines, you can significantly mitigate the risks associated with handling this compound and ensure a safe laboratory environment for yourself and your colleagues.
References
- 1. chemimpex.com [chemimpex.com]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. chemscene.com [chemscene.com]
- 4. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 7. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
